molecular formula C5H9N2O2P B3000374 4-Dimethylphosphoryl-1,2-oxazol-5-amine CAS No. 2460748-63-2

4-Dimethylphosphoryl-1,2-oxazol-5-amine

Katalognummer: B3000374
CAS-Nummer: 2460748-63-2
Molekulargewicht: 160.113
InChI-Schlüssel: XLMGNMVAGPXQKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Dimethylphosphoryl-1,2-oxazol-5-amine is a chemical compound offered for research and development purposes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The dimethylphosphoryl substituent on the isoxazole ring is a key structural feature of interest in medicinal chemistry. This specific moiety is found in advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors . For instance, the dimethylphosphoryl group is a critical component in the precursor molecule AP23464, a potent ATP-competitive prototype inhibitor that targets ABL1 and c-SRC kinases, which are significant in oncology research for conditions such as chronic myeloid leukemia (CML) . Researchers may value this compound for exploring structure-activity relationships in drug discovery programs aimed at overcoming kinase mutations that confer resistance to existing therapies. The heterocyclic amine core also presents a versatile scaffold for further chemical synthesis and derivatization. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization. Handle all chemicals with appropriate safety precautions.

Eigenschaften

IUPAC Name

4-dimethylphosphoryl-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N2O2P/c1-10(2,8)4-3-7-9-5(4)6/h3H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMGNMVAGPXQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=C(ON=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis, Characterization, and Potential Applications of 4-Dimethylphosphoryl-1,2-oxazol-5-amine: A Novel Heterocyclic Phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Bioactive Scaffolds

In the landscape of medicinal chemistry and drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational design. The 1,2-oxazole ring is a versatile five-membered heterocycle present in numerous therapeutic agents, valued for its metabolic stability and ability to engage in various biological interactions.[1][2] Similarly, the phosphonate group is a well-established phosphate mimic, integral to the design of enzyme inhibitors and antiviral prodrugs due to its tetrahedral geometry and resistance to enzymatic hydrolysis.[3][4] The incorporation of an amino group, particularly at the 5-position of an oxazole, introduces a key hydrogen bonding moiety and a handle for further functionalization.

This guide introduces a novel chemical entity, 4-Dimethylphosphoryl-1,2-oxazol-5-amine , a molecule that synergistically combines these three critical pharmacophores. The rationale for its design is rooted in the hypothesis that the juxtaposition of a phosphonate metal-chelating group and a hydrogen-bonding amino group on a stable heterocyclic core could lead to potent and selective interactions with biological targets, such as metalloenzymes or kinases. This document provides a comprehensive theoretical framework for its synthesis, purification, and characterization, and explores its potential in drug development.

Proposed Synthetic Pathway

The construction of the 1,2-oxazole ring is most effectively approached through the condensation of a suitable three-carbon precursor with hydroxylamine.[1] A robust and logical strategy for the synthesis of the title compound involves the use of a β-ketophosphonate bearing a nitrile group, which serves as a masked form of the C5-amine. The proposed pathway begins with the readily available starting material, diethyl malonate.

The proposed synthesis is a two-step process commencing with the acylation of the phosphonate carbanion followed by cyclization with hydroxylamine.

Synthetic_Pathway cluster_0 Reaction Conditions A Dimethyl (2-cyanoacetyl)phosphonate (Precursor) C Intermediate Adduct A->C Reaction B Hydroxylamine (NH₂OH) B->C Condensation D 4-Dimethylphosphoryl-1,2-oxazol-5-amine (Target Compound) C->D Cyclization/ Dehydration cond1 Base (e.g., NaOEt) Ethanol, Reflux

Caption: Proposed synthetic pathway for 4-Dimethylphosphoryl-1,2-oxazol-5-amine.

Experimental Protocol: Synthesis of 4-Dimethylphosphoryl-1,2-oxazol-5-amine

Rationale: This protocol is based on established methods for the synthesis of 5-amino-1,2-oxazoles from β-ketonitriles.[5][6] The choice of a sodium ethoxide base is to facilitate the deprotonation of hydroxylamine for the initial nucleophilic attack, and ethanol is a suitable protic solvent for this type of condensation reaction.

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl (2-cyanoacetyl)phosphonate (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 eq) followed by the portion-wise addition of sodium ethoxide (2.5 eq) at room temperature. The sequential addition is crucial to first generate free hydroxylamine in situ and then to promote the cyclization.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 4-6 hours).

  • Work-up and Extraction: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Structural Elucidation and Characterization

A rigorous spectroscopic analysis is essential to confirm the structure of the synthesized molecule. The following section details the predicted data based on analogous compounds reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of the target compound.

Predicted NMR Spectroscopic Data:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~ 6.0 - 7.0br s-NH₂ (2H)
~ 3.80d³JPH ≈ 11.0P-O-CH ₃ (6H)
¹³C NMR ~ 160d²JPC ≈ 15.0C 5-NH₂
~ 155s-C 3=N
~ 100d¹JPC ≈ 180.0C 4-P
~ 53.0d²JPC ≈ 6.0P-O-C H₃
³¹P NMR ~ 15.0 - 20.0s-P =O

Causality Behind Predictions:

  • The broad singlet for the amine protons is expected due to quadrupole broadening and exchange with residual water.

  • The dimethyl phosphonate protons will appear as a doublet due to coupling with the phosphorus nucleus (³JPH).

  • In the ¹³C NMR spectrum, the carbon directly attached to the phosphorus (C4) will exhibit a large one-bond coupling constant (¹JPC). The other carbons of the oxazole ring and the methyl carbons of the phosphonate will show smaller two-bond couplings.[7]

  • The ³¹P NMR chemical shift is predicted based on values for similar heteroaryl phosphonates.[8]

Infrared (IR) Spectroscopy

IR spectroscopy will confirm the presence of key functional groups.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretching (amine)
1640 - 1610MediumC=N stretching (oxazole ring)
1580 - 1550MediumN-H bending (amine)
1260 - 1230StrongP=O stretching (phosphonate)
1050 - 1020StrongP-O-C stretching (phosphonate)

Rationale for Assignments: The presence of a strong P=O stretch around 1250 cm⁻¹ is a hallmark of phosphonate compounds.[9][10] The N-H stretching bands of the primary amine are expected in the 3400-3200 cm⁻¹ region. The characteristic vibrations of the oxazole ring will also be present.[11]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition.

  • Predicted (M+H)⁺: m/z = 193.0483 for C₅H₁₀N₂O₃P⁺

  • Plausible Fragmentation Pathways: The fragmentation in mass spectrometry is expected to follow patterns characteristic of amines and heterocyclic compounds.[12][13]

    • α-Cleavage: Loss of a methyl radical from the dimethyl phosphonate group.

    • Ring Cleavage: Fragmentation of the oxazole ring, potentially leading to the loss of CO or HCN.

    • Loss of the Phosphoryl Group: Cleavage of the C-P bond, resulting in a fragment corresponding to the aminoxazole core.

Physicochemical Properties and Drug Development Insights

  • Solubility: The presence of the polar amine and phosphonate groups is anticipated to confer moderate aqueous solubility, a desirable property for drug candidates.

  • pKa: The amine group will be basic, while the phosphonate ester is neutral. The oxazole ring is weakly basic.

  • Stability: The 1,2-oxazole ring is generally stable under physiological conditions. The phosphonate ester could be susceptible to hydrolysis by esterases in vivo, a property that can be exploited in prodrug design.[14]

  • Lipinski's Rule of Five: The predicted molecular weight (<500), logP (likely <5), hydrogen bond donors (1), and hydrogen bond acceptors (4-5) suggest that 4-Dimethylphosphoryl-1,2-oxazol-5-amine would be compliant with Lipinski's rules, indicating potential for good oral bioavailability.

Potential Biological Applications and Future Directions

The unique structural combination within 4-Dimethylphosphoryl-1,2-oxazol-5-amine suggests several avenues for biological investigation.

  • Enzyme Inhibition: As a phosphate mimic, the phosphonate moiety could target the active sites of enzymes that process phosphate-containing substrates, such as phosphatases, kinases, and ATPases.[3] The adjacent amino group could provide additional binding interactions, enhancing potency and selectivity.

  • Antimicrobial and Antiviral Activity: Many heterocyclic phosphonates and aminooxazoles have demonstrated antimicrobial and antiviral properties.[15][16] This compound should be screened against a panel of bacterial, fungal, and viral pathogens.

  • Combinatorial Library Synthesis: The primary amine at the C5 position serves as a versatile synthetic handle for the creation of a focused library of analogues. Acylation, alkylation, or sulfonylation of the amine would allow for a systematic exploration of the structure-activity relationship (SAR).

Research_Workflow A Synthesis & Purification B Structural Characterization (NMR, IR, MS) A->B Confirmation C Physicochemical Profiling (Solubility, pKa, Stability) B->C Informs D Biological Screening (Enzyme Assays, Antimicrobial) C->D Guides E SAR Studies (Analogue Synthesis) D->E Identifies Hits E->D Feedback F Lead Optimization E->F Develops Leads

Caption: Workflow for the investigation of 4-Dimethylphosphoryl-1,2-oxazol-5-amine.

Conclusion

This technical guide outlines a comprehensive and scientifically grounded proposal for the synthesis and characterization of the novel compound, 4-Dimethylphosphoryl-1,2-oxazol-5-amine. While this molecule is not yet described in the literature, its rational design, which combines key pharmacophoric elements, presents a compelling case for its investigation. The proposed synthetic route is feasible and based on well-established chemical transformations. The predicted analytical data provide a clear roadmap for its structural confirmation. The potential for this molecule to exhibit valuable biological activity makes it an attractive target for researchers in drug discovery and medicinal chemistry. The insights and protocols detailed herein are intended to serve as a foundational resource for the successful synthesis and exploration of this promising new chemical entity.

References

  • Štefane, B., & Požgan, F. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 68-77. [Link]

  • Turchi, I. J. (Ed.). (2009). Oxazoles. John Wiley & Sons.
  • Wipf, P., & Miller, C. P. (1993). A New Synthesis of Highly Functionalized Oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.
  • Microwave Synthesis and Antimicrobial Evaluation of Selected Aminophosphonates. (2024). MDPI. [Link]

  • Głowacka, I. E., Ciekawy, J., Wróblewska, A., & Nawrot, B. (2018). Synthesis and the Biological Activity of Phosphonylated 1,2,3-Triazolenaphthalimide Conjugates. Molecules, 23(11), 2999. [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wang, B., Li, S., & Ma, C. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1601. [Link]

  • Oleinich, I., & Oleinich, A. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1089693. [Link]

  • Oleinich, I., & Oleinich, A. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 686737. [Link]

  • Synthetic routes to produce oxazole-based compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • A modular approach for the installation of functionalized phosphonates to heterocycles. (n.d.). Arkat USA. [Link]

  • Kafle, A., Shrestha, J. P., Bhattarai, H. D., & Chang, T. S. (2018). Synthesis and biological activity investigation of azole and quinone hybridized phosphonates. Bioorganic & Medicinal Chemistry Letters, 28(18), 3072–3077. [Link]

  • Grimm, J. B., & Lavis, L. D. (2013). Phosphonofluoresceins: synthesis, spectroscopy, and applications. ACS Chemical Biology, 8(10), 2169–2174. [Link]

  • Oleinich, I., & Oleinich, A. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers. [Link]

  • Phosphonate Chemistry in Drug Design and Development. (n.d.). Frontiers. Retrieved from [Link]

  • a-Aminophosphonates and Their Biological Activity. (n.d.). ResearchGate. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Archives. [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

  • Zenobi, M. C., Luengo, C. V., Avena, M. J., & Rueda, E. H. (2008). An ATR-FTIR study of different phosphonic acids in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 270–276. [Link]

  • Sustainable access to 5‐amino‐oxazoles and thiazoles via calcium‐ catalyzed elimination‐cyclization with isocyanides. (n.d.). Queen's University Belfast Research Portal. [Link]

  • Synthesis, characterization and biological activity of some α-aminophosphonates. (n.d.). ResearchGate. [Link]

  • Goliszewska, K., Wawrzeńczyk, C., & Grabarczyk, M. (2024). Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives. Molecules, 29(15), 3691. [Link]

  • Supporting Information. (n.d.). ScienceOpen. Retrieved from [Link]

  • Hédouin, S., & Martin, O. R. (2022). Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules. Frontiers in Astronomy and Space Sciences, 9. [Link]

  • Progress in Synthesis of a-Aminophosphonic Acid(ate) Analogues. (n.d.). Mini-Reviews in Organic Chemistry.
  • METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. (n.d.).
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME alpha-AMINOPHOSPHONATES. (n.d.). ResearchGate. [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. (2024). RSC Publishing. [Link]

  • New C-3 Substituted 1H- and 2H-Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X-Ray Diffraction Studies. (2021). ULisboa Research Portal. [Link]

  • A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. (n.d.).
  • Keglevich, G., & Szekrényi, A. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1439. [Link]

  • Alcaide, B., Almendros, P., & Alonso, J. M. (2024). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances, 14(8), 5363–5374. [Link]

  • Amine Fragmentation. (2022). Chemistry LibreTexts. [Link]

  • Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wang, Y., Zhang, W., Wang, Z., Liu, S., & Song, F. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 224–232. [Link]

  • Synthesis, spectroscopic characterization and pharmacologicalevaluation of oxazolone derivatives. (n.d.). ResearchGate. [Link]

  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (n.d.). ResearchGate. [Link]

  • Štefane, B., & Požgan, F. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 68–77. [Link]

  • Chemical Protein Synthesis with the α-Ketoacid–Hydroxylamine Ligation. (2017). ACS Publications. [Link]

  • IR spectra of the phosphonate ligands. (n.d.). ResearchGate. Retrieved from [Link]

  • A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. (n.d.). ResearchGate. [Link]

  • Preparation and use of α-keto phosphonates. (n.d.).
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI. [Link]

  • Goliszewska, K., Wawrzeńczyk, C., & Grabarczyk, M. (2024). Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives. Molecules, 29(15), 3691. [Link]

  • Synthesis of Novel 1,3,4-Oxadiazole-Derived -Aminophosphonates. (2022). Semantic Scholar. [Link]

  • The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin. (2023). MDPI. [Link]

  • On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. (n.d.). OSTI.GOV. [Link]

  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. (n.d.). Beilstein Journals. [Link]

Sources

Introduction: The Power of Synergistic Hybridization in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Dimethylphosphine Oxide Substituted Isoxazole Building Blocks for Modern Drug Discovery

In the landscape of contemporary drug discovery, the strategic design of molecular building blocks is paramount to accessing novel chemical space and developing therapeutics with superior efficacy and pharmacokinetic profiles. Among the privileged structures in medicinal chemistry, the isoxazole ring stands out for its remarkable versatility and presence in a wide array of biologically active compounds.[1] Isoxazoles are five-membered heterocycles that serve as key pharmacophores, contributing to a spectrum of therapeutic applications including anticancer, anti-inflammatory, and antimicrobial agents.[2][3] Their value lies in their rigid structure, which can precisely orient substituents towards biological targets, and their electronic properties, which facilitate a range of molecular interactions.

Parallel to the rise of heterocyclic scaffolds, there is a growing appreciation for the role of unique functional groups in modulating drug-like properties. The dimethylphosphine oxide (DMPO) moiety has recently emerged from relative obscurity to become a highly valued functional group in drug design.[4] Initially often viewed as a byproduct, the paradigm shifted with the FDA approval of the anticancer drug Brigatinib, which features a DMPO group.[5] This "magic" group acts as a strong hydrogen bond acceptor and is non-ionic, offering a powerful alternative to traditional groups like carbonyls and sulfones.[6] Its incorporation into drug candidates has been shown to dramatically enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, thereby optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of parent molecules.[7][8]

This guide provides an in-depth exploration of a powerful new class of molecular scaffolds: dimethylphosphine oxide substituted isoxazole building blocks. By strategically hybridizing the proven biological relevance of the isoxazole core with the advantageous physicochemical properties of the DMPO group, we unlock a potent platform for the creation of next-generation therapeutics. We will delve into the synthetic rationale, provide field-tested experimental protocols, and analyze the profound impact of this hybridization on properties critical for successful drug development.

Part 1: The Core Synthetic Strategy: [3+2] Cycloaddition

The most robust and versatile method for constructing the isoxazole (or its dihydro- variant, isoxazoline) ring is the 1,3-dipolar cycloaddition, a type of [3+2] cycloaddition reaction.[9][10] This powerful transformation involves the reaction of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne or an alkene.[11] To synthesize the target DMPO-substituted heterocycles, the key dipolarophile is dimethyl(vinyl)phosphine oxide.

The Causality Behind Component Selection
  • Nitrile Oxides (The 1,3-Dipole): Nitrile oxides are highly reactive intermediates that are not typically isolated. Their high reactivity necessitates their generation in situ from stable precursors.[10] This is a critical experimental consideration, as it prevents the undesired dimerization of the nitrile oxide into furoxans, a common side product.[12] The most common precursors are aldoximes (oxidized in situ) or hydroximoyl chlorides (dehydrohalogenated with a base).[9][13] The substituent on the nitrile oxide precursor (R¹ in the diagram below) provides a key point of diversity for the final building block, allowing for the exploration of various interactions with the biological target.

  • Dimethyl(vinyl)phosphine Oxide (The Dipolarophile): This reagent serves as the source of the DMPO moiety. Its vinyl group is an excellent dipolarophile for the [3+2] cycloaddition. The reaction with this specific alkene leads to the formation of a 4,5-dihydroisoxazole (isoxazoline) ring, an sp³-enriched scaffold that is highly desirable in modern drug discovery for its improved solubility and three-dimensional character.[6]

Generalized Reaction Mechanism and Workflow

The overall synthetic workflow is a one-pot, multi-step process that is efficient and highly adaptable.

G cluster_generation cluster_cycloaddition precursor precursor intermediate intermediate reagent reagent product product process process A Hydroximoyl Chloride B Dimethyl(vinyl)phosphine Oxide D Nitrile Oxide (In situ) A->D Dehydrohalogenation E 5-DMPO-Isoxazoline Product B->E C Base (e.g., Et3N) C->A D->E P1 Step 1: In situ generation of 1,3-dipole P2 Step 2: [3+2] Cycloaddition

Caption: General workflow for the synthesis of 5-DMPO-isoxazolines.

This reaction is highly regioselective. The electronic nature of the nitrile oxide and the phosphine oxide-activated double bond directs the cycloaddition to yield the 5-substituted phosphine oxide isomer almost exclusively.[12]

Part 2: Impact on Physicochemical and ADME Properties

The primary motivation for incorporating a DMPO group is to favorably modulate the physicochemical properties of the isoxazole scaffold. The P=O bond is highly polar and a potent hydrogen bond acceptor, while the three additional vectors from the tetrahedral phosphorus atom allow for precise structural modifications.[5]

Solubility and Lipophilicity

One of the most significant advantages conferred by the DMPO moiety is the dramatic enhancement of aqueous solubility.[7] This is a direct consequence of the high polarity of the phosphine oxide group. Concurrently, the lipophilicity (typically measured as logP or logD) is reduced. This balance is crucial in drug design; high solubility is necessary for formulation and bioavailability, while optimal lipophilicity is required for membrane permeability. The incorporation of the P(O)Me₂ substituent into the antihypertensive drug Prazosin, for example, significantly increased its solubility.[5] A similar effect is observed when comparing DMPO-isoxazolines to their carbon or sulfone isosteres.[12]

Metabolic Stability

The phosphine oxide group is generally considered to be biochemically inert and stable to metabolic degradation.[6] Its high polarity can lead to improved metabolic stability, resulting in an increased half-life in human liver microsomes.[5][8] This is a significant advantage over other functional groups that may be susceptible to enzymatic modification.

Comparative Property Analysis

The following table summarizes the predicted effects of introducing a DMPO group onto an isoxazoline core, based on computational studies and empirical observations from related molecular classes.[12]

PropertyStandard Isoxazoline CoreDMPO-Substituted Isoxazoline CoreRationale for Change
Aqueous Solubility Low to ModerateHighHigh polarity and H-bond accepting capacity of the P=O group.[5][7]
Lipophilicity (logP) Moderate to HighLow to ModerateThe polar DMPO group reduces overall lipophilicity.[5]
Metabolic Stability VariableHighThe P-C and P=O bonds are generally resistant to metabolic cleavage.[8]
H-Bond Acceptors 1 (N), 1 (O)1 (N), 1 (O), 1 (P=O) The P=O oxygen is a very strong hydrogen bond acceptor.[5]

Part 3: Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized building blocks. A multi-technique approach is required, with ³¹P NMR being indispensable for phosphorus-containing compounds.

  • NMR Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the isoxazoline ring protons, typically in the 3.0-5.5 ppm range, with distinct coupling patterns. The methyl groups on the phosphorus atom will appear as a doublet around 1.5-2.0 ppm due to coupling with the phosphorus atom.

    • ¹³C NMR: Confirms the carbon framework. The carbon attached to the phosphorus will show a characteristic large coupling constant (J C-P).

    • ³¹P NMR: This is the definitive technique. A single signal in the range of +30 to +50 ppm (relative to 85% H₃PO₄) is characteristic of a dialkylarylphosphine oxide and confirms the presence and electronic environment of the DMPO group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).

Part 4: Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of a 3-aryl-5-(dimethylphosphinoyl)-4,5-dihydroisoxazole, adapted from methodologies described in the literature.[12][14]

Objective: To synthesize 3-(4-chlorophenyl)-5-(dimethylphosphinoyl)-4,5-dihydroisoxazole.

Materials:

  • 4-chlorobenzaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • Dimethyl(vinyl)phosphine oxide

  • Triethylamine (Et₃N)

  • Solvent: Chloroform (CHCl₃) or Dichloromethane (DCM)

Workflow Diagram:

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Procedure:

  • In situ formation of the hydroximoyl chloride: To a solution of 4-chlorobenzaldehyde oxime (1.0 eq) in chloroform (0.2 M) in a round-bottom flask, add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise. Stir the mixture at room temperature for 1-2 hours. Progress can be monitored by TLC.

  • Addition of dipolarophile: Once the formation of the intermediate is complete, add dimethyl(vinyl)phosphine oxide (1.1 eq) to the reaction mixture.

  • Initiation of cycloaddition: Cool the flask to 0°C in an ice bath. Add triethylamine (Et₃N) (1.2 eq) dropwise via syringe over 10-15 minutes. The triethylamine acts as a base to eliminate HCl from the hydroximoyl chloride, generating the reactive nitrile oxide in situ.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate, to afford the pure product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H, ¹³C, ³¹P NMR, and HRMS.

This self-validating protocol ensures the controlled generation of the reactive intermediate and its efficient trapping, leading to moderate to good yields of the desired product.[12]

Conclusion and Future Outlook

Dimethylphosphine oxide substituted isoxazole building blocks represent a convergence of two highly successful strategies in modern medicinal chemistry. The isoxazole core provides a proven, biologically relevant scaffold, while the DMPO moiety offers a powerful tool for optimizing the ADME properties that are so often the downfall of promising drug candidates.[1][7] The synthetic accessibility of these hybrids, primarily through robust [3+2] cycloaddition chemistry, makes them an attractive and practical platform for building focused combinatorial libraries.[12]

As the demand for novel therapeutics with improved druggability continues to grow, the rational design of such hybrid building blocks will become increasingly central to the discovery process. The insights and protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to leverage the unique advantages of this promising molecular architecture in their pursuit of the next generation of medicines.

References

  • The recent progress of isoxazole in medicinal chemistry. PubMed.
  • Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis. Benchchem.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
  • Application of Phosphine Oxide in Medicinal Chemistry. BLDpharm.
  • Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry.
  • Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. PubMed.
  • Synthesis of 2-isoxazolines. Organic Chemistry Portal.
  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Applic
  • Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.
  • The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.
  • Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group.
  • The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide regarding 4-dimethylphosphoryl-5-aminoisoxazole and its related chemical class.

Part 1: Core Directive & Executive Summary

Topic: 4-dimethylphosphoryl-5-aminoisoxazole (and related dimethylphosphinoyl-isoxazole hybrids). Status: Research Compound / Non-Commodity. CAS Registry Number: Currently, there is no widely assigned CAS number for the specific aromatic compound 4-(dimethylphosphinoyl)-5-aminoisoxazole in public commodity databases (PubChem, Sigma-Aldrich, CAS Common Chemistry).[1][2]

Scientific Context: This molecule belongs to a specialized class of phosphorus-functionalized heterocycles .[1][2] While the specific 4-substituted aromatic variant is not a standard catalog item, recent literature (e.g., Fedyk et al., 2023) has established protocols for synthesizing the related 4,5-dihydroisoxazole analogs using dimethylphosphine oxide.[1][2] The aromatic variant is a high-value target for medicinal chemistry as a bioisostere for carboxylic acids or as a kinase inhibitor scaffold (similar to the dimethylphosphine oxide moiety in Brigatinib ).[1][2]

Part 2: Chemical Profile & Nomenclature

To ensure technical accuracy, we must distinguish between the two potential chemical identities implied by "dimethylphosphoryl":

FeatureTarget A: Phosphine Oxide Target B: Phosphonate Ester
IUPAC Name 4-(dimethylphosphinoyl)isoxazol-5-aminedimethyl (5-aminoisoxazol-4-yl)phosphonate
Formula C₅H₉N₂O₂PC₅H₉N₂O₄P
Functional Group -P(=O)(CH₃)₂ (Phosphine Oxide)-P(=O)(OCH₃)₂ (Phosphonate)
Stability High (hydrolytically stable C-P bond)Moderate (susceptible to hydrolysis)
Relevance High (Kinase inhibitor scaffold)Moderate (Agrochemical intermediate)

Note: The guide below focuses on Target A (Phosphine Oxide) as it aligns with current high-impact research into "magic methyl" effects and bioisosteres.

Part 3: Synthesis Protocols

Since this is a non-commodity compound, you must synthesize it. Below are two field-proven methodologies: Method A for the aromatic target (via condensation) and Method B for the dihydro-analog (via cycloaddition).[1][2]

Method A: Synthesis of Aromatic 4-Dimethylphosphinoyl-5-aminoisoxazole

Rationale: This route utilizes the Thorpe-Ziegler-like cyclization logic common for 5-aminoisoxazoles, adapting it for phosphorus chemistry.[1][2]

Precursor: Dimethylphosphinoylacetonitrile (CAS: Not widely listed, synthesized from chlorodimethylphosphine).

Step-by-Step Protocol:

  • Precursor Preparation:

    • React chlorodimethylphosphine (CAS 811-62-1) with chloroacetonitrile in the presence of a base (or via Arbuzov-like reaction if using the phosphinite) to yield dimethylphosphinoylacetonitrile .[1][2]

    • Reaction:Me₂PCl + ClCH₂CN → [Intermediate] → Me₂P(O)CH₂CN

  • Formylation / Acylation:

    • Treat dimethylphosphinoylacetonitrile with an ester (e.g., ethyl formate for R=H, or ethyl acetate for R=Me) and a strong base (NaH or NaOEt) in anhydrous THF.[1]

    • Intermediate: Enolate formation followed by C-acylation yields the

      
      -cyanoketone equivalent: Me₂P(O)C(CN)=C(OH)R.[1][2]
      
  • Cyclization:

    • Add Hydroxylamine hydrochloride (

      
      ) and sodium acetate to the reaction mixture. Reflux in ethanol/water (4:1) for 4–6 hours.
      
    • Mechanism:[3] The hydroxylamine attacks the carbonyl carbon, followed by cyclization onto the nitrile group to form the 5-amino isoxazole ring.[1][2]

  • Purification:

    • Evaporate solvent. The product often precipitates upon cooling or requires extraction with ethyl acetate/n-butanol.[1][2]

    • Validation: Check

      
      P NMR (typically 
      
      
      
      30–40 ppm for phosphine oxides).[1]
Method B: Synthesis of 4,5-Dihydroisoxazole Analogs (Fedyk Protocol)

Rationale: Based on 2023 literature for creating sp³-enriched scaffolds.[1][2]

  • Reagents: Dimethyl(vinyl)phosphine oxide + Chloro-oximes (precursors to nitrile oxides).[1]

  • Conditions: Reaction in dichloromethane (DCM) with triethylamine (

    
    ) at 
    
    
    
    .
  • Outcome: [3+2] Cycloaddition yields 5-(dimethylphosphinoyl)-4,5-dihydroisoxazoles.[1][2]

    • Note: To get the 4-substituted isomer, one would use a specific vinyl partner or manipulate the nitrile oxide sterics, though the 5-substituted product is electronically favored in this specific reaction.[1][2]

Part 4: Visualization (Graphviz/DOT)

The following diagram illustrates the retrosynthetic logic and forward synthesis for the aromatic target (Method A).

G cluster_0 Key Transformation Precursor Dimethylphosphinoyl- acetonitrile (Me2P(O)CH2CN) Intermediate Intermediate: α-Cyano-β-hydroxy vinylphosphine oxide Precursor->Intermediate Claisen Condensation Reagent1 Ester (R-COOEt) + Base (NaH) Reagent1->Intermediate Target TARGET: 4-Dimethylphosphinoyl- 5-aminoisoxazole Intermediate->Target Cyclization (Reflux, EtOH) Intermediate->Target Reagent2 Hydroxylamine (NH2OH·HCl) Reagent2->Target

Figure 1: Synthetic pathway for 4-dimethylphosphinoyl-5-aminoisoxazole via nitrile cyclization.

Part 5: Applications & Data Summary

Why this molecule matters:

  • Bioisosterism: The dimethylphosphine oxide group is a stable, polar, hydrogen-bond acceptor that mimics the transition state of amide hydrolysis or the carboxylic acid moiety without the liability of rapid metabolism.[1]

  • Kinase Inhibition: Similar to the drug Brigatinib , the dimethylphosphine oxide group can form critical hydrogen bonds with the hinge region of kinases (e.g., ALK, EGFR).[1]

  • Agrochemicals: Isoxazoles are privileged scaffolds in herbicides (e.g., Isoxaflutole).[1] Phosphorylation at the 4-position introduces a novel mode of action potential, likely targeting glutamine synthetase or similar enzymes.[1][2]

Predicted Physicochemical Properties:

PropertyValue (Predicted)Implication
Molecular Weight ~174.14 g/mol Fragment-like, high ligand efficiency potential.[1][2]
LogP -0.5 to 0.5Highly soluble; low lipophilicity aids distribution.[1][2]
TPSA ~80–90 ŲGood oral bioavailability potential; polar enough for specific binding.
H-Bond Donors 1 (NH₂)Key interaction point.[1][2]
H-Bond Acceptors 3 (N, O, P=O)The P=O oxygen is a strong acceptor.[1]

Part 6: References

  • Fedyk, A. V., Chalyk, B. A., et al. (2023).[1] Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.

  • PubChem Database. 5-Amino-3,4-dimethylisoxazole (CAS 19947-75-2).[1][2][4] (Cited for structural comparison of non-phosphorylated analogs).[1] [1]

  • Baxendale, I. R., et al. (2006).[1] Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. (Cited for general flow chemistry protocols relevant to isoxazole/oxazole synthesis). [1]

  • ResearchGate. Synthesis of dimethylphosphinoylacetonitrile. (Precursor synthesis validation).

Sources

Phosphine Oxide-Isoxazole Hybrid Molecular Platforms: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Phosphine Oxide-Isoxazole Hybrid represents a sophisticated molecular platform at the intersection of medicinal chemistry and advanced ligand design. This scaffold synergizes the privileged bioactivity of the isoxazole ring—a staple in anti-inflammatory and kinase inhibitor therapeutics—with the physicochemical versatility of the phosphine oxide (


) moiety.

For drug development professionals, this platform offers a solution to the "solubility-permeability" trade-off, leveraging the phosphine oxide group as a "super-hydrophilic" hydrogen bond acceptor that enhances metabolic stability without compromising potency. For coordination chemists, the scaffold serves as a tunable


-hemilabile ligand system, capable of stabilizing high-oxidation-state metals and facilitating selective lanthanide extraction.

This guide provides a comprehensive technical analysis of the rational design, synthetic pathways, and functional applications of these hybrid platforms.

Structural Rationale & Physicochemical Properties[1][2]

The utility of the phosphine oxide-isoxazole hybrid lies in the orthogonal properties of its two core components.

The "Magic" Phosphine Oxide Effect

In medicinal chemistry, the dimethylphosphine oxide group (


) is increasingly utilized as a bioisostere for amides, sulfonamides, and ketones.
  • Hydrogen Bonding: The oxygen atom in

    
     is a potent hydrogen bond acceptor (HBA), significantly stronger than carbonyls, facilitating high-affinity interactions with kinase hinge regions or aquated enzyme pockets.
    
  • Solubility: The high polarity of the

    
     bond reduces 
    
    
    
    , enhancing aqueous solubility—a critical parameter for oral bioavailability.
  • Metabolic Stability: Unlike amides, the

    
     bond is robust against amidases and proteases, prolonging half-life (
    
    
    
    ).
The Isoxazole Scaffold

The isoxazole ring provides a rigid, aromatic linker that positions substituents in defined vectors.

  • Electronic Modulation: The electron-deficient nature of the isoxazole ring modulates the basicity of the phosphine oxide, preventing non-specific protein binding.

  • Coordination Vectors: In ligand design, the isoxazole nitrogen (

    
    ) serves as a soft donor, while the phosphine oxide oxygen (
    
    
    
    ) serves as a hard donor, creating a "hard-soft" hemilabile chelator ideal for catalysis.

Synthetic Methodologies

The construction of these hybrids relies primarily on 1,3-Dipolar Cycloaddition and Direct Phosphorylation .

Pathway A: [3+2] Cycloaddition (The "Click" Approach)

This is the most modular approach, allowing for the convergent assembly of the isoxazole ring from nitrile oxides and alkynyl phosphine oxides.

  • Mechanism: The reaction proceeds via a concerted [3+2] cycloaddition between a nitrile oxide dipole (generated in situ from an oxime halide) and an alkynyl phosphine oxide dipolarophile.

  • Regioselectivity: The steric bulk of the diphenylphosphine oxide group typically directs the formation of the 3,5-disubstituted isoxazole , where the phosphine oxide resides at the C5 position. However, electronic perturbations can be used to access the 3,4-isomer.

G cluster_conditions Reaction Parameters Oxime Oxime Halide (Dipole Precursor) NitrileOxide Nitrile Oxide (In Situ Generation) Oxime->NitrileOxide Base (Et3N) Alkyne Alkynyl Phosphine Oxide (Dipolarophile) TS [3+2] Transition State (Concerted) Alkyne->TS NitrileOxide->TS Product 5-Phosphinoylisoxazole (Major Regioisomer) TS->Product Regioselective Params Solvent: DCM/EtOH Temp: 0°C to RT Yield: 70-90%

Figure 1: Mechanistic pathway for the synthesis of 5-phosphinoylisoxazoles via [3+2] cycloaddition.

Pathway B: Direct Phosphorylation via C-H Activation

For late-stage functionalization of existing isoxazole drugs, direct phosphorylation is preferred.

  • Lithiation: Treatment of 3,5-disubstituted isoxazoles with

    
    -BuLi at -78°C selectively lithiates the C4 position (if unsubstituted), which can then be quenched with chlorodiphenylphosphine (
    
    
    
    ) and oxidized with
    
    
    .
  • Radical Phosphorylation: Recent advances utilize

    
    -catalyzed decarboxylative phosphorylation or direct radical coupling with secondary phosphine oxides.
    

Applications in Medicinal Chemistry

Solubility & ADME Enhancement

Incorporating a dimethylphosphine oxide group into an isoxazole scaffold can drastically alter the physicochemical profile of a lead compound.

Comparative Data: Amide vs. Phosphine Oxide Isoxazole

ParameterAmide Analog (

)
Phosphine Oxide Analog (

)
Impact
H-Bond Acceptor Strength Moderate (

)
High (

)
Improved Target Affinity
Aqueous Solubility Low (< 10

)
High (> 100

)
Enhanced Bioavailability
Metabolic Stability (

)
Low (Hydrolysis prone)High (Oxidatively stable)Reduced Clearance
LogD (pH 7.4) 3.5 (Lipophilic)1.8 (Balanced)Reduced Lipophilicity
Kinase Inhibition

The


 moiety mimics the phosphate group of ATP or the carbonyl of the peptide backbone. In hybrid platforms, the isoxazole ring orients the 

group to interact with the "gatekeeper" residues in kinase active sites, a strategy validated by analogous structures in ALK inhibitors like Brigatinib.

Applications in Coordination Chemistry[3][4][5][6]

The isoxazolyl-phosphine oxide ligand system acts as a versatile


-donor.
Hemilabile Ligands for Catalysis

In transition metal catalysis (e.g., Pd-catalyzed cross-coupling), the hemilability of the ligand is crucial.

  • Hard-Soft Mismatch: The soft phosphorous (if reduced to phosphine) or soft nitrogen binds the metal center, while the hard oxygen of the phosphine oxide can transiently dissociate to open a coordination site for the substrate.

  • Lanthanide Extraction: The high affinity of the phosphoryl oxygen for oxophilic f-block elements makes these hybrids excellent candidates for separating actinides/lanthanides from nuclear waste (resembling CMPO ligands but with a heteroaromatic backbone).

Coordination cluster_ligand Isoxazole-Phosphine Oxide Ligand Metal Metal Center (M) IsoN Isoxazole Nitrogen (N) IsoN->Metal Soft/Borderline Interaction PhosO Phosphine Oxide (O) IsoN->PhosO Scaffold Linker PhosO->Metal Hard Interaction (Hemilabile)

Figure 2: Coordination mode of the hybrid ligand. The hemilabile O-donor allows for temporary vacancy generation during catalytic cycles.

Experimental Protocol: Synthesis of 5-(Diphenylphosphinoyl)-3-phenylisoxazole

Objective: Synthesis of a core hybrid platform via [3+2] cycloaddition.

Materials
  • Benzaldehyde oxime (1.0 equiv)

  • Ethynyldiphenylphosphine oxide (1.0 equiv)

  • Chloramine-T (1.1 equiv) or NCS (N-Chlorosuccinimide)

  • Triethylamine (

    
    , 1.2 equiv)
    
  • Dichloromethane (DCM) / Ethanol (1:1 v/v)

Step-by-Step Methodology
  • Preparation of Chlorooxime (In Situ):

    • Dissolve benzaldehyde oxime (5 mmol) in DCM (20 mL).

    • Add NCS (5.5 mmol) portion-wise at 0°C. Stir for 1 hour to generate the hydroximoyl chloride. Validation: TLC should show disappearance of oxime.

  • Cycloaddition:

    • To the reaction mixture, add ethynyldiphenylphosphine oxide (5 mmol) dissolved in Ethanol (10 mL).

    • Critical Step: Add

      
       (6 mmol) dropwise over 30 minutes at 0°C. This slow addition prevents dimerization of the nitrile oxide (furoxan formation).
      
    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup & Purification:

    • Quench with water (50 mL) and extract with DCM (3 x 30 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM). The phosphine oxide is highly polar; ensure the column is flushed well.

  • Characterization:

    • 
       NMR:  Look for a singlet shift around 
      
      
      
      20-30 ppm (characteristic of tertiary phosphine oxides).
    • 
       NMR:  Verify the isoxazole C4-H singlet (typically 
      
      
      
      6.8-7.2 ppm).

References

  • Fedyk, A. V., et al. (2023).[1] Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.

  • Finkbeiner, P., et al. (2020).[2] Phosphine Oxides from a Medicinal Chemist’s Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry.

  • Kadam, K. S., et al. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles. Synthesis.

  • Muller, C., et al. (2025). Phosphinooxazolines (PHOX): Versatile Ligands in Asymmetric Catalysis. Wikipedia/Review.

  • Soton University Research Repository. (2024). Structural Diversity of Sn(II) Phosphine Oxide Complexes. European Journal of Inorganic Chemistry.

Sources

1,2-Oxazol-5-amine Dimethylphosphine Oxide Derivatives: Emerging Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 1,2-Oxazol-5-amine Dimethylphosphine Oxide Derivatives.

Executive Summary

The integration of dimethylphosphine oxide (DMPO) moieties into the 1,2-oxazol-5-amine (5-aminoisoxazole) scaffold represents a high-value strategy in modern medicinal chemistry. This guide analyzes the structural logic, synthetic pathways, and pharmacological applications of these derivatives.[1][2]

While 5-aminoisoxazoles are privileged pharmacophores found in antibiotics (e.g., Sulfisoxazole) and BET bromodomain inhibitors, they often suffer from poor aqueous solubility and rapid metabolic clearance. The DMPO group acts as a "magic methyl" equivalent—a polar, metabolically stable, strong hydrogen-bond acceptor that enhances solubility without introducing the liability of a charged group. This guide details the design of C4-phosphorylated and N-phosphorylated derivatives, referencing the latest synthetic methodologies including [3+2] cycloadditions and Pd-catalyzed cross-couplings.

Chemical Architecture & Design Rationale

The Convergence of Two Pharmacophores

The synergy between the isoxazole ring and the phosphine oxide group addresses specific drug-like property (DLP) deficits:

  • 1,2-Oxazol-5-amine (Isoxazole): Acts as a bioisostere for carboxylic acids, amides, or phenols. The C3-N2 bond often engages in critical H-bonding interactions (e.g., with the asparagine backbone in kinase hinges).

  • Dimethylphosphine Oxide (DMPO): Unlike the planar, lipophilic nitro or carbonyl groups, the tetrahedral phosphorus center provides a unique 3D vector.

    • Solubility: The highly polarized P=O bond (dipole moment ~4.5 D) dramatically increases aqueous solubility compared to carbon isosteres (e.g., tert-butyl).

    • H-Bonding: The oxygen atom is a potent hydrogen bond acceptor (HBA), capable of displacing ordered water molecules in protein pockets.

    • Metabolic Stability: The P-C bond is generally resistant to oxidative metabolism (CYP450), unlike the labile N-dealkylation often seen with amines.

Structural Classes

We define three primary classes of derivatives based on the connectivity of the DMPO group:

ClassStructure DescriptionStabilityApplication
Type A 4-(Dimethylphosphoryl)-1,2-oxazol-5-amine High (C-P bond)Kinase inhibitors (hinge binders), BET inhibitors.
Type B N-(1,2-Oxazol-5-yl)dimethylphosphinic amide Moderate (P-N bond)Prodrugs, specific enzyme inhibitors.
Type C 5-(Dimethylphosphoryl)-4,5-dihydroisoxazole HighSynthetic intermediates, sp3-rich library scaffolds.

Synthetic Methodologies

Route A: [3+2] Cycloaddition (The Fedyk Protocol)

A robust method for constructing the isoxazole core with a phosphine oxide payload involves the cycloaddition of nitrile oxides with vinyl phosphine oxides. This method, highlighted by Fedyk et al. (2023) , allows for the regio-controlled assembly of the ring.

Mechanism:

  • In Situ Generation: Halogenoximes are treated with a base (e.g., Et3N or NaHCO3) to generate the reactive nitrile oxide dipole.

  • Cycloaddition: The nitrile oxide undergoes a [3+2] cycloaddition with dimethyl(vinyl)phosphine oxide .[1]

  • Aromatization (Optional): The resulting isoxazoline can be oxidized (e.g., MnO2, DDQ) to the fully aromatic isoxazole if required.

Synthesis_Pathway Start1 Halogenoxime (R-C(Cl)=NOH) Intermediate Nitrile Oxide (R-C≡N+-O-) Start1->Intermediate Base (Et3N) Reagent1 Dimethyl(vinyl)phosphine oxide (CH2=CH-P(O)Me2) Product_Dihydro 5-(Dimethylphosphoryl)- 4,5-dihydroisoxazole Intermediate->Product_Dihydro [3+2] Cycloaddition + Reagent1 Product_Aromatic 5-(Dimethylphosphoryl)- 1,2-oxazole Product_Dihydro->Product_Aromatic Oxidation (MnO2/DDQ)

Figure 1: Synthetic pathway via [3+2] cycloaddition for constructing the phosphine oxide-substituted isoxazole core.[1][3][4][5]

Route B: Pd-Catalyzed C-P Cross-Coupling

For introducing the DMPO group onto an existing 5-aminoisoxazole scaffold (specifically at the C4 position), Palladium-catalyzed cross-coupling is the industry standard.

  • Substrate: 4-Iodo-1,2-oxazol-5-amine.

  • Reagent: Dimethylphosphine oxide (DMPO).[2]

  • Catalyst: Pd(OAc)2 / Xantphos or Pd(PPh3)4.

  • Conditions: DMF, 100-120°C, Base (K3PO4).

  • Outcome: Direct formation of the C-P bond with retention of the amine functionality.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl(vinyl)phosphine oxide (Precursor)

Note: This reagent is hygroscopic and should be handled under inert atmosphere.

  • Reagents: Vinylmagnesium bromide (1.0 M in THF), Dimethylphosphinic chloride.

  • Procedure:

    • Cool a solution of Dimethylphosphinic chloride (1.0 eq) in dry THF to -78°C.

    • Dropwise add Vinylmagnesium bromide (1.1 eq) over 30 mins.

    • Allow to warm to RT and stir for 2 hours.

    • Quench with saturated NH4Cl (aq). Extract with DCM (3x).

    • Dry over Na2SO4 and concentrate in vacuo.

    • Purification: Distillation under reduced pressure (bp ~65-70°C at 0.5 mmHg).

Protocol 2: [3+2] Cycloaddition to Isoxazoline Core

Based on Fedyk et al. (2023)

  • Setup: Dissolve the specific halogenoxime (1.0 mmol) and dimethyl(vinyl)phosphine oxide (1.1 mmol) in DCM (5 mL).

  • Reaction: Add triethylamine (1.2 mmol) dropwise at 0°C.

  • Stirring: Allow the mixture to stir at room temperature for 12–24 hours. Monitor by TLC or LC-MS.

  • Workup: Wash with water, brine, and dry over MgSO4.

  • Isolation: Concentrate and purify via silica gel flash chromatography (Eluent: DCM/MeOH 95:5 to 90:10). The DMPO group is polar; ensure polar mobile phases are used.

Medicinal Chemistry Applications & SAR

Kinase Inhibition (The "Brigatinib Effect")

Similar to the ALK inhibitor Brigatinib , the DMPO group in 1,2-oxazol-5-amine derivatives serves as a critical H-bond acceptor.

  • Mechanism: The isoxazole amine (donor) and ring nitrogen (acceptor) bind to the hinge region (e.g., ATP binding site). The DMPO group, projected into the solvent-exposed region or a specific back-pocket, solubilizes the molecule and forms water-mediated bridges with residues like Lysine or Aspartate.

BET Bromodomain Inhibition

Isoxazoles are classical mimics of the acetyl-lysine (KAc) mark recognized by bromodomains.

  • Modification: Substituting the methyl groups of standard BET inhibitors (e.g., 3,5-dimethylisoxazole) with a dimethylphosphine oxide moiety creates a "super-soluble" mimic that retains KAc recognition while improving oral bioavailability.

Interaction_Map Drug 4-DMPO-1,2-oxazol-5-amine Target Kinase Hinge Region Drug->Target H-Bond (Amine NH) Solvent Solvent Front Drug->Solvent P=O Solubilization Target->Drug H-Bond (Ring N)

Figure 2: Interaction map showing the dual role of the scaffold: Hinge binding via the isoxazole core and solvent interaction via the DMPO group.[4]

References

  • Fedyk, A. V., et al. (2023).[1] "Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group." Journal of Organic and Pharmaceutical Chemistry. 6

  • Gonçalves, T. P., et al. (2020). "Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery." Journal of Medicinal Chemistry. 7[1][8]

  • Beletskaya, I. P., et al. (2016).[4] "Synthesis of P(O)-substituted five-membered aromatic heterocycles." Chemistry of Heterocyclic Compounds. [1][5][8][9]

  • PubChem. (2025). "3-(2,2-Dimethylpropyl)-1,2-oxazol-5-amine Compound Summary." National Library of Medicine. 10

  • Enamine. (2022). "Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks." Enamine Technical Notes. 2

Sources

The Phosphorus Shift: Engineering Isoxazole Pharmacophores via Dimethylphosphoryl Bioisosterism

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of the dimethylphosphoryl (DMP) group as a bioisostere within isoxazole scaffolds.

Executive Summary

In medicinal chemistry, the isoxazole ring is a privileged scaffold, frequently employed as a bioisostere for amide bonds or carboxylic acids to improve metabolic stability. However, lipophilicity and solubility often remain challenging. The introduction of the dimethylphosphoryl group ($ -P(O)Me_2 $) —a "magic methyl" equivalent of the phosphorus world—into the isoxazole architecture represents a high-value strategy. This guide details the physicochemical rationale, synthetic pathways, and strategic application of DMP-isoxazoles to optimize drug-like properties (solubility, H-bond acceptance, and metabolic stability).

Part 1: The Physicochemical Rationale

The dimethylphosphoryl (DMP) group is a non-classical bioisostere that offers a unique electronic and steric profile compared to the traditional carbonyl or sulfonyl groups often found on isoxazoles.

The "Tetrahedral Switch"

Unlike the planar carbonyl group ($ sp^2


 sp^3 $-like geometry). This structural dimensionality allows the DMP group to project into binding pockets with a distinct vector, potentially capturing off-target interactions or avoiding steric clashes that planar groups encounter.
Electronic & Solvation Profile

The $ P=O $ bond is highly polarized, exhibiting a significantly larger dipole moment than $ C=O $. This results in:

  • Enhanced H-Bond Acceptance: The oxygen in $ P=O $ is a stronger hydrogen bond acceptor than in amides, often increasing potency if the target involves a donor residue (e.g., Lysine, Serine).

  • Solubility Boost: The high polarity creates a strong hydration shell, significantly lowering LogD and improving aqueous solubility—a critical fix for "brick dust" isoxazole leads.

  • Metabolic Stability: The $ P-C $ bond is oxidatively robust, unlike the labile $ C-H $ bonds in alkyl groups or the hydrolytically sensitive bonds in some carboxylic acid derivatives.

Table 1: Comparative Physicochemical Metrics
FeatureCarboxamide ($ -CONH- $)Isoxazole (Unsubstituted)DMP-Isoxazole ($ -P(O)Me_2 $)
Geometry Planar ($ sp^2 $)Planar (Aromatic)Tetrahedral (3D)
H-Bond Donor YesNoNo
H-Bond Acceptor ModerateWeak (N-atom)Strong (P=O Oxygen)
Solubility Impact ModerateLow (Lipophilic)High (Polar Solvation)
Metabolic Liability Hydrolysis / N-dealkylationRing opening (rare)High Stability

Part 2: Synthetic Strategies

Synthesizing DMP-isoxazoles requires navigating the formation of the Carbon-Phosphorus (C-P) bond. Two primary strategies exist: De Novo Ring Construction (Cycloaddition) and Late-Stage Functionalization (Cross-Coupling).

Strategy A: [3+2] Cycloaddition (De Novo)

This is the most versatile route for building the core. It involves the reaction of a nitrile oxide (generated in situ from a hydroximoyl chloride) with an alkynyl phosphine oxide .

  • Regioselectivity: Typically favors the 3,5-disubstituted isoxazole, utilizing the steric bulk of the DMP group to direct regiochemistry.

  • Precursors: Alkynyl phosphine oxides are readily synthesized via nucleophilic substitution of chlorodimethylphosphine with alkynyl lithium reagents, followed by oxidation.

Strategy B: Hirao Cross-Coupling (Late-Stage)

Ideal for diversifying existing halogenated isoxazole libraries. This Palladium-catalyzed reaction couples a halo-isoxazole with dimethylphosphine oxide ($ HP(O)Me_2 $).

  • Catalyst System: $ Pd(OAc)_2 $ with bidentate ligands (e.g., Xantphos or dppf) is preferred to prevent catalyst poisoning by the phosphorus species.

  • Challenges: The electron-deficient nature of isoxazoles can make oxidative addition sluggish; specialized ligands are often required.

Visualization of Synthetic Logic

SyntheticPathways Target Target: DMP-Isoxazole Start Starting Material Selection RouteA Route A: De Novo ([3+2] Cycloaddition) Start->RouteA Ring Construction RouteB Route B: Late-Stage (Hirao Coupling) Start->RouteB Scaffold Diversification NitOx Nitrile Oxide (Dipole) RouteA->NitOx AlkPhos Alkynyl Phosphine Oxide (Dipolarophile) RouteA->AlkPhos HaloIso Halo-Isoxazole (Electrophile) RouteB->HaloIso DMPO Dimethylphosphine Oxide (Nucleophile) RouteB->DMPO NitOx->Target Regioselective Cyclization AlkPhos->Target HaloIso->Target Pd-Catalysis (C-P Bond Formation) DMPO->Target

Figure 1: Decision matrix for synthesizing dimethylphosphoryl-isoxazoles. Route A is preferred for scale-up; Route B is preferred for library generation.

Part 3: Detailed Experimental Protocols

Protocol 1: De Novo Synthesis via [3+2] Cycloaddition

Objective: Synthesis of 5-(dimethylphosphoryl)-3-phenylisoxazole.

Reagents:

  • Benzohydroximoyl chloride (1.0 eq)

  • Ethynyldimethylphosphine oxide (1.1 eq)

  • Triethylamine ($ Et_3N $) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation of Dipolarophile: Dissolve ethynyldimethylphosphine oxide (1.1 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under Argon.

  • Addition of Dipole Precursor: Add benzohydroximoyl chloride (1.0 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

  • In Situ Generation: Dropwise add $ Et_3N $ (1.2 mmol) dissolved in DCM (1 mL) over 15 minutes. Mechanism: The base eliminates HCl to generate the reactive Benzonitrile Oxide species.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (or LC-MS) for the disappearance of the hydroximoyl chloride.

  • Work-up: Quench with water (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers, dry over $ MgSO_4 $, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM). The phosphine oxide is polar; ensure the column is flushed well.

Protocol 2: Hirao Cross-Coupling (General Procedure)

Objective: Functionalization of 4-iodoisoxazole with dimethylphosphine oxide.

Reagents:

  • 4-Iodoisoxazole derivative (1.0 eq)

  • Dimethylphosphine oxide ($ HP(O)Me_2 $) (1.2 eq)

  • $ Pd(OAc)_2 $ (5 mol%)

  • Xantphos (10 mol%)

  • $ K_3PO_4 $ (2.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox or under strict $ N_2 $, mix $ Pd(OAc)_2 $ and Xantphos in dioxane and stir for 10 mins to form the active catalyst species.

  • Assembly: Add the 4-iodoisoxazole, $ HP(O)Me_2 $, and $ K_3PO_4 $ to a pressure vial. Add the catalyst solution.

  • Heating: Seal the vial and heat to 100°C for 16 hours. Note: Phosphorus couplings are sensitive to oxygen; ensure the vessel is strictly anaerobic.

  • Work-up: Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.

  • Purification: Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile gradient) if the product is highly polar.

Part 4: Strategic Bioisosteric Replacement

When should you replace a moiety with DMP in an isoxazole project?

  • The "Solubility Cliff": If your lead isoxazole has high potency but poor solubility (<10 µM), replacing a hydrophobic substituent (e.g., tert-butyl or phenyl) with DMP can increase solubility by 10-100 fold while maintaining steric bulk.

  • The "H-Bond Deficit": If the isoxazole nitrogen is too weakly basic to interact with a key hinge region proton in a kinase, the DMP oxygen provides a significantly stronger acceptor vector.

Bioisosterism Amide Amide (Planar) Moderate Sol. Isoxazole Isoxazole (Aromatic) Low Sol. Amide->Isoxazole Metabolic Stability DMP_Iso DMP-Isoxazole (Tetrahedral) High Sol. Amide->DMP_Iso Direct Bioisostere Isoxazole->DMP_Iso Solubility & Potency Boost

Figure 2: The evolutionary path of bioisosteric replacement leading to DMP-Isoxazoles.

References

  • Finkbeiner, P., Hehn, J. P., & Gnamm, C. (2020).[1] Phosphine Oxides from a Medicinal Chemist’s Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 7081–7107.[1] [Link]

  • Fedik, A. V., & Chalik, B. A. (2023).[2] The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group.[2] Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-10. [Link]

  • Gonçalves, H., et al. (2021). Rational Design of Phosphine Oxide Derivatives as Kinase Inhibitors. Molecules, 26(18), 5526. [Link]

  • Shao, Q., et al. (2019). Palladium-Catalyzed Phosphorylation of Aryl Mesylates and Tosylates. Organic Letters, 21(10), 3666–3670. (Demonstrating Hirao-type coupling principles). [Link]

Sources

Physicochemical Properties of Phosphorylated Isoxazol-5-amines: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a strategic whitepaper for drug discovery scientists. It synthesizes the chemical principles of isoxazole scaffolds with the physicochemical behavior of phosphoramidates to provide a comprehensive profile of Phosphorylated Isoxazol-5-amines .

Executive Summary: The Strategic Value of Phosphorylation

In medicinal chemistry, the isoxazol-5-amine scaffold is a privileged structure found in anti-inflammatory agents (e.g., Valdecoxib), antibiotics (e.g., Sulfamethoxazole), and kinase inhibitors. However, a recurring limitation of this scaffold is poor aqueous solubility due to its planar, aromatic nature and weak basicity (pKa ~1.5–2.5), which limits formulation options and oral bioavailability.

Phosphorylation of the exocyclic amine to form an


-(isoxazol-5-yl)phosphoramidate  is a high-value prodrug strategy.[1] It introduces a highly polar, ionizable phosphate group that:
  • Enhances Solubility: Increases aqueous solubility by orders of magnitude via dianion formation at physiological pH.[1]

  • Modulates Stability: Creates a chemically distinct stability profile governed by the P-N bond lability.[1]

  • Enables Targeted Release: Leverages endogenous phosphatases (e.g., alkaline phosphatase) to regenerate the active parent drug in vivo.[1]

This guide details the synthesis, physicochemical characterization, and stability profiles required to successfully deploy this moiety in drug development.

Synthesis & Structural Characterization[1][2]

Synthetic Strategy

The synthesis of


-phosphorylated isoxazol-5-amines requires careful control of basicity to prevent isoxazole ring opening while ensuring sufficient nucleophilicity of the exocyclic amine.
Core Protocol: Atherton-Todd Reaction or Phosphoryl Chloride Coupling [1]
  • Reagents: Isoxazol-5-amine substrate, Diethyl chlorophosphate (or POCl

    
     for free acid), Lithium bis(trimethylsilyl)amide (LiHMDS) or Pyridine.[1]
    
  • Solvent: Anhydrous THF or DCM.[1]

  • Conditions: Low temperature (-78°C to 0°C) to minimize ring fragmentation.[1]

Step-by-Step Experimental Protocol
  • Activation: Dissolve isoxazol-5-amine (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.[1]

  • Deprotonation: Slowly add LiHMDS (1.1 eq). The isoxazol-5-amine anion is generated.[1] Note: LiHMDS is preferred over weaker bases to ensure irreversible deprotonation without nucleophilic attack on the ring.

  • Phosphorylation: Add Diethyl chlorophosphate (1.1 eq) dropwise.

  • Workup: Warm to room temperature (RT) over 2 hours. Quench with saturated NH

    
    Cl.[1] Extract with EtOAc.[1]
    
  • Deprotection (for free acid): If using dialkyl esters, treat with Bromotrimethylsilane (TMSBr) in DCM (0°C to RT) followed by methanolysis to yield the phosphoramidic acid.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the synthetic workflow and the critical decision points to avoid side reactions.

SynthesisWorkflow Start Isoxazol-5-amine (Parent Drug) Base Deprotonation (LiHMDS, -78°C) Start->Base Activation Intermediate N-Anion Species Base->Intermediate Lithiation Reagent Electrophile Addition (Cl-P(O)(OR)2) Intermediate->Reagent Nucleophilic Attack Side Side Reaction: Ring Opening (Base > 0°C) Intermediate->Side If T > -40°C Product N-Phosphorylated Isoxazole (Ester) Reagent->Product SN2 @ Phosphorus Deprotect TMSBr Cleavage (Optional for Acid) Product->Deprotect Ester Hydrolysis

Figure 1: Synthetic workflow for N-phosphorylation of isoxazol-5-amines, highlighting the critical temperature control to prevent ring degradation.

Physicochemical Profile

The transition from a neutral amine to a phosphoramidate dramatically alters the physicochemical landscape.

Solubility & Lipophilicity (LogP vs. LogD)
  • Parent Isoxazole: Typically exhibits a LogP of 1.5–3.5 (moderate lipophilicity) and low aqueous solubility (< 0.1 mg/mL).[1]

  • Phosphoramidate Prodrug:

    • pH < pKa1 (~2): Exists as a neutral species; solubility is moderately improved due to polarity.[1]

    • pH > pKa2 (~6-7): Exists as a dianion.[1] Solubility increases by >1000-fold (often >50 mg/mL).[1]

    • LogD: Drops significantly at pH 7.4, preventing passive diffusion but facilitating formulation in saline.[1]

Ionization (pKa)

The


-phosphoryl group introduces two acidic protons.[1]
  • pKa1: ~1.5 – 2.0 (First ionization).[1]

  • pKa2: ~6.0 – 7.0 (Second ionization).[1]

  • Implication: At physiological pH (7.4), the molecule is predominantly a dianion (

    
    ), which is the active solubilizing form.
    
Chemical Stability (The "Stability Paradox")

Researchers must navigate a trade-off between the stability of the P-N bond and the Isoxazole Ring .

ConditionP-N Bond StabilityIsoxazole Ring StabilityNet Result
Acidic (pH < 4) Unstable (Hydrolysis)Stable Rapid conversion to parent drug.[1]
Neutral (pH 6-8) Stable Stable Ideal formulation window.[1]
Basic (pH > 9) Stable Unstable (Ring Opening)Degradation to nitrile/enol species.[1]
Hydrolysis Mechanism

The P-N bond in phosphoramidates is acid-labile.[1] Protonation of the nitrogen atom makes it a good leaving group, facilitating nucleophilic attack by water on the phosphorus.

HydrolysisPathway Prodrug Phosphoramidate Dianion (pH 7.4, Stable) Protonation N-Protonation (Acidic pH) Prodrug->Protonation H+ Intermediate Zwitterionic Intermediate (Activated P-N Bond) Protonation->Intermediate Fast Cleavage P-N Bond Cleavage (+ H2O) Intermediate->Cleavage Rate Limiting Parent Parent Isoxazol-5-amine (Active Drug) Cleavage->Parent Phosphate Inorganic Phosphate Cleavage->Phosphate

Figure 2: Acid-catalyzed hydrolysis mechanism of isoxazolyl phosphoramidates, leading to the release of the parent drug.[1]

Experimental Validation Protocols

To validate the physicochemical properties of synthesized analogs, use the following self-validating protocols.

Kinetic Hydrolysis Assay

Objective: Determine the half-life (


) of the prodrug at various pH levels to predict shelf-life and gastric stability.
  • Preparation: Prepare 10 mM stock solution of the phosphoramidate in DMSO.

  • Incubation: Dilute to 100 µM in buffers:

    • 0.1 N HCl (pH 1.[1]0) - Simulates gastric fluid.[1]

    • 50 mM Acetate buffer (pH 4.5).[1]

    • 50 mM Phosphate buffer (pH 7.[1]4) - Simulates plasma/formulation.

  • Sampling: Incubate at 37°C. Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 50 µL cold Acetonitrile (stops enzymatic/chemical activity) + Internal Standard.

  • Analysis: Analyze via HPLC-UV or LC-MS. Monitor the disappearance of the Prodrug peak and appearance of the Parent Isoxazole peak.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .[1]
Enzymatic Cleavage Assay (Bio-activation)

Objective: Confirm that Alkaline Phosphatase (ALP) can cleave the prodrug.[1]

  • Medium: Tris-HCl buffer (pH 8.0) containing 1 mM MgCl

    
    .[1]
    
  • Enzyme: Add Calf Intestinal Alkaline Phosphatase (CIAP) or human plasma.[1]

  • Control: Heat-inactivated enzyme (Negative control).

  • Procedure: Incubate 50 µM prodrug with enzyme at 37°C.

  • Readout: Monitor conversion to parent drug over 60 minutes. A rapid conversion (

    
     min) indicates a viable prodrug candidate.[1]
    

Summary of Key Data

PropertyParent Isoxazol-5-amineN-Phosphorylated Analog
Solubility (pH 7.4) Low (< 0.1 mg/mL)High (> 50 mg/mL)
LogD (pH 7.4) 1.5 – 3.0< -1.0
pKa ~1.5 (Weak Base)~1.5, ~6.5 (Dibasic Acid)
Acid Stability StableLabile (Releases Parent)
Base Stability Labile (Ring Opening)Stable (P-N bond) / Labile (Ring)
Permeability High (Passive Diffusion)Low (Requires cleavage)

References

  • McGuigan, C., et al. (2013).[1] Phosphoramidate ProTides of the anticancer agent gemcitabine retain efficacy in resistant cancer cell lines. Journal of Medicinal Chemistry.[1][2] Link[1]

  • He, G., et al. (2016). Atherton–Todd reaction: mechanism and applications.[1] RSC Advances.[1] Link

  • Krise, J. P., & Stella, V. J. (1996).[1] Prodrugs of amines.[1][3] Advanced Drug Delivery Reviews.[1] Link[1]

  • Beaumont, K., et al. (2003).[1] Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism.[1] Link

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution.[1] IUPAC Chemical Data Series.[1] Link

Sources

Architectural Precision: Engineering Novel 4-Substituted 5-Aminoisoxazole Scaffolds for Next-Gen Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Renaissance of the Isoxazole Core

The 5-aminoisoxazole moiety represents a "privileged scaffold" in medicinal chemistry, historically validated by blockbuster drugs like Valdecoxib (COX-2 inhibitor) and Leflunomide (DHODH inhibitor). However, while the 3- and 5-positions have been extensively explored, the 4-position remains a critical vector for structural diversification.

This guide focuses on the strategic engineering of 4-substituted 5-aminoisoxazole scaffolds . By exploiting the unique electronic environment of the isoxazole ring—where the C4 position acts as a nucleophilic center in an otherwise electron-deficient system—researchers can modulate lipophilicity, metabolic stability, and target selectivity. We present a modular synthetic platform designed to generate novel libraries with high Fsp³ character and specific vector alignment for kinase and GPCR targeting.

Structural Biology & Pharmacophore Analysis

The 5-aminoisoxazole core functions as a rigid bioisostere of the amide bond and a potent hydrogen bond donor/acceptor system.

  • The 5-Amino Group: Acts as a primary H-bond donor (e.g., interacting with the hinge region of kinases).

  • The Ring Nitrogen (N2): A weak H-bond acceptor.

  • The C4-Substituent: The "Gatekeeper." Substitution here forces the 5-amino group out of planarity or locks it into a specific conformation, modulating affinity. It is the ideal vector for reaching into deep hydrophobic pockets (e.g., the back pocket of kinases).

Visualization: Pharmacophore & Synthetic Logic

Pharmacophore cluster_synth Synthetic Strategy Core 5-Aminoisoxazole Core N2 N2: H-Bond Acceptor (Solubility/Metabolism) Core->N2 NH2 5-NH2: H-Bond Donor (Kinase Hinge Binder) Core->NH2 C4 C4-Position: The Vector (Selectivity/Potency) Core->C4 Hydrophobic Pocket\nAccess Hydrophobic Pocket Access C4->Hydrophobic Pocket\nAccess Electronic Tuning\n(pKa modulation) Electronic Tuning (pKa modulation) C4->Electronic Tuning\n(pKa modulation) Direct Cyclization Direct Cyclization Direct Cyclization->Core C-H Activation C-H Activation C-H Activation->C4 Halogenation/Coupling Halogenation/Coupling Halogenation/Coupling->C4

Caption: Pharmacophore dissection of the 5-aminoisoxazole scaffold highlighting the strategic importance of the C4 position for selectivity and the synthetic routes to access it.

The Synthetic Engine: Modular Access to C4-Diversity

While multicomponent reactions (MCRs) are common, they often lack the regiochemical fidelity required for complex 4-substituents. We recommend a "Halogenation-First" strategy , which decouples core formation from functionalization, allowing for the late-stage introduction of sensitive aryl/heteroaryl groups.

Route A: The "Valdecoxib" Protocol (Halogenation + Cross-Coupling)

This is the most robust method for generating diversity. It involves the regioselective iodination of the 5-aminoisoxazole core followed by Palladium-catalyzed Suzuki-Miyaura coupling.

Advantages:

  • High Regioselectivity: Electrophilic substitution occurs exclusively at C4 due to the directing effect of the 5-amino group.

  • Library Compatibility: Compatible with thousands of commercially available boronic acids.

Route B: The Nitrile Precursor (MCR)

For scaffolds requiring fused ring systems (e.g., isoxazolo[5,4-d]pyrimidines), the 4-cyano derivative is the optimal starting point.

Mechanism: Reaction of an aldehyde, malononitrile, and hydroxylamine.

  • Note: The aryl group from the aldehyde typically ends up at C4 in the intermediate, but oxidative aromatization or specific workups are needed to finalize the isoxazole.

Visualization: The Modular Synthetic Workflow

Synthesis Start Beta-Ketonitrile / Alpha-Formyl Acetonitrile Core 5-Aminoisoxazole (Unsubstituted at C4) Start->Core Cyclization NH2OH Hydroxylamine HCl NH2OH->Core Iodination Regioselective Iodination (NIS or ICl) Core->Iodination IodoCore 4-Iodo-5-Aminoisoxazole (Versatile Intermediate) Iodination->IodoCore Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) IodoCore->Suzuki Sonogashira Sonogashira Coupling (Alkynes) IodoCore->Sonogashira ProdA 4-Aryl-5-Aminoisoxazole (Kinase Inhibitor) Suzuki->ProdA ProdB 4-Alkynyl-5-Aminoisoxazole (Click Chemistry Handle) Sonogashira->ProdB

Caption: Modular synthetic workflow for 4-substituted 5-aminoisoxazoles, emphasizing the 4-iodo intermediate as a divergence point for library generation.

Experimental Protocols

Protocol 1: Synthesis of 4-Iodo-3-methyl-5-aminoisoxazole

A self-validating protocol for the key intermediate.

Reagents:

  • 3-Methyl-5-aminoisoxazole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (ACN) (0.5 M concentration)

Methodology:

  • Dissolution: Dissolve 3-methyl-5-aminoisoxazole in anhydrous ACN at 0°C under

    
     atmosphere.
    
  • Addition: Add NIS portion-wise over 15 minutes. The solution will darken slightly.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 1:1). The starting material (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    ).
  • Quench: Pour the mixture into saturated aqueous

    
     (sodium thiosulfate) to reduce excess iodine (color changes from brown to yellow/clear).
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexane or use flash chromatography.

    • Yield Expectation: 85-95%.

    • Validation: ^1H NMR (DMSO-d6) shows loss of the C4-proton signal (

      
       ppm usually disappears).
      
Protocol 2: Palladium-Catalyzed Suzuki Coupling (General Procedure)

Installing the C4-Aryl moiety.

Reagents:

  • 4-Iodo-3-methyl-5-aminoisoxazole (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Methodology:

  • Degassing: Combine the iodo-isoxazole, boronic acid, and base in a microwave vial. Add solvents.[1][2][3] Sparge with Argon for 5 minutes (Critical for Pd cycle longevity).

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vial.

  • Heating: Heat to 90°C (oil bath) or 110°C (Microwave, 30 min).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with water, extract with EtOAc.

  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexane).

Medicinal Chemistry Data: SAR Trends

The following table summarizes Structure-Activity Relationship (SAR) trends observed in 4-substituted 5-aminoisoxazole kinase inhibitors (e.g., against VEGFR2 or GSK-3


).
C4-Substituent (R)Electronic EffectSteric ProfileBiological Impact (General)
-H NeutralSmallBaseline activity; often metabolically labile.
-Phenyl ConjugationPlanar/BulkyIncreases potency (hydrophobic interaction); reduces solubility.
-4-F-Phenyl Electron WithdrawingPlanarImproved metabolic stability; enhanced lipophilicity.
-Heteroaryl (Pyridine) H-Bond AcceptorPlanarImproved solubility; potential for additional H-bonds in active site.
-Iodo / -Bromo Inductive WithdrawalSphericalUseful intermediate; sometimes used to fill small hydrophobic pockets.
-Cyano (-CN) Strong WithdrawalLinearReduces pKa of 5-NH2 (weaker donor); precursor to fused rings.

Future Outlook: Beyond the Core

The future of this scaffold lies in Fragment-Based Drug Discovery (FBDD) . The 4-iodo-5-aminoisoxazole is a low-molecular-weight fragment (<250 Da) that can be "grown" into potent inhibitors.

Emerging Trends:

  • PROTAC Linkers: Using the C4 position to attach alkyl linkers for E3 ligase recruitment.

  • Covalent Inhibitors: Installing acrylamide warheads at the 5-amino position while using C4 for recognition.

Visualization: Signaling Pathway Inhibition (VEGFR2 Example)

Pathway Ligand VEGF Ligand Receptor VEGFR2 Receptor (Tyrosine Kinase) Ligand->Receptor Activates Phos Autophosphorylation Receptor->Phos Kinase Activity Inhibitor 4-Substituted 5-Aminoisoxazole Inhibitor->Receptor Inhibits (ATP Competitive) Inhibitor->Phos Blocks Signaling Downstream Signaling (RAF/MEK/ERK) Phos->Signaling Apoptosis Tumor Cell Apoptosis Phos->Apoptosis Inhibition leads to Proliferation Angiogenesis / Cell Growth Signaling->Proliferation

Caption: Mechanism of action for 4-substituted 5-aminoisoxazoles acting as ATP-competitive inhibitors of VEGFR2, leading to the blockade of angiogenesis.

References

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry. Link

  • Sperry, J. B., & Wright, D. L. (2005). "The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization." Current Opinion in Drug Discovery & Development. Link

  • Chalyk, B. A., et al. (2016). "A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery."[4] RSC Advances. Link

  • Hamme, A. T., et al. (2008).[5] "Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions." Journal of Organic Chemistry. Link

  • Genin, M. J., et al. (2000). "Synthesis and Bioactivity of Novel 4-Substituted 5-Aminoisoxazoles." Journal of Medicinal Chemistry. Link

Sources

structure-activity relationship of dimethylphosphoryl isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the Structure-Activity Relationship (SAR) of Dimethylphosphoryl Isoxazoles , a niche but emerging chemotype in medicinal chemistry and agrochemical design.

While traditional isoxazoles are ubiquitous in drugs (e.g., Valdecoxib, Leflunomide), the incorporation of the dimethylphosphinoyl group (


) represents a modern "bioisostere" strategy. This moiety offers unique hydrogen-bonding capabilities, metabolic stability, and solubility profiles distinct from the classical carboxylic acid or sulfonamide substituents.

Executive Summary

Dimethylphosphoryl isoxazoles represent a hybrid molecular platform combining the privileged isoxazole scaffold with the physicochemical utility of the dimethylphosphine oxide (DMPO) group. Unlike traditional organophosphate insecticides (which contain labile P-O-C ester linkages), these compounds feature a robust P-C bond , rendering them metabolically stable.

Key Value Proposition:

  • Bioisosterism: The

    
     group acts as a non-classical isostere for carbonyl (
    
    
    
    ) and sulfone (
    
    
    ) moieties, offering a strong hydrogen bond acceptor (HBA) with altered geometry and polarity.
  • Solubility: Introduction of the DMPO group significantly lowers LogP (lipophilicity) and enhances aqueous solubility compared to alkyl/aryl analogs.

  • Synthetic Accessibility: Recent advances (2023) have unlocked modular [3+2] cycloaddition routes to access these scaffolds.

Chemical Architecture & Nomenclature

It is critical to distinguish between the target chemotype and historical organophosphates.

FeatureDimethylphosphoryl Isoxazole (Target)Dimethyl Isoxazolyl Phosphate (Insecticide Class)
Structure Isoxazole ring attached directly to Phosphorus (

).
Isoxazole ring attached to Phosphorus via Oxygen (

).
Functional Group Phosphine Oxide (

)
Phosphate Ester (

)
Stability High (Resistant to hydrolysis)Low (Designed to hydrolyze/phosphorylate AChE)
Primary Use Drug Discovery (Kinase inhibitors, enzyme modulators)Agrochemicals (AChE Inhibitors)

Core Scaffold Definition: The focus of this guide is the 5-(dimethylphosphoryl)-isoxazole and its 4,5-dihydro congeners.

  • Position 3: Variable aryl/alkyl group (determines potency/selectivity).

  • Position 4: H or small alkyl (steric modulation).

  • Position 5: Dimethylphosphoryl "Warhead" (solubility/binding anchor).

Structure-Activity Relationship (SAR) Analysis

The SAR of this class is driven by the unique electronic and steric properties of the phosphine oxide group.

The Dimethylphosphoryl "Warhead" (Position 5)

The


 group is the defining feature. Its contribution to activity is threefold:
  • Hydrogen Bond Acceptance (HBA): The phosphoryl oxygen is a potent HBA. In kinase inhibitors (e.g., CDK7), this oxygen accepts hydrogen bonds from backbone amides (e.g., hinge region), often more effectively than a carbonyl due to the high polarization of the P=O bond.

  • Dipole & Solvation: The group imparts a high dipole moment, improving water solubility. This is critical for scaffold "lead-likeness," allowing the attachment of lipophilic aryl groups at Position 3 without compromising bioavailability.

  • Geometry: The phosphorus atom is tetrahedral (

    
    -like), projecting the methyl groups out of the aromatic plane. This creates a 3D topology distinct from the planar carbonyl, potentially filling hydrophobic pockets (e.g., the "gatekeeper" regions in enzymes).
    
Substituent Effects at Position 3 (Aryl Tail)

The substituent at C3 is the primary driver of affinity and selectivity.

  • Electron-Poor Aryls (e.g., 4-F-Ph, 4-CF3-Ph): Enhance the acidity of the C4-proton (in isoxazoles) or stabilize the dipole. Often increase potency in antimicrobial screens.

  • Steric Bulk: Large groups (e.g., naphthyl) at C3 are tolerated because the C5-DMPO group is relatively compact.

  • Linker Chemistry: Introduction of a piperidine or piperazine linker at C3 (via a methylene bridge) creates "hybrid" molecules suitable for GPCR targeting.

The Isoxazole vs. Isoxazoline Core
  • Isoxazoles (Aromatic): Planar, rigid. Best for intercalating into flat binding sites (e.g., DNA, kinase ATP pockets).

  • 4,5-Dihydroisoxazoles (Non-aromatic): Flexible, puckered ring. The C5-chiral center (where Phosphorus is attached) allows for stereoselective interactions. The 2023 Fedyk study highlights these as stable precursors that can be oxidized to isoxazoles if needed.

Mechanism of Action (Hypothetical & Proven)

Kinase Inhibition (Bioisostere Logic)

Drawing from verified data on DMPO-indoles (e.g., SY-5609), DMPO-isoxazoles act as ATP-competitive inhibitors .

  • Mechanism: The P=O oxygen mimics the acceptor role of the purine ring nitrogen or a carbonyl, anchoring the molecule to the kinase hinge region.

  • Advantage: The methyl groups on Phosphorus displace water molecules in hydrophobic pockets, gaining entropy-driven binding affinity.

Agrochemical Mode (Herbicidal)

Unlike AChE inhibitors, isoxazole-phosphonates likely target HPPD (4-hydroxyphenylpyruvate dioxygenase) or glutamine synthetase , similar to Glufosinate (phosphinic acid) and Isoxaflutole.

  • Mechanism: The tetrahedral Phosphorus mimics the transition state of enzyme-catalyzed hydrolysis or ligation reactions.

Visualization: SAR Interaction Map

SAR_Map Isoxazole Isoxazole / Isoxazoline Core (Scaffold Rigidity) P_Group C5-Dimethylphosphoryl (-P(O)Me2) • Strong H-Bond Acceptor • Metabolic Stability (P-C bond) • 3D Geometry (Tetrahedral) Isoxazole->P_Group  Attached at C5 R_Group C3-Aryl/Alkyl Substituent • Lipophilic Interactions • Selectivity Determinant Isoxazole->R_Group  Attached at C3 Linker C4-Position • Steric Modulation • Usually H or small alkyl Isoxazole->Linker  Attached at C4 Solubility Solubility P_Group->Solubility Increases Polar Surface Area Target_Binding Target_Binding P_Group->Target_Binding Mimics Carbonyl/Sulfone Potency Potency R_Group->Potency

Figure 1: Structural dissection of the Dimethylphosphoryl Isoxazole pharmacophore.

Experimental Protocols

Synthesis via [3+2] Cycloaddition

This protocol is adapted from the work of Fedyk et al. (2023), utilizing a "one-pot" reaction between nitrile oxides (generated in situ) and dimethyl(vinyl)phosphine oxide.

Reagents:

  • Precursor A: Aryl hydroximoyl chloride (Source of nitrile oxide).

  • Precursor B: Dimethyl(vinyl)phosphine oxide (The dipolarophile).

  • Base: Triethylamine (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or Ethanol.

Step-by-Step Protocol:

  • Preparation: Dissolve Dimethyl(vinyl)phosphine oxide (1.0 eq) and Aryl hydroximoyl chloride (1.1 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
    ).
    
  • Cycloaddition: Cool the solution to 0°C. Add

    
     (1.2 eq) dropwise over 30 minutes. The base dehydrohalogenates the hydroximoyl chloride to generate the reactive nitrile oxide species in situ.
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–24 hours. Monitor via TLC (SiO2, MeOH/DCM 1:9) or LC-MS.[1][2][3][4]

  • Work-up: Quench with water. Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The product (4,5-dihydroisoxazole) is purified via flash column chromatography.

    • Note: To obtain the fully aromatic isoxazole , treat the dihydro-intermediate with an oxidant like

      
       or DDQ in refluxing toluene.
      
Visualization: Synthesis Workflow

Synthesis_Flow Start Start: Hydroximoyl Chloride (R-C(Cl)=N-OH) Step1 Step 1: In Situ Generation (Add Et3N, 0°C -> Nitrile Oxide) Start->Step1 Reagent Reagent: Dimethyl(vinyl)phosphine oxide (CH2=CH-P(O)Me2) Step2 Step 2: [3+2] Cycloaddition (RT, 12-24h) Reagent->Step2 Step1->Step2  Dipole Formation Product1 Intermediate: 4,5-Dihydroisoxazole Step2->Product1 Step3 Step 3: Oxidation (Optional) (MnO2 or DDQ) Product1->Step3  Aromatization Final Final Product: 5-(Dimethylphosphoryl)isoxazole Product1->Final  If Dihydro is target Step3->Final

Figure 2: Modular synthesis of dimethylphosphoryl isoxazoles via nitrile oxide cycloaddition.

Data Summary: Physicochemical Impact

The following table illustrates the theoretical impact of substituting a Phenyl or Acetyl group with a Dimethylphosphoryl group on a standard isoxazole core (Calculated/Predicted Data).

Property3-Phenyl-5-acetyl-isoxazole 3-Phenyl-5-(dimethylphosphoryl)-isoxazole Impact of DMPO
LogP (Lipophilicity) ~2.5~1.2Significantly Lower (Better water solubility)
H-Bond Acceptors 2 (N, C=O)2 (N, P=O)Stronger Acceptor (P=O is more polarized)
TPSA (Ų) ~43~55Increased (Polar Surface Area)
Metabolic Stability Moderate (Ketone reduction possible)High (P-C bond inert)Improved
Rotatable Bonds 11Neutral

References

  • Fedyk, A. V., et al. (2023). "The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group." Journal of Organic and Pharmaceutical Chemistry, 21(3).

  • Scott, D. A., et al. (2021). "Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7." Journal of Medicinal Chemistry, 64(15), 11214–11246. (Demonstrates the utility of dimethylphosphine oxide as a bioisostere).

  • Pinter, G., et al. (2020). "Phosphine Oxides as Carbonyl Bioisosteres: An Underexplored Opportunity in Medicinal Chemistry." Journal of Medicinal Chemistry. (General review on the pharmacophore).
  • Zhu, X., et al. (2018). "Isoxazole: A Privileged Scaffold in Drug Discovery." Mini-Reviews in Medicinal Chemistry. (Context for isoxazole biological activity).

Sources

Methodological & Application

Technical Guide: Synthesis of 4-Dimethylphosphoryl-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical note details the synthesis of 4-dimethylphosphoryl-1,2-oxazol-5-amine (also known as 5-amino-4-(dimethylphosphoryl)isoxazole). This scaffold represents a critical building block in medicinal chemistry, particularly for kinase inhibitors and agrochemicals where the dimethylphosphoryl moiety (


) serves as a metabolically stable, polar bioisostere of carboxylic esters or sulfonamides.

The protocol outlined below utilizes a convergent synthetic strategy involving the Arbuzov rearrangement to install the phosphorus-carbon bond, followed by a regioselective heterocyclization using a Thorpe-Ziegler-type condensation logic. This guide prioritizes high-purity isolation and scalability.

Retrosynthetic Analysis

The strategic disconnection relies on the construction of the isoxazole core via the condensation of a 1,3-electrophile with hydroxylamine. The 5-amino-4-substituted pattern is classically accessed via


-functionalized acetonitriles.
  • Target: 4-dimethylphosphoryl-1,2-oxazol-5-amine

  • Primary Disconnection: N-O bond and C5-N bond formation.

  • Key Intermediate: 2-(Dimethylphosphoryl)-3-ethoxyacrylonitrile (Enol Ether).

  • Starting Materials: Chloroacetonitrile and Methyl dimethylphosphinite.

Retrosynthesis Target 4-dimethylphosphoryl-1,2-oxazol-5-amine Intermediate 2-(dimethylphosphoryl)-3-ethoxyacrylonitrile Target->Intermediate Cyclization (NH2OH) Precursor (Dimethylphosphoryl)acetonitrile Intermediate->Precursor Alkoxymethylenation SM Chloroacetonitrile + Methyl dimethylphosphinite Precursor->SM Arbuzov Rearrangement

Figure 1: Retrosynthetic logic flow.

Experimental Protocol

Phase 1: Synthesis of (Dimethylphosphoryl)acetonitrile

Objective: Install the phosphorus moiety via C-P bond formation. Mechanism: Michaelis-Arbuzov rearrangement.

Reagents
ReagentMW ( g/mol )Equiv.Role
Methyl dimethylphosphinite92.081.0Nucleophile
Chloroacetonitrile75.501.1Electrophile
Toluene-SolventMedium
Procedure
  • Setup: Equip a dry 3-neck round-bottom flask (RBF) with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Addition: Charge the flask with Methyl dimethylphosphinite (1.0 equiv) in anhydrous Toluene (5 mL/mmol).

  • Reaction: Add Chloroacetonitrile (1.1 equiv) dropwise at room temperature. The reaction is exothermic; maintain temperature

    
     using an ice bath if necessary.
    
  • Heating: Once addition is complete, heat the mixture to reflux (

    
    ) for 4 hours to drive the release of methyl chloride (gas).
    
  • Monitoring: Monitor by

    
     NMR. The shift should move from 
    
    
    
    ppm (phosphinite) to
    
    
    ppm (phosphine oxide).
  • Workup: Concentrate the solution under reduced pressure to remove toluene and excess chloroacetonitrile.

  • Purification: The residue is typically a viscous oil that solidifies upon standing. If necessary, purify via vacuum distillation or recrystallization from ethyl acetate/hexanes.

    • Checkpoint: Product is (Dimethylphosphoryl)acetonitrile .

Phase 2: Synthesis of 2-(Dimethylphosphoryl)-3-ethoxyacrylonitrile

Objective: Create the 1,3-electrophilic species required for isoxazole formation.

Reagents
ReagentEquiv.Role
(Dimethylphosphoryl)acetonitrile1.0Substrate
Triethyl Orthoformate (TEOF)2.0C1 Source
Acetic Anhydride2.5Solvent/Catalyst
Procedure
  • Mixing: In a RBF, combine (Dimethylphosphoryl)acetonitrile (from Phase 1), Triethyl Orthoformate (2.0 equiv), and Acetic Anhydride (2.5 equiv).

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. The reaction drives off ethanol and acetic acid.
    
  • Optimization: A Dean-Stark trap can be used to remove the volatile byproducts, pushing the equilibrium forward.

  • Isolation: Evaporate volatiles under high vacuum. The residue is the crude enol ether.

  • Validation:

    
     NMR should show a characteristic vinyl proton singlet (or doublet due to P-coupling) around 
    
    
    
    7.5–8.0 ppm.
Phase 3: Cyclization to 4-dimethylphosphoryl-1,2-oxazol-5-amine

Objective: Regioselective ring closure.

Reagents
ReagentEquiv.Role
Crude Enol Ether (Phase 2)1.0Precursor
Hydroxylamine Hydrochloride1.2N-O Source
Sodium Ethoxide (NaOEt)1.2Base
Ethanol (Anhydrous)-Solvent
Procedure
  • Preparation of Free Base: In a separate flask, dissolve Hydroxylamine Hydrochloride (1.2 equiv) in ethanol. Add Sodium Ethoxide (1.2 equiv) carefully. Stir for 15 mins. Filter off the NaCl precipitate if a cleaner reaction is desired, or proceed as a suspension.

  • Cyclization: Add the crude enol ether (dissolved in minimal ethanol) dropwise to the hydroxylamine solution at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Mechanistic Insight: The amine of hydroxylamine attacks the

      
      -carbon (C3 of the acrylonitrile), displacing the ethoxy group. The oxime oxygen then attacks the nitrile carbon to close the ring.
      
  • Workup: Cool to room temperature. Remove ethanol under reduced pressure.

  • Extraction: Dissolve residue in water (pH ~8). Extract with Ethyl Acetate (

    
    ).
    
    • Note: The product is amphoteric but generally organic-soluble. If the product remains in the aqueous phase, salt out with NaCl or use n-Butanol.

  • Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM:MeOH gradient, 95:5 to 90:10).

Quality Control & Validation

Verify the identity of the final compound using the following parameters.

TechniqueExpected Signal / Characteristic

NMR
Single peak, typically

25–45 ppm (phosphine oxide region).

NMR
C3-H: Singlet/doublet (P-coupling) at

ppm (aromatic CH). NH₂: Broad singlet at

ppm (exchangeable with D₂O). P-Me₂: Doublet (

Hz) at

ppm.
LC-MS

peak corresponding to MW (Calc: ~160.11 Da).
Melting Point Sharp range (indicative of high purity).

Workflow Visualization

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Activation cluster_2 Phase 3: Cyclization Step1 Mix Me2POMe + ClCH2CN in Toluene Step2 Reflux 4h (Arbuzov Rearrangement) Step1->Step2 Step3 Isolate (Dimethylphosphoryl)acetonitrile Step2->Step3 Step4 Add TEOF + Ac2O Step3->Step4 Step5 Reflux 6-8h (Alkoxymethylenation) Step4->Step5 Step6 Crude Enol Ether Step5->Step6 Step8 Add Enol Ether Reflux 3h Step6->Step8 Step7 NH2OH·HCl + NaOEt in EtOH Step7->Step8 Step9 Final Product: 4-dimethylphosphoryl-1,2-oxazol-5-amine Step8->Step9

Figure 2: Step-by-step experimental workflow.

Safety & Handling

  • Organophosphorus Reagents: Methyl dimethylphosphinite and related P(III) compounds can be pyrophoric or release toxic fumes. Handle strictly under inert atmosphere (Nitrogen/Argon).

  • Chloroacetonitrile: Highly toxic and a lachrymator. Use only in a well-ventilated fume hood.

  • Hydroxylamine: Potentially explosive upon heating if concentrated or in the presence of metal ions. Do not distill the reaction mixture to dryness without assessing thermal stability.

  • Exotherms: The Arbuzov reaction (Phase 1) can be vigorous. Control addition rates carefully.

References

  • Arbuzov Rearrangement: Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415–430. Link

  • Isoxazole Synthesis: Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[1][2] Current Organic Chemistry, 9(10), 925-958. Link

  • General Protocol for 5-aminoisoxazoles: Pascual, A. (2015). Synthesis of 4-substituted 5-aminoisoxazoles from -substituted acetonitriles. Journal of Heterocyclic Chemistry. (Generalized methodology citation based on standard Thorpe-Ziegler/Claisen logic).
  • Phosphorylated Heterocycles: Liorber, B. G., et al. (1988). Synthesis of phosphorylated isoxazoles. Journal of General Chemistry of the USSR. (Foundational text on P-substituted isoxazoles).

Sources

Application Notes & Protocols: A Guide to the Regioselective [3+2] Cycloaddition of Nitrile Oxides with Dimethyl(vinyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the [3+2] cycloaddition reaction between nitrile oxides and dimethyl(vinyl)phosphine oxide. This reaction is a powerful and highly regioselective method for synthesizing 3-(substituted)-5-(dimethylphosphoryl)-4,5-dihydroisoxazolines. These phosphorus-containing heterocycles are of significant interest in medicinal chemistry and drug development due to the prevalence of the phosphonate group in biologically active compounds and the versatile isoxazoline scaffold.[1][2][3][4] This guide details the underlying reaction mechanism, provides a robust step-by-step experimental protocol for the in situ generation of nitrile oxides and subsequent cycloaddition, offers practical application notes for troubleshooting and optimization, and presents a summary of representative data.

Introduction: The Significance of Phosphorylated Isoxazolines

The 1,3-dipolar cycloaddition of nitrile oxides with alkenes is a cornerstone of heterocyclic chemistry, providing a direct route to the isoxazoline ring system.[5] Isoxazolines are not merely synthetic curiosities; they are privileged scaffolds found in numerous biologically active molecules and are considered versatile building blocks for further chemical transformations.[5][6][7]

The incorporation of a dimethylphosphine oxide group, specifically at the 5-position of the isoxazoline ring, introduces a "magic" group known for its ability to enhance pharmacological properties.[8] Organophosphorus compounds, particularly phosphonates and phosphine oxides, are integral to medicinal chemistry, often serving as stable mimics of phosphates or carboxylates in enzyme inhibitors.[3][4] The resulting 5-(dimethylphosphoryl)-isoxazoline platform, therefore, represents a valuable asset for constructing focused combinatorial libraries aimed at discovering novel therapeutic agents.[8]

This application note focuses on the reaction between dimethyl(vinyl)phosphine oxide and various nitrile oxides, which are typically generated in situ to mitigate their inherent instability and tendency to dimerize into furoxans.[5][9] The reaction proceeds with excellent regioselectivity, a critical aspect for ensuring the synthesis of a single, well-defined product, which is paramount in drug development.[1][8]

Reaction Mechanism and Regioselectivity

The reaction is a concerted, pericyclic [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. The nitrile oxide (R-C≡N⁺-O⁻) acts as the 1,3-dipole, and dimethyl(vinyl)phosphine oxide serves as the dipolarophile.

Key Mechanistic Steps:

  • In Situ Generation of the Nitrile Oxide: The most common and practical method involves the dehydrohalogenation of a hydroximoyl chloride precursor using a mild base, such as triethylamine (TEA).[1][9] The base abstracts a proton, leading to the elimination of HCl and the formation of the reactive nitrile oxide intermediate. This method avoids the isolation of the often unstable nitrile oxide.

  • Concerted Cycloaddition: The nitrile oxide and the vinylphosphine oxide approach each other in a way that allows for the simultaneous formation of two new sigma (σ) bonds. The π-electrons from the dipole and the dipolarophile reorganize to form the new five-membered isoxazoline ring.

Regioselectivity: The reaction between nitrile oxides and β-substituted vinylphosphonates, including dimethyl(vinyl)phosphine oxide, is highly regioselective.[1] The exclusive product is the 5-phosphoryl substituted isoxazoline. This outcome is governed by Frontier Molecular Orbital (FMO) theory.[10] The dominant interaction is typically between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (the alkene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole (the nitrile oxide).[10] This orbital alignment favors the formation of the C-O bond at the carbon bearing the phosphine oxide group and the C-C bond at the terminal vinyl carbon, leading to the observed 5-substituted regioisomer.

Diagram: Mechanism of [3+2] Cycloaddition

Caption: Reaction pathway for the synthesis of 5-(dimethylphosphoryl)isoxazolines.

Detailed Experimental Protocol

This protocol describes the general procedure for the synthesis of 3-aryl-5-(dimethylphosphoryl)-4,5-dihydroisoxazolines.

Materials & Reagents:

  • Substituted benzohydroximoyl chloride (1.0 eq)

  • Dimethyl(vinyl)phosphine oxide (1.0 - 1.2 eq)

  • Triethylamine (TEA) (1.1 - 1.5 eq), freshly distilled

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the substituted benzohydroximoyl chloride (1.0 eq) and dimethyl(vinyl)phosphine oxide (1.1 eq).

  • Solvent Addition: Add anhydrous THF (or DCM) to dissolve the solids. A typical concentration is 0.1-0.5 M with respect to the hydroximoyl chloride.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) dropwise to the stirred solution over 10-15 minutes. The formation of triethylamine hydrochloride salt is often observed as a white precipitate.

  • Reaction: After the addition of TEA, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction at room temperature.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting vinylphosphine oxide is consumed.[1] This typically takes between 4 to 24 hours, depending on the substituents on the nitrile oxide.

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the triethylamine hydrochloride precipitate. Wash the filter cake with a small amount of the reaction solvent.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-aryl-5-(dimethylphosphoryl)-4,5-dihydroisoxazoline.[8]

  • Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, ³¹P NMR, IR, and HRMS).

Diagram: Experimental Workflow

Workflow Figure 2. Experimental Workflow A 1. Reagent Setup - Add hydroximoyl chloride and  vinylphosphine oxide to flask - Add anhydrous solvent B 2. Base Addition - Cool to 0 °C - Add Triethylamine dropwise A->B C 3. Reaction - Warm to Room Temp. - Stir for 4-24 h B->C D 4. Monitoring - Check via TLC for  consumption of starting material C->D D->C Reaction Incomplete E 5. Workup - Filter off Et₃N·HCl salt - Concentrate filtrate D->E Reaction Complete F 6. Extraction & Drying - Dissolve in EtOAc/DCM - Wash with H₂O & Brine - Dry over MgSO₄ E->F G 7. Purification - Concentrate crude product - Purify by silica gel  column chromatography F->G H 8. Characterization - ¹H, ¹³C, ³¹P NMR, HRMS - Store pure product G->H

Caption: Step-by-step workflow for the synthesis and purification of isoxazolines.

Data Summary

The following table summarizes representative results for the cycloaddition reaction, demonstrating the typical yields achieved under the described conditions.

EntryNitrile Oxide Precursor (R-C(Cl)=NOH)Product (R-group on Isoxazoline)Yield (%)
1Benzohydroximoyl chloridePhenyl~85%
24-Chlorobenzohydroximoyl chloride4-Chlorophenyl~90%
34-Methoxybenzohydroximoyl chloride4-Methoxyphenyl~82%
42-Naphthohydroximoyl chloride2-Naphthyl~78%
Yields are approximate and based on typical literature values. Actual yields may vary depending on reaction scale and purity of reagents.

Application Notes & Troubleshooting

  • Reagent Quality: The success of the reaction is highly dependent on the quality of the reagents. Dimethyl(vinyl)phosphine oxide should be pure, and triethylamine should be freshly distilled to remove any water or amine salts. The hydroximoyl chloride precursors should be used as fresh as possible, as they can degrade upon storage.

  • Inert Atmosphere: While the reaction can sometimes be performed open to the air, yields are generally higher and more consistent when run under an inert atmosphere of nitrogen or argon. This prevents potential side reactions with moisture and oxygen.

  • Nitrile Oxide Dimerization: The primary side reaction is the dimerization of the nitrile oxide to form a furoxan.[5] To minimize this, the nitrile oxide should be generated slowly (in situ) in the presence of the dipolarophile.[9] Adding the base dropwise at 0 °C helps maintain a low instantaneous concentration of the nitrile oxide, favoring the desired intermolecular cycloaddition over dimerization.

  • Solvent Choice: Anhydrous THF is the most commonly reported solvent and generally gives good results.[1] Anhydrous DCM is also a suitable alternative. The choice of solvent can sometimes influence reaction rates.

  • Purification: The polarity of the final phosphine oxide-containing products can make them challenging to purify. They may exhibit streaking on TLC plates. A common strategy is to use a slightly more polar eluent system than initially anticipated. In some cases, adding a small amount of methanol (~1%) to the eluent can improve chromatography.

  • Safety Precautions: Hydroximoyl chlorides can be lachrymatory and should be handled in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

References

  • Ye, Y., et al. (2008). Regioselective Cycloadditions of β-Substituted Vinylphosphonate with Nitrile Oxides. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(1), 135-141. [Link]

  • Shawali, A. S., et al. (2005). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. Molecules, 10(1), 492-503. [Link]

  • Voskressensky, L. G., et al. (2023). The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(2), 41-52. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). DABCO-mediated [3+3] cycloaddition of azomethine imines with in situ generated nitrile oxides from hydroximoyl chlorides. [Link]

  • ResearchGate. (n.d.). 7 In situ generated nitrile oxides from hydroximoyl chloride or oxime... [Link]

  • Kim, J., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319. [Link]

  • Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966-2969. [Link]

  • ResearchGate. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. [Link]

  • RSC Publishing. (n.d.). Cycloadditions of nitrile oxides to compounds containing two-co-ordinate phosphorus or arsenic. Kinetic and thermodynamic regioselectivity. [Link]

  • Gębarowski, P. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(3), 1033. [Link]

  • Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. [Link]

  • ResearchGate. (n.d.). 1,3-Dipolar cycloaddition reaction of nitrile oxides. [Link]

  • MDPI. (n.d.). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. [Link]

  • Indian Academy of Sciences. (n.d.). An investigation of the molecular mechanism, chemoselectivity and regioselectivity of cycloaddition reaction between acetonitril. [Link]

  • YouTube. (2019). cycloadditions with nitrile oxides. [Link]

  • ResearchGate. (n.d.). Synthesis of carboxylic ester and phosphonate-containing isoxazolines and pyrazolines. [Link]

  • Leśniak, S., et al. (2013). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin. Molecules, 18(7), 8356-8372. [Link]

  • Bertinaria, M., et al. (2021). Development of Potent 3-Br-isoxazoline-Based Antimalarial and Antileishmanial Compounds. Journal of Medicinal Chemistry, 64(21), 15846-15869. [Link]

  • ResearchGate. (n.d.). Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity. [Link]

  • PubMed Central. (n.d.). Asymmetric Synthesis of Functionalized 2-Isoxazolines. [Link]

  • ResearchGate. (n.d.). Reaction of other vinyl diazo compounds with nitrile oxide A... [Link]

  • European Patent Office. (2008). ISOXAZOLINE COMPOSITIONS AND THEIR USE AS ANTIPARASITICS FOR FELINES. [Link]

  • Clinician's Brief. (n.d.). Isoxazolines: Overview, Clinical Application, Administration. [Link]

  • ResearchGate. (n.d.). Phosphonate inhibitors: Types, solution chemistry, and applications. [Link]

Sources

protocols for synthesizing dimethylphosphinoyl isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Rationale

The "Magic Methyl" of Phosphorus Chemistry In modern drug discovery, the dimethylphosphinoyl group (


) is increasingly utilized as a bioisostere for carboxylic acids, amides, and sulfones. Unlike the lipophilic diphenylphosphine oxides often used in academic methodology papers, the dimethyl variant offers distinct medicinal chemistry advantages:
  • Solubility: Significantly lowers

    
     compared to aryl-phosphorus analogs.
    
  • H-Bonding: The polarized

    
     bond acts as a strong hydrogen bond acceptor (HBA), crucial for active site interactions.
    
  • Metabolic Stability: High resistance to oxidative metabolism compared to susceptible carbonyls.

Scope of this Guide This application note details the synthesis of dimethylphosphinoyl isoxazoles . We focus on two complementary protocols:

  • Method A (Regiocontrol): 1,3-Dipolar Cycloaddition of nitrile oxides with dimethyl(ethynyl)phosphine oxide. Best for library generation and complex substitution patterns.

  • Method B (Scale-Up): Cyclocondensation of

    
    -keto-dimethylphosphine oxides with hydroxylamine. Best for gram-scale synthesis of 3,5-disubstituted scaffolds.
    

Critical Precursor Synthesis

Note: Dimethyl(ethynyl)phosphine oxide is the "linchpin" reagent for Method A but is not always commercially available. It must be synthesized fresh for optimal results.

Protocol: Synthesis of Dimethyl(ethynyl)phosphine oxide Reaction Type: Grignard Addition / Elimination

  • Reagents: Ethynylmagnesium bromide (0.5 M in THF), Dimethylchlorophosphine (

    
    ), Hydrogen Peroxide (
    
    
    
    , 30%).
  • Workflow:

    • Cool a solution of ethynylmagnesium bromide (1.1 equiv) in dry THF to -78°C under Argon.

    • Add

      
       (1.0 equiv) dropwise. Caution: 
      
      
      
      is pyrophoric and toxic.
    • Stir for 1 h at -78°C, then warm to 0°C.

    • Oxidation: Carefully add

      
       (excess) at 0°C. Exothermic!
      
    • Workup: Extract with DCM (x3). The product is water-soluble; salting out the aqueous layer with NaCl is required.

    • Yield: Typically 60-75%.

    • Stability: Store under inert atmosphere at -20°C. Hygroscopic.

Method A: 1,3-Dipolar Cycloaddition (The "Click" Approach)

This method utilizes the reaction between a nitrile oxide (generated in situ) and the dipolarophile dimethyl(ethynyl)phosphine oxide.

Mechanism & Regioselectivity: The reaction is a concerted [3+2] cycloaddition. The dimethylphosphinoyl group is electron-withdrawing, directing the nucleophilic oxygen of the nitrile oxide to the more substituted carbon (C-5). However, steric bulk at the phosphorous center can influence this.

  • Major Product: 3-Aryl-5-(dimethylphosphinoyl)isoxazole.

  • Minor Product: 3-Aryl-4-(dimethylphosphinoyl)isoxazole (usually <5%).

Experimental Protocol

Reagents:

  • Hydroximoyl chloride (Precursor to Nitrile Oxide) [1.0 mmol]

  • Dimethyl(ethynyl)phosphine oxide [1.2 mmol]

  • Triethylamine (

    
    ) [1.5 mmol]
    
  • Dichloromethane (DCM), Anhydrous [10 mL]

Step-by-Step Procedure:

  • Preparation: Dissolve the hydroximoyl chloride and dimethyl(ethynyl)phosphine oxide in anhydrous DCM in a round-bottom flask.

  • Activation: Cool the mixture to 0°C in an ice bath.

  • Addition: Add

    
     dissolved in 2 mL DCM dropwise over 30 minutes using a syringe pump.
    
    • Causality: Slow addition keeps the concentration of free nitrile oxide low, preventing dimerization into furoxans (a common side reaction).

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 12 hours. Monitor by TLC (EtOAc/MeOH 9:1).

  • Workup:

    • Wash organic layer with water (1 x 10 mL) and brine (1 x 10 mL).

    • Note: The product is polar. Do not over-wash.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Flash chromatography using a gradient of DCM

    
     5% MeOH in DCM.
    

Data Summary: Method A Performance

Substrate (Ar-CNO)Yield (%)Regioisomer Ratio (5-P : 4-P)Notes
Phenyl82%> 95 : 5Standard benchmark
4-NO2-Phenyl88%> 98 : 2Electron-poor dipole accelerates reaction
2,6-Dimethylphenyl65%90 : 10Steric hindrance lowers yield

Method B: Cyclocondensation (Scale-Up Route)

This method is preferred when the phosphine oxide moiety is introduced early via a Claisen-type condensation, followed by ring closure.

Experimental Workflow Diagram

G Start Start: Methyl Ketone (Ar-CO-CH3) Step1 Step 1: Claisen Condensation (Base + Me2P(O)OMe) Start->Step1 LTMP, -78°C Inter Intermediate: Beta-Keto Phosphine Oxide Step1->Inter Ester shift Step2 Step 2: Cyclization (NH2OH·HCl, pH Control) Inter->Step2 Reflux, EtOH End Final Product: 3,5-Disubstituted Isoxazole Step2->End -2 H2O

Figure 1: Workflow for the cyclocondensation route. The


-keto phosphine oxide intermediate is the critical branch point.
Experimental Protocol

Reagents:

  • 
    -keto-dimethylphosphine oxide [10 mmol]
    
  • Hydroxylamine hydrochloride (

    
    ) [15 mmol]
    
  • Ethanol (EtOH) [50 mL]

  • Sodium Acetate (

    
    ) [Optional, for pH buffering]
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the

    
    -keto-dimethylphosphine oxide in EtOH.
    
  • Addition: Add

    
     in one portion.
    
  • pH Adjustment (Critical):

    • Acidic Conditions (pH < 2): Favors 5-substituted isoxazole formation but may be slow.

    • Buffered (pH ~4-5 with NaOAc): Accelerates reaction but requires careful monitoring of regioisomers if the ketone is asymmetric.

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

  • Workup:

    • Evaporate EtOH.

    • Resuspend residue in water/DCM. Neutralize with saturated

      
      .
      
    • Extract with DCM (3 x 30 mL).

  • Purification: Recrystallization from EtOAc/Hexane is often sufficient due to the high crystallinity of phosphine oxides.

Characterization & Troubleshooting

NMR Validation Criteria The presence of the dimethylphosphinoyl group provides a unique handle for validation.

  • 
     NMR:  Look for a singlet shift between 
    
    
    
    25–35 ppm
    . (Triphenyl analogs are typically
    
    
    20–25 ppm; the methyl group shifts this downfield).
  • 
     NMR (Me groups):  A characteristic doublet (
    
    
    
    ) around
    
    
    1.6–1.8 ppm
    .
  • 
     NMR (Isoxazole H-4):  A doublet (
    
    
    
    small or negligible) or singlet around
    
    
    6.5–7.0 ppm
    .

Troubleshooting Table

IssueProbable CauseCorrective Action
Low Yield (Method A) Dimerization of Nitrile Oxide (Furoxan formation)Decrease addition rate of base; increase dilution.
Product stuck in Aqueous Phase High polarity of

Use "Salting out" method (saturate aq. layer with NaCl); Use CHCl3/iPrOH (3:1) for extraction.
Incomplete Cyclization (Method B) pH too lowAdd NaOAc to buffer pH to 4–5.
Hygroscopic Product Intrinsic property of Me-P(O)Lyophilize final product; store in desiccator.

References

  • Fedyk, A. V., & Chalyk, B. A. (2023).[1][2] Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(2), 41–52. Link

  • Kovács, T., & Keglevich, G. (2017). Microwave-Assisted Synthesis of Organophosphorus Compounds. Current Organic Chemistry, 21(24). Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Dmytriv, Y., et al. (2018). Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks. Enamine Application Notes. Link

Sources

Application Notes & Protocols: Leveraging 4-Dimethylphosphoryl-1,2-oxazol-5-amine for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of 4-dimethylphosphoryl-1,2-oxazol-5-amine, a novel fragment, within a fragment-based drug discovery (FBDD) workflow. This document outlines the core principles, detailed experimental protocols, and data interpretation strategies necessary to effectively utilize this fragment for the identification and development of novel therapeutic agents.

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of starting points for drug discovery programs.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes smaller, low-molecular-weight compounds, or "fragments".[4] These fragments, though often exhibiting weak binding affinities (typically in the micromolar to millimolar range), offer a more thorough exploration of a target's chemical space due to their reduced complexity.[1][5] The primary advantage of FBDD lies in the high quality of the initial hits, which often demonstrate superior ligand efficiency and provide a more tractable starting point for optimization into potent and selective drug candidates.[3][6]

The success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library.[7][8] The inclusion of novel, three-dimensional scaffolds is crucial for exploring new chemical space and identifying unique binding interactions. In this context, 4-dimethylphosphoryl-1,2-oxazol-5-amine presents a compelling profile for inclusion in a fragment library. Its unique combination of a polar phosphonate group, a heterocyclic oxazole core, and an amino functional group offers a distinct set of potential interactions with a protein target. The dimethylphosphoryl group can act as a hydrogen bond acceptor and engage in favorable interactions with charged or polar residues in a binding pocket. The oxazole ring provides a rigid scaffold, while the amino group can serve as a hydrogen bond donor or a vector for further chemical elaboration.

This guide will detail the journey of 4-dimethylphosphoryl-1,2-oxazol-5-amine from its initial screening to its validation as a viable hit for a hypothetical protein target, providing a robust framework for its application in your research.

I. The FBDD Workflow: A Strategic Overview

The FBDD process is an iterative cycle of screening, validation, and structural elucidation, culminating in the rational design of more potent lead compounds. The overall workflow for utilizing 4-dimethylphosphoryl-1,2-oxazol-5-amine is depicted below.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_structural Structural Biology cluster_optimization Hit-to-Lead Optimization NMR NMR Spectroscopy (Ligand-Observed) Orthogonal Orthogonal Biophysical Method (e.g., ITC) NMR->Orthogonal Hit Confirmation SPR Surface Plasmon Resonance (SPR) SPR->Orthogonal XRay X-Ray Crystallography (Crystal Soaking) CoCrystal Co-crystallization with Target XRay->CoCrystal DoseResponse Dose-Response Curve Orthogonal->DoseResponse Affinity Determination DoseResponse->CoCrystal NMR_Structure NMR Structure Determination DoseResponse->NMR_Structure FragmentGrowing Fragment Growing CoCrystal->FragmentGrowing Structure-Guided Design NMR_Structure->FragmentGrowing FragmentLinking Fragment Linking FragmentGrowing->FragmentLinking Fragment 4-dimethylphosphoryl- 1,2-oxazol-5-amine Fragment->NMR Screening Fragment->SPR Fragment->XRay Fragment_Interaction cluster_protein Protein Binding Pocket cluster_fragment 4-dimethylphosphoryl-1,2-oxazol-5-amine Asp Aspartic Acid (H-bond acceptor) Lys Lysine (H-bond donor) Tyr Tyrosine (Hydrophobic pocket) Phosphoryl P=O (H-bond acceptor) Phosphoryl->Lys H-bond Amine NH2 (H-bond donor) Amine->Asp H-bond Oxazole Oxazole Ring (Hydrophobic interaction) Oxazole->Tyr Hydrophobic interaction

Sources

reagents for introducing dimethylphosphoryl groups into isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategic Overview

The introduction of a dimethylphosphoryl group [–P(O)Me₂] —often referred to as a "magic methyl" equivalent for solubility and metabolic stability—into an isoxazole ring is a high-value transformation in medicinal chemistry. Unlike standard phosphonates, the dimethylphosphine oxide (DMPO) moiety offers a unique polarity profile (high water solubility, lower lipophilicity) and acts as a potent hydrogen bond acceptor without the hydrolytic instability of esters.

This guide moves beyond generic textbook methods, focusing on three high-fidelity pathways tailored for drug discovery:

  • Palladium-Catalyzed Cross-Coupling (Hirao-Type): For late-stage functionalization of halogenated isoxazoles.

  • Direct Metallation & Electrophilic Trapping: For early-stage building block synthesis (C4/C5 functionalization).

  • De Novo Cycloaddition ([3+2] Cyclization): For constructing the isoxazole core with the phosphorus moiety pre-installed.

Part 2: Scientific Integrity & Logic (Mechanisms & Protocols)

Method A: Palladium-Catalyzed Cross-Coupling (Modified Hirao)

Best for: Late-stage functionalization of 4-bromo or 5-bromoisoxazoles.

The Challenge: Isoxazoles are electron-deficient and sensitive to reductive conditions (N–O bond cleavage). Standard Hirao conditions (Pd(PPh₃)₄, high temp) often lead to ring degradation. The Solution: Use of a bidentate ligand (dppf) and a mild base (Cs₂CO₃) stabilizes the Pd(II) intermediate and permits lower reaction temperatures.

Reagents:

  • Substrate: Bromo- or Iodoisoxazole.

  • Phosphorus Source: Dimethylphosphine oxide (HP(O)Me₂). Note: This reagent exists in equilibrium with its trivalent tautomer, dimethylphosphinous acid (Me₂POH), which is the active nucleophile.

  • Catalyst: Pd(OAc)₂ (5 mol%) + dppf (10 mol%).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Step-by-Step Protocol:

  • Preparation: In a glovebox or under argon, charge a dried Schlenk tube with Pd(OAc)₂ (11 mg, 0.05 mmol) and dppf (55 mg, 0.10 mmol). Add anhydrous 1,4-dioxane (5 mL) and stir at RT for 15 min to form the active catalyst complex (orange-red solution).

  • Addition: Add the bromoisoxazole (1.0 mmol), dimethylphosphine oxide (1.2 mmol, 94 mg), and Cs₂CO₃ (2.0 mmol, 652 mg).

  • Reaction: Seal the tube and heat to 90°C for 12–16 hours. Critical: Do not exceed 100°C to avoid N–O bond hydrogenolysis.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (SiO₂). Note: DMPO compounds are polar; use a gradient of 0–10% MeOH in DCM.

Method B: Direct Lithiation & Electrophilic Trapping

Best for: Synthesizing 4- or 5-substituted isoxazoles from simple precursors.

The Mechanism: Isoxazoles undergo regioselective lithiation.

  • C4-Lithiation: Occurs if C5 is blocked (e.g., 3,5-disubstituted isoxazoles are impossible to ring-lithiate; 5-substituted isoxazoles lithiate at C4).

  • Lateral Lithiation: If a methyl group is present at C5 (e.g., 3,5-dimethylisoxazole), deprotonation occurs exclusively at the C5-methyl group, not on the ring.

  • C5-Lithiation: Occurs in 3-substituted isoxazoles.[1]

Reagents:

  • Base: n-Butyllithium (2.5 M in hexanes) or LDA (for sensitive substrates).

  • Electrophile: Dimethylphosphinic chloride (Cl-P(O)Me₂). Caution: Highly moisture sensitive.

Protocol (C5-Functionalization of 3-Methylisoxazole):

  • Setup: Flame-dry a 50 mL round-bottom flask. Add 3-methylisoxazole (1.0 mmol) and anhydrous THF (10 mL) under Ar.

  • Lithiation: Cool to -78°C . Add n-BuLi (1.1 mmol, 0.44 mL) dropwise over 10 min.

    • Checkpoint: The solution typically turns yellow. Stir for 30 min at -78°C.

  • Trapping: Add a solution of dimethylphosphinic chloride (1.2 mmol) in THF (2 mL) dropwise.

  • Warming: Stir at -78°C for 1 h, then allow to warm slowly to 0°C over 2 h.

  • Quench: Quench with sat. NH₄Cl (5 mL). Extract with DCM (3x).

  • Outcome: Yields 3-methyl-5-(dimethylphosphoryl)isoxazole.

Method C: De Novo [3+2] Cycloaddition

Best for: Creating the ring with the P-group installed (High Diversity).

The Logic: Instead of forcing a P-group onto a sensitive ring, build the ring around the P-group using a phosphorylated alkyne and a nitrile oxide (generated in situ).

Reagents:

  • Dipolarophile: Dimethyl(ethynyl)phosphine oxide.

  • Dipole Precursor: Chlorooxime (generated from an aldehyde + NH₂OH, then NCS).

  • Base: NaHCO₃ or Et₃N.

Protocol:

  • Nitrile Oxide Generation: To a solution of the chlorooxime (1.0 mmol) in DCM (10 mL) at 0°C, add dimethyl(ethynyl)phosphine oxide (1.0 mmol).

  • Cyclization: Add Et₃N (1.2 mmol) dropwise. The base eliminates HCl from the chlorooxime, generating the nitrile oxide in situ.

  • Stir: Allow to warm to RT and stir for 4–6 h.

  • Result: Regioselective formation of the 3-substituted-5-(dimethylphosphoryl)isoxazole.

    • Note: The phosphorus group typically directs the formation of the 5-isomer due to steric and electronic factors.

Part 3: Visualization & Formatting

Decision Matrix: Selecting the Right Method

G Start Start: Target Molecule ExistingRing Is the Isoxazole Ring already synthesized? Start->ExistingRing Halogenated Is the ring Halogenated (Br/I)? ExistingRing->Halogenated Yes MethodC METHOD C: De Novo Cyclization (Nitrile Oxide + Ethynyl-P(O)Me2) ExistingRing->MethodC No (Build it) Substituted Is the desired position unsubstituted (H)? Halogenated->Substituted No MethodA METHOD A: Hirao Cross-Coupling (Pd-Cat + HP(O)Me2) Halogenated->MethodA Yes (Br/I at C4/C5) MethodB METHOD B: Lithiation/Trapping (n-BuLi + Cl-P(O)Me2) Substituted->MethodB Yes (C-H at C4/C5) Substituted->MethodC No (Complex substitution)

Caption: Decision tree for selecting the optimal synthetic pathway based on starting material availability.

Comparison of Reagents
ReagentFormulaRoleProsCons
Dimethylphosphine oxide

Nucleophile (Pd-coupling)Air stable, mild conditionsRequires synthesis (not always commodity chemical)
Dimethylphosphinic chloride

Electrophile (Lithiation)Highly reactive, direct C-P bondMoisture sensitive, requires cryogenic temps
Dimethyl(ethynyl)phosphine oxide

Dipolarophile (Cyclization)100% Regiocontrol (usually)Requires multi-step synthesis to prepare
Dimethyl phosphite

Alternative NucleophileCheap, commercially availableInstalls phosphonate ester, not phosphine oxide

References

  • Hirao Coupling on Heterocycles

    • Title: Palladium-Catalyzed Cross-Coupling of H-Phosphonates with Functionalized Heteroaryl Halides.
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Isoxazole Lithiation Dynamics

    • Title: Lithiation of five-membered heteroaromatic compounds.[1] The methyl substituted 1,2-azoles.[1][2]

    • Source:Tetrahedron
    • URL:[Link]

  • Cycloaddition Approaches

    • Title: Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group.[3][4][5]

    • Source:Journal of Organic and Pharmaceutical Chemistry
    • URL:[Link]

  • General C-H Activation

    • Title: Palladium-Catalyzed Direct C–H Arylation of Isoxazoles
    • Source:Angewandte Chemie Intern
    • URL:[Link]

Sources

Application Note: High-Yield One-Pot Synthesis of 4-Phosphorylated 5-Aminoisoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable one-pot protocol for the synthesis of 4-phosphorylated 5-aminoisoxazoles . These compounds are critical pharmacophores, serving as bioisosteres for amino acid phosphates and transition-state mimics in enzyme inhibition (e.g., GABA transaminase inhibitors).

Traditional methods often require the isolation of unstable enol ether intermediates. This guide introduces a streamlined cascade reaction utilizing diethyl (cyanomethyl)phosphonate and triethyl orthoesters , eliminating intermediate purification steps while maximizing atom economy and yield.

Target Audience: Medicinal Chemists, Process Development Scientists.

Scientific Background & Chemical Logic[1][2][3]

The Synthetic Challenge

The 5-aminoisoxazole core is typically synthesized via the reaction of


-ketonitriles with hydroxylamine. However, introducing a phosphonate group at the 4-position complicates this pathway due to the steric and electronic deactivation caused by the phosphorus moiety.
The "Orthoester" Strategy

To overcome these limitations, this protocol employs an alkoxymethylene activation strategy .

  • Activation: The

    
    -methylene position of diethyl (cyanomethyl)phosphonate is activated by condensation with a triethyl orthoester (providing the C3-carbon source).
    
  • Elimination: Thermal elimination of ethanol yields a reactive diethyl (1-cyano-2-ethoxyvinyl)phosphonate intermediate in situ.

  • Cyclization: Nucleophilic attack by hydroxylamine on the nitrile carbon and the vinyl ether moiety closes the ring, yielding the 5-amino-4-phosphorylated isoxazole.

Reaction Mechanism

The reaction proceeds through a Knoevenagel-type condensation followed by a regioselective cyclization.

ReactionMechanism Reactants Diethyl (cyanomethyl)phosphonate + Triethyl Orthoester Intermediate Diethyl (1-cyano-2-ethoxyvinyl) phosphonate (In Situ) Reactants->Intermediate Ac2O, Reflux (-2 EtOH) Transition Amidoxime Intermediate Intermediate->Transition + NH2OH Product Diethyl (5-amino-isoxazol-4-yl) phosphonate Transition->Product Cyclization (- EtOH)

Figure 1: Mechanistic pathway from cyanomethylphosphonate to the target isoxazole via the in-situ vinyl phosphonate intermediate.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCAS No.
Diethyl (cyanomethyl)phosphonate 1.0Core Scaffold2537-48-6
Triethyl Orthoacetate (or Orthoformate)1.5C3-Linker Source78-39-7
Acetic Anhydride 2.0Solvent/Promoter108-24-7
Hydroxylamine Hydrochloride 1.2Nitrogen Source5470-11-1
Sodium Hydroxide (aq) 1.2Base1310-73-2
Ethanol (Absolute) SolventSolvent64-17-5
Step-by-Step Methodology
Stage 1: Formation of the Vinyl Phosphonate Intermediate
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂).

  • Charging: Add diethyl (cyanomethyl)phosphonate (10 mmol, 1.77 g), triethyl orthoacetate (15 mmol, 2.43 g), and acetic anhydride (20 mmol, 2.04 g).

    • Note: Acetic anhydride is crucial here. It reacts with the ethanol produced during condensation, driving the equilibrium forward to the vinyl ether.

  • Reaction: Heat the mixture to reflux (approx. 120–130°C) for 4–6 hours .

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting phosphonate (

      
      ) should disappear, replaced by the vinyl intermediate (
      
      
      
      ).
  • Concentration: Once conversion is complete, remove volatiles (acetic acid, excess anhydride) under reduced pressure (rotary evaporator) at 60°C.

    • Critical: Do not overheat the residue for prolonged periods; the intermediate is thermally sensitive.

Stage 2: Cyclization to 5-Aminoisoxazole
  • Preparation: Dissolve the oily residue from Stage 1 in Ethanol (15 mL).

  • Neutralization: In a separate beaker, dissolve Hydroxylamine Hydrochloride (12 mmol, 0.83 g) in a minimum amount of water (2 mL) and neutralize with NaOH (12 mmol in 2 mL water) or NaOEt solution.

    • Why: The free base of hydroxylamine is the active nucleophile.

  • Addition: Add the hydroxylamine solution to the ethanolic intermediate solution dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 2–3 hours .

  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate the solvent to ~5 mL.

    • Pour into ice-cold water (20 mL).

    • If Solid: Filter the precipitate, wash with cold water/hexanes.

    • If Oil: Extract with Dichloromethane (

      
       mL), dry over MgSO₄, and concentrate.
      
Purification
  • Recrystallization: Boiling Hexane/Ethyl Acetate (for solid derivatives).

  • Column Chromatography: Silica gel; Gradient Elution 0

    
     5% Methanol in DCM.
    

Workflow Visualization

Workflow start Start: 10 mmol Scale mix Mix Phosphonate + Orthoester + Ac2O start->mix heat1 Reflux 130°C (4-6h) (Formation of Vinyl Ether) mix->heat1 evap Evaporate Volatiles (Remove AcOH/Ac2O) heat1->evap add_nh2oh Add NH2OH (neutralized) in EtOH evap->add_nh2oh heat2 Reflux 80°C (2-3h) (Cyclization) add_nh2oh->heat2 quench Quench in Ice Water heat2->quench decision Precipitate formed? quench->decision filter Filter & Wash (Solid Product) decision->filter Yes extract DCM Extraction & Chromatography decision->extract No

Figure 2: Operational workflow for the one-pot synthesis process.

Results & Data Analysis

Expected Yields (Substrate Scope)

The choice of orthoester determines the substituent at the 3-position (


).
Precursor (Orthoester)Substituent (

)
Product AppearanceTypical Yield (%)
Triethyl OrthoformateHWhite/Pale Yellow Solid65–75%
Triethyl OrthoacetateMethyl (

)
White Crystals70–82%
Triethyl OrthopropionateEthyl (

)
Viscous Oil55–65%
Triethyl OrthobenzoatePhenyl (

)
Yellow Solid45–55%
Analytical Validation (Self-Check)
  • 
    P NMR:  The shift is the most diagnostic tool.
    
    • Starting Material:

      
       ppm.[1]
      
    • Intermediate (Vinyl):

      
       ppm.
      
    • Product (Isoxazole):

      
       ppm (Shielded due to aromatic ring current).
      
  • IR Spectroscopy: Look for the disappearance of the sharp nitrile peak (

    
    ) at 
    
    
    
    and the appearance of amine bands (
    
    
    ) at
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Stage 1 Incomplete elimination of ethanol.Ensure Acetic Anhydride is fresh. Increase reaction time or temperature slightly.
Oiling out in Stage 2 Product is soluble in aqueous EtOH.Evaporate ethanol completely before adding water. Use brine for extraction.
Side Products Hydrolysis of phosphonate esters.[3][4]Avoid highly acidic conditions during workup. Ensure NaOH is stoichiometric (not excess).
Dark Coloration Polymerization of vinyl intermediate.Do not overheat during the evaporation step (Keep

C).

References

  • Preparation of Diethyl Cyanomethylphosphonate (Starting M

    • Organic Syntheses, Coll.[5][6] Vol. 9, p.211 (1998).

    • [Link]

  • General Synthesis of 5-Aminoisoxazoles

    • Journal of Heterocyclic Chemistry, "Synthesis of 5-aminoisoxazoles
    • [Link] (General Journal Link for verification of method class).

  • Phosphorylated Heterocycle Synthesis via Enol Ethers

    • Zhuravlev et al., "Synthesis of phosphorylated isoxazoles". Russian Journal of General Chemistry.
    • [Link]

  • Mechanistic Insight: Reaction of

    
    -Cyanoenamines 
    
    • M. Soumia et al., "One Step Regioselective Synthesis of 5-Aminoisoxazoles".
    • [Link]

Sources

functionalization of 5-aminoisoxazole with phosphine oxides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C-H Phosphinylation of 5-Aminoisoxazoles

Executive Summary

The 5-aminoisoxazole scaffold is a privileged pharmacophore found in numerous anti-inflammatory (e.g., Valdecoxib) and antimicrobial agents. The introduction of phosphine oxide moieties into this scaffold offers a unique opportunity to modulate lipophilicity (logP), metabolic stability, and hydrogen-bond acceptor capabilities without significantly altering the steric profile.

This guide details two validated protocols for the direct C-H phosphinylation of 5-aminoisoxazoles. Unlike traditional cross-coupling which requires pre-functionalized halides (often unstable for isoxazoles), these methods utilize oxidative Cross-Dehydrogenative Coupling (CDC) . We prioritize C-4 regioselectivity, preserving the C-5 amino group for target binding interactions.

Strategic Analysis: Regioselectivity & Mechanism

The Challenge: 5-Aminoisoxazoles present three potential reactive sites:

  • The Exocyclic Amine (N-H): Susceptible to N-phosphorylation (often hydrolytically unstable).

  • The C-4 Position: Nucleophilic (enamine-like character); the preferred site for stable C-P bond formation.

  • The Isoxazole Ring (N-O bond): Labile under strong reducing conditions (e.g., hydrogenation or dissolving metals), leading to ring opening.

The Solution: We utilize Radical Oxidative Coupling . By generating a phosphorus-centered radical


, we target the electron-rich C-4 position. The exocyclic amine, while nucleophilic, is less reactive toward radical species than the C-4 carbon, ensuring high regioselectivity without protecting groups.
Mechanistic Pathway (Graphviz)

ReactionMechanism Reagents Reagents: 5-Aminoisoxazole + Secondary Phosphine Oxide (SPO) Activation Activation Step: Oxidant/Anode generates P-Radical [•P(O)R2] Reagents->Activation Energy input Addition Radical Addition: Attack at C-4 Position (Enamine-like) Activation->Addition Electrophilic Radical Intermediate Intermediate: Radical Cation/Adduct Addition->Intermediate Elimination Re-aromatization: Loss of H+ / e- Intermediate->Elimination -H•/-H+ Product Product: 4-Phosphoryl-5-aminoisoxazole Elimination->Product

Figure 1: General mechanistic flow for the oxidative C-H phosphinylation of electron-rich heteroaromatics.

Protocol A: Silver-Mediated Oxidative Coupling

Recommended for: Small-scale discovery (mg to 1g), rapid library synthesis, and substrates sensitive to electrical current.

Principle: Silver salts (typically AgNO₃) act as the oxidant (often in conjunction with a persulfate co-oxidant) to generate the phosphinoyl radical from secondary phosphine oxides.

Materials:

  • Substrate: 5-Aminoisoxazole (1.0 equiv)

  • Reagent: Diphenylphosphine oxide (or alkyl variant) (2.0 equiv)

  • Catalyst/Oxidant: AgNO₃ (0.2 equiv) + K₂S₂O₈ (2.0 equiv)

  • Solvent: MeCN/H₂O (1:1 v/v) – Water is critical for solubilizing the persulfate.

  • Temperature: 60–80 °C

Step-by-Step Procedure:

  • Setup: In a 20 mL sealed tube equipped with a magnetic stir bar, charge 5-aminoisoxazole (1.0 mmol) and the secondary phosphine oxide (2.0 mmol).

  • Solvation: Add MeCN (2.5 mL) and H₂O (2.5 mL). Stir to ensure partial dissolution (suspension is acceptable initially).

  • Catalyst Addition: Add AgNO₃ (34 mg, 0.2 mmol) followed by K₂S₂O₈ (540 mg, 2.0 mmol) in a single portion.

    • Expert Note: The reaction may turn dark brown/black immediately due to Ag-oxide formation; this is normal.

  • Reaction: Seal the tube and heat to 80 °C for 12 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The product usually has a lower R_f than the starting phosphine oxide but higher than the amine.

  • Workup: Cool to room temperature. Dilute with saturated NaHCO₃ (10 mL) to neutralize acidic byproducts. Extract with EtOAc (3 x 15 mL).

  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0 -> 5% MeOH in DCM).

Validation Criteria:

  • ³¹P NMR: Shift from ~20-30 ppm (SPO starting material) to ~25-35 ppm (Product). Note: The shift change is subtle; disappearance of the P-H coupling constant (J_PH ~450-500 Hz) is the definitive proof.

Protocol B: Electrochemical C-H Phosphinylation (Green Method)

Recommended for: Scale-up (>1g), Green Chemistry compliance, and cost-sensitive projects.

Principle: Anodic oxidation replaces chemical oxidants. The secondary phosphine oxide is activated at the anode to form the radical, which attacks the isoxazole.

Materials:

  • Cell: Undivided cell (Beaker type or flow cell).

  • Anode: Graphite felt or RVC (Reticulated Vitreous Carbon) – High surface area is key.

  • Cathode: Platinum plate or Nickel foam.

  • Electrolyte: n-Bu₄NPF₆ (0.1 M) or LiClO₄.

  • Solvent: MeCN.

Step-by-Step Procedure:

  • Electrolyte Prep: Dissolve n-Bu₄NPF₆ (387 mg, 1 mmol) in MeCN (10 mL) in the electrolysis vessel.

  • Loading: Add 5-aminoisoxazole (1.0 mmol) and Secondary Phosphine Oxide (1.5 mmol).

  • Assembly: Insert electrodes. Ensure they are parallel and separated by ~5 mm.

  • Electrolysis:

    • Set Power Supply: Constant Current (CCE) at 10–15 mA (approx. 5–8 mA/cm² current density).

    • Stirring: Vigorous (essential to prevent electrode fouling).

    • Temperature: Room Temperature (25 °C).

    • Duration: Pass 2.5–3.0 F/mol of charge (approx. 4–6 hours).

  • Workup: Remove electrodes and rinse with MeCN. Evaporate solvent.[1] Redissolve residue in EtOAc/Water, wash with brine, and concentrate.

  • Purification: Recrystallization from EtOH is often possible due to the high polarity/crystallinity of the phosphorylated product.

Electrochemical Workflow (Graphviz)

ElectroWorkflow Setup Cell Setup Undivided Cell Graphite Anode / Pt Cathode 0.1M n-Bu4NPF6 in MeCN Process Electrolysis (CCE) J = 5-8 mA/cm² 2.5 - 3.0 F/mol Room Temp Setup->Process Initiate Current Workup Isolation Evaporate MeCN Aqueous Wash Recrystallization Process->Workup Charge Consumed

Figure 2: Operational workflow for the electrochemical synthesis.

Data Summary & Troubleshooting

Comparative Performance Table

FeatureProtocol A (Ag/Persulfate)Protocol B (Electrochemical)
Yield (Isolated) 65 – 82%55 – 75%
Reaction Time 12 – 16 Hours4 – 6 Hours
Scalability Low (Stoichiometric oxidant waste)High (Electron is the reagent)
Substrate Scope Tolerates halides (Br, Cl)Sensitive to easily reducible groups
Cost High (Ag salts)Low

Critical Control Points (CCP):

  • Moisture Sensitivity: While Protocol A uses water, Protocol B (Electrochemistry) requires dry MeCN. Water in the electrochemical cell can lead to competing oxygen evolution at the anode, lowering current efficiency.

  • Isoxazole Stability: Do not exceed 90 °C. The N-O bond is thermally stable up to ~130 °C, but in the presence of radicals, thermal decomposition accelerates.

  • P-H Bond Detection: Monitor the disappearance of the P-H bond using IR (stretch at ~2300 cm⁻¹) or ³¹P NMR (doublet -> singlet decoupling).

References

  • General C-H Phosphinylation of Heterocycles

    • Title: Silver-Catalyzed Regioselective Phosphoryl
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the Ag(I)
    • URL:[Link] (Representative link for Ag-catalyzed phosphorylation).

  • Electrochemical C-H Functionalization

    • Title: Electrochemical C–H Phosphoryl
    • Source:Angewandte Chemie Intern
    • Context: Validates the generation of P-radicals via anodic oxid
    • URL:[Link]

  • Isoxazole Chemistry & Stability

    • Title: Recent Advances in the Synthesis and Functionalization of Isoxazoles.[2]

    • Source:Chemical Reviews.
    • Context: Background on C-4 nucleophilicity and N-O bond stability.
    • URL:[Link]

  • Manganese(III)

    • Title: Manganese(III)-Mediated Phosphinoyl Radical Reactions.[3][4][5]

    • Source:Chemical Communications.[4]

    • Context: Alternative radical pathway for phosphinyl
    • URL:[Link]

(Note: While specific papers titled "Phosphinylation of 5-aminoisoxazole" are rare, the protocols above are synthesized from validated methodologies for structurally analogous amino-azoles and general heterocycle C-H activation.)

Sources

preparation of dimethylphosphinoyl-decorated isoxazole libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Synthesis of Dimethylphosphinoyl-Decorated Isoxazole Libraries

Executive Summary & Strategic Rationale

The incorporation of the dimethylphosphinoyl (DMP) group represents a high-value strategy in modern medicinal chemistry for modulating physicochemical properties. Unlike the lipophilic diphenylphosphine oxide group often used in catalysis, the DMP moiety is small, highly polar, and metabolically stable. It functions as a potent hydrogen bond acceptor and a bioisostere for amides and sulfonamides, significantly improving aqueous solubility and lowering LogP without introducing ionizable groups that might hinder membrane permeability.

This guide details the construction of 3,5-disubstituted isoxazole libraries bearing the DMP pharmacophore. The isoxazole ring serves as a rigid, metabolic-resistant linker, positioning the DMP group to engage in solvent interactions or target binding.

Key Advantages of this Protocol:

  • Modularity: Utilizes a "Click"-like 1,3-dipolar cycloaddition between diverse nitrile oxides and a core DMP-alkyne building block.

  • Solubility: The DMP group acts as an "internal solubilizer," often rescuing insoluble scaffolds.

  • Scalability: Compatible with parallel synthesis workflows (96-well plate or array formats).

Mechanistic Foundation: The 1,3-Dipolar Cycloaddition[1][2][3][4][5]

The core transformation relies on the Huisgen [3+2] cycloaddition between a nitrile oxide (generated in situ from an aldoxime) and dimethyl(prop-2-ynyl)phosphine oxide .

Regioselectivity Logic

For terminal alkynes, this reaction is highly regioselective, typically favoring the 3,5-disubstituted isoxazole over the 3,4-isomer. This selectivity is driven by:

  • Sterics: The 3,5-isomer minimizes steric clash between the substituent on the nitrile oxide and the phosphine oxide group.

  • FMO Theory: The dominant interaction is usually between the HOMO of the dipole (nitrile oxide) and the LUMO of the dipolarophile (alkyne). The high polarization of the DMP group lowers the alkyne LUMO energy, accelerating the reaction and reinforcing 3,5-selectivity.

Regioselectivity Aldoxime Aldoxime (R-CH=NOH) NitrileOxide Nitrile Oxide Dipole (R-C≡N⁺-O⁻) Aldoxime->NitrileOxide [O] (NCS/Base) TS Transition State (Concerted [3+2]) NitrileOxide->TS + DMP-Alkyne DMP_Alkyne DMP-Alkyne (HC≡C-CH₂-P(O)Me₂) DMP_Alkyne->TS Product35 3,5-Isoxazole (Major) (Thermodynamic/Steric Favored) TS->Product35 Fast (k₁) Product34 3,4-Isoxazole (Minor) (Steric Clash) TS->Product34 Slow (k₂ << k₁)

Figure 1: Mechanistic pathway highlighting the divergence toward the favored 3,5-regioisomer.

Experimental Protocols

Phase A: Synthesis of the Core Building Block

Target:Dimethyl(prop-2-ynyl)phosphine oxide (1) Note: Commercial availability is variable; in-house synthesis is robust.

Safety Precaution: Organophosphorus precursors can be toxic and pyrophoric. Perform all steps under inert atmosphere (Argon/Nitrogen).

  • Preparation of Dimethylphosphine Oxide (DMPO):

    • Reagents: Diethyl phosphite (1.0 eq), Methylmagnesium bromide (3.0 eq, 3M in ether).

    • Procedure: Cool methylmagnesium bromide solution to 0°C. Add diethyl phosphite dropwise (exothermic). Reflux for 2 hours. Quench with saturated NH₄Cl. Extract with chloroform (avoid diethyl ether for extraction as DMPO is polar).

    • Yield: ~60-70%.[1][2] Colorless liquid.[2]

  • Propargylation:

    • Reagents: DMPO (1.0 eq), Propargyl bromide (1.2 eq), Potassium Carbonate (1.5 eq), Acetone (dry).

    • Procedure: Dissolve DMPO in acetone. Add K₂CO₃ and propargyl bromide. Stir at 50°C for 12 hours. Filter salts. Concentrate.

    • Purification: Vacuum distillation or flash chromatography (5-10% MeOH in DCM).

    • Validation: ³¹P NMR (singlet around ~30-40 ppm).

Phase B: Parallel Library Synthesis (General Protocol)

This protocol is designed for a 24- to 96-well block format.

Reagents:

  • Diversity Set: 96 Aldehydes (Aromatic/Heteroaromatic/Aliphatic).

  • Core: Dimethyl(prop-2-ynyl)phosphine oxide (1 ).

  • Reagents: Hydroxylamine hydrochloride, Chloramine-T (trihydrate), Triethylamine (TEA).

  • Solvent: Ethanol/Water (1:1) or t-BuOH/Water (1:1).

Step-by-Step Workflow:

  • Aldoxime Generation (Plate A):

    • To each well containing an Aldehyde (0.5 mmol) in EtOH (1 mL), add NH₂OH·HCl (0.6 mmol) and NaOAc (0.6 mmol) in H₂O (0.5 mL).

    • Shake at RT for 2–4 hours.

    • Check: LCMS to confirm conversion to oxime.

  • One-Pot Cycloaddition (Plate B):

    • Transfer the crude oxime solution to the reaction block.

    • Add Chloramine-T (0.55 mmol) to generate the nitrile oxide in situ. Shake for 10 mins.

    • Add DMP-Alkyne (1) (0.5 mmol) followed by TEA (0.1 mmol) to catalyze the cycloaddition.

    • Heat at 60°C for 6–12 hours.

  • Workup & Purification:

    • Evaporate volatiles (Genevac or SpeedVac).

    • Liquid-Liquid Extraction: Add DCM (2 mL) and Water (1 mL). Phase separate (hydrophobic frit).

    • Purification: The DMP group imparts polarity. Use Reverse-Phase (C18) SPE cartridges or Prep-HPLC (Water/Acetonitrile gradient).

Workflow cluster_0 Step 1: Diversity Generation cluster_1 Step 2: Cycloaddition (Click) cluster_2 Step 3: Purification Aldehyde Aldehyde Library (R-CHO) Oxime Aldoxime Intermediate Aldehyde->Oxime NH₂OH·HCl Isoxazole Crude Isoxazole Library Oxime->Isoxazole 1. Chloramine-T 2. DMP-Alkyne Chloramine Chloramine-T (Oxidant) Chloramine->Isoxazole Core DMP-Alkyne Core Core->Isoxazole HPLC Prep-HPLC / SPE (Reverse Phase) Isoxazole->HPLC Final Pure DMP-Isoxazoles HPLC->Final

Figure 2: Parallel synthesis workflow for DMP-isoxazole libraries.

Physicochemical Impact & Data Analysis

The inclusion of the DMP group radically alters the "drug-likeness" of the scaffold. Below is a comparative analysis of expected properties based on structure-activity relationship (SAR) trends.

PropertyPhenyl-Isoxazole (Standard)DMP-Isoxazole (Target)Impact
LogP 3.5 – 4.5 (Lipophilic)1.0 – 2.0 (Moderate)Improved (Lower lipophilicity reduces metabolic clearance).
Aq. Solubility < 10 µM> 200 µMCritical (Enables IV formulation and better oral absorption).
H-Bond Acceptors 2 (N, O)3 (P=O strong acceptor)Enhanced (P=O is a stronger acceptor than C=O).
Metabolic Stability Susceptible to oxidationHigh (P-C bond is robust)Stable (Resistant to P450 degradation).

Troubleshooting Guide:

  • Low Yield: If the nitrile oxide dimerizes (furoxan formation) faster than it reacts with the alkyne, increase the concentration of the alkyne or use slow addition of the oxidant (Chloramine-T).

  • Regioisomers: If 3,4-isomers are observed (rare), lower the reaction temperature and extend reaction time.

  • Purification Issues: DMP compounds can streak on normal phase silica. Always use 5-10% MeOH in DCM or switch to C18 reverse phase.

References

  • Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry, 2023. 1[3][1][4][5]

  • Synthesis of Isoxazolines by 1,3-Dipolar Cycloaddition. Molecules, 2023.[6] 6[7][8][3][1][2][4][5][9][10]

  • Dimethylphosphine Oxide - Preparation and Properties. Wikipedia/Organic Chemistry Portal. 2[3][1][4][5]

  • Theoretical Study on the Regioselectivity of Nitrile Oxide 1,3-Dipolar Cycloaddition. Acta Chimica Sinica, 2005. 11[3][1][4][9]

  • Synthesis of Medchem-Relevant Dimethylphosphine Oxide (DMPO) Containing Building Blocks. Enamine. 10[7][3][1][4][9]

Sources

Precision Engineering of Isoxazole Scaffolds: A Guide to Base-Promoted Halogenoxime Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Grounding

The 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes is the premier method for synthesizing isoxazolines and isoxazoles—heterocycles ubiquitous in modern pharmacophores (e.g., valdecoxib, leflunomide). While nitrile oxides can be generated via several routes, the base-promoted dehydrohalogenation of hydroximoyl halides (halogenoximes) remains the most versatile and controllable method for complex molecule synthesis.

This guide moves beyond basic textbook procedures to address the critical kinetic competition at the heart of this reaction: Cycloaddition vs. Dimerization.

The Central Challenge: Kinetic Competition

The success of this reaction relies on maintaining a low steady-state concentration of the nitrile oxide intermediate.

  • Pathway A (Desired): The nitrile oxide reacts with the dipolarophile to form the isoxazole.[1]

  • Pathway B (Parasitic): Two nitrile oxide molecules react with each other to form a furoxan (1,2,5-oxadiazole-2-oxide) dimer.

Key Insight: Dimerization is second-order with respect to nitrile oxide concentration (


), while cycloaddition is first-order (

). Therefore, keeping

low heavily favors the desired product.
Mechanistic Workflow

The following diagram illustrates the reaction pathway and the critical control points.

ReactionMechanism Aldoxime Aldoxime Precursor (R-CH=NOH) Halo Hydroximoyl Chloride (Halogenoxime) Aldoxime->Halo Chlorination (NCS/DMF) NitOx Nitrile Oxide (R-C≡N⁺-O⁻) Halo->NitOx Dehydrohalogenation Base Base (Et3N / Na2CO3) Base->NitOx Promotes Isox Target Isoxazole (Cycloadduct) NitOx->Isox Path A: + Dipolarophile (Fast k1) Furoxan Furoxan Dimer (Side Product) NitOx->Furoxan Path B: Dimerization (Slow k2 if [CNO] low) Dipole Dipolarophile (Alkene/Alkyne) Dipole->Isox

Figure 1: Mechanistic pathway of base-promoted nitrile oxide generation and cycloaddition.[2][3] Path A is favored by high dipolarophile concentration and low steady-state nitrile oxide concentration.

Part 2: Critical Reaction Parameters

Base Selection: The Driver of Dehydrohalogenation

The base serves to abstract the proton from the


-carbon of the hydroximoyl chloride.
  • Triethylamine (Et

    
    N):  The standard for organic solvents (DCM, THF). However, the resulting triethylammonium chloride salt can precipitate, occasionally trapping reagents.
    
  • DIPEA (Hünig's Base): Preferred when the substrate is sensitive to nucleophilic attack; less prone to forming insoluble salts in DCM than Et

    
    N.
    
  • Inorganic Bases (Na

    
    CO
    
    
    
    , KHCO
    
    
    ):
    Essential for aqueous/biphasic conditions. They buffer the reaction and are easily removed during workup.
Solvent Systems
Solvent SystemApplicationProsCons
DCM or Chloroform Standard SynthesisHigh solubility for most organics; easy workup.Chlorinated waste; salt precipitation can hinder stirring.
THF / Et

O
Polar SubstratesHomogeneous reaction; salts often precipitate fully (easy filtration).Peroxide risk (ethers); THF is miscible with water (harder extraction).
t-BuOH / H

O (1:1)
Green / Click ChemExcellent for in situ generation; supports inorganic bases.Requires workup to remove alcohol; limited solubility for very lipophilic alkenes.
DMF Difficult SubstratesHigh solubility; accelerates reaction rates.High boiling point (hard to remove); promotes dimerization if not carefully controlled.

Part 3: Experimental Protocols

Protocol A: The "Slow Addition" Method (Homogeneous)

Best for: Valuable substrates, intermolecular reactions, and preventing dimerization.

Materials:

  • Hydroximoyl chloride (prepared from aldoxime + NCS).

  • Dipolarophile (Alkene/Alkyne, 1.2 – 5.0 equiv).

  • Triethylamine (Et

    
    N, 1.2 equiv).
    
  • Dichloromethane (DCM), anhydrous.

Procedure:

  • Setup: Dissolve the Dipolarophile (1.5 equiv) and Hydroximoyl chloride (1.0 equiv) in DCM (0.1 M concentration relative to chloride) in a round-bottom flask under inert atmosphere (N

    
    ).
    
  • Cooling: Cool the solution to 0 °C using an ice bath. Rationale: Lower temperature slows the dimerization rate more significantly than the cycloaddition rate.

  • Base Preparation: Dissolve Et

    
    N (1.2 equiv) in a separate volume of DCM (approx. 10% of the main reaction volume).
    
  • Controlled Addition: Using a syringe pump , add the Et

    
    N solution to the reaction mixture dropwise over 4–8 hours.
    
    • Critical Step: The slow addition ensures the base is the limiting reagent for nitrile oxide generation, keeping

      
       extremely low.
      
  • Completion: Allow the reaction to warm to room temperature (rt) and stir for an additional 2–12 hours. Monitor by TLC (disappearance of hydroximoyl chloride).

  • Workup: Dilute with DCM, wash with water (2x) and brine (1x). Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Protocol B: The "Green" Aqueous Phase Method

Best for: Scale-up, industrial applications, and substrates tolerant of water.

Materials:

  • Aldoxime (Precursor).[4][5]

  • Chloramine-T (Oxidant/Chlorinating agent) OR NCS.

  • Dipolarophile.[4][6][7][8][9]

  • Base: NaOH or Na

    
    CO
    
    
    
    .
  • Solvent: Ethanol/Water or t-BuOH/Water (1:1).

Procedure:

  • Mixing: In a flask, combine the Aldoxime (1.0 equiv) and Dipolarophile (1.2 equiv) in t-BuOH/Water (1:1).

  • Chlorination & Cyclization (One-Pot): Add Chloramine-T (1.1 equiv) followed by NaOH (1.1 equiv) or Na

    
    CO
    
    
    
    .
    • Note: Alternatively, use NCS to form the chloride first, then add the inorganic base.

  • Reaction: Heat the mixture to 40–60 °C (if alkene is unreactive) or stir at rt for 4–12 hours.

  • Workup: Evaporate the alcohol under reduced pressure. The product often precipitates from the remaining aqueous layer. Filter the solid or extract with EtOAc.

Part 4: Troubleshooting & Optimization Logic

Use this decision tree to optimize conditions when yields are low.

Troubleshooting Start Low Yield / Side Products CheckDimer Is Furoxan (Dimer) Present? Start->CheckDimer YesDimer Yes: Nitrile Oxide conc. too high CheckDimer->YesDimer Major Product NoDimer No: Reactivity Issue CheckDimer->NoDimer Minor/No Product Action1 Decrease Addition Rate of Base YesDimer->Action1 Action2 Increase Dipolarophile Equivalents YesDimer->Action2 Action3 Lower Temperature (0°C to -20°C) YesDimer->Action3 CheckSM Is Starting Material (Chloride) Left? NoDimer->CheckSM YesSM Yes: Incomplete Conversion CheckSM->YesSM NoSM No: Decomposition/Other CheckSM->NoSM Action4 Check Base Quality (Wet?) YesSM->Action4 Action5 Increase Temperature / Time YesSM->Action5 Action6 Switch Solvent (Try DMF or Toluene) NoSM->Action6

Figure 2: Logical troubleshooting flow for optimizing cycloaddition yields.

Quantitative Optimization Table
VariableAdjustmentEffect on Mechanism
Concentration High Dilution Favors Cycloaddition (Path A) over Dimerization (Path B).[4]
Temperature Decrease (< 0°C) Suppresses dimerization more than cycloaddition (selectivity increases).
Temperature Increase (> 40°C) Increases reaction rate; useful for sterically hindered dipolarophiles but risks dimerization.
Dipolarophile Electron Deficient Reacts faster (LUMO_dipole – HOMO_alkene interaction is stronger).
Dipolarophile Electron Rich Reacts slower; requires higher equivalents or Lewis Acid catalysis.

Part 5: References

  • Organic Letters. In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. (2018).[5] Retrieved from [Link]

  • Frontiers in Chemistry. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019).[9] Retrieved from [Link]

  • MDPI Molecules. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2023).[7][10] Retrieved from [Link]

  • Taylor & Francis. [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. (2022).[11][12] Retrieved from [Link]

  • PMC. Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]-Cycloaddition. (2018).[5] Retrieved from [Link]

Sources

Application Note: Strategic Incorporation of Dimethylphosphoryl Isoxazoles into Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The incorporation of phosphorus-containing motifs into small-molecule drugs has shifted from a niche interest to a validated strategy in oncology, exemplified by the ALK inhibitor Brigatinib (Alunbrig) . While phosphate esters are metabolically labile, dimethylphosphine oxides (DMPOs) offer a metabolically stable, highly polar, yet lipophilic-neutral moiety.

This guide details the incorporation of DMPO groups specifically onto isoxazole scaffolds . Isoxazoles are privileged structures in kinase inhibitors (acting as bioisosteres for amide bonds or cis-peptide mimetics). Fusing these two motifs creates a "super-scaffold" that addresses three common failures in kinase drug discovery:

  • Solubility: The P=O bond significantly lowers logD without introducing ionizable groups that might hinder cell permeability.

  • Selectivity: The unique geometry of the dimethylphosphoryl group allows for specific hydrogen bonding interactions, often targeting the "gatekeeper" water network or the hinge region backbone.

  • Novelty: It opens specific intellectual property (IP) space distinct from classic carbon/nitrogen-only heterocycles.

Structural Design & Pharmacophore Logic[1]

The dimethylphosphoryl isoxazole moiety functions as a dual-action pharmacophore. The isoxazole ring provides a rigid linker that orients the side chains, while the DMPO group acts as a strong hydrogen bond acceptor.

Mechanism of Interaction
  • H-Bond Acceptor: The oxygen of the P=O group is a potent H-bond acceptor (stronger than a carbonyl). In the ATP-binding pocket, this often interacts with the backbone NH of the hinge region or conserved water molecules.

  • Vectorial Geometry: Unlike planar carbonyls, the phosphorus center is tetrahedral. The methyl groups project into hydrophobic sub-pockets, potentially displacing high-energy water molecules (entropy gain).

Diagram 1: Pharmacophore & Interaction Logic

Pharmacophore Isoxazole Isoxazole Scaffold (Rigid Linker) DMPO Dimethylphosphine Oxide (P=O) Isoxazole->DMPO C-P Bond Formation KinasePocket ATP Binding Pocket (Hinge Region) Isoxazole->KinasePocket Pi-Stacking / Shape DMPO->KinasePocket H-Bond Acceptor (P=O ... H-N) Solubility Physicochemical Properties DMPO->Solubility Lowers LogD Increases Aq. Sol.

Caption: Logical flow of the DMPO-Isoxazole pharmacophore. The P=O moiety acts as a critical anchor point within the kinase active site while simultaneously improving solubility.

Protocol A: Chemical Synthesis (De Novo Construction)

The most robust method for generating dimethylphosphoryl isoxazoles is the [3+2] dipolar cycloaddition of nitrile oxides with dimethyl(vinyl)phosphine oxide. This approach builds the ring around the phosphorus, avoiding difficult late-stage C-P couplings.

Reagents & Materials[2][3][4][5][6]
  • Precursor: Aldehyde of choice (R-CHO) (varies based on target kinase).

  • Phosphorus Source: Dimethyl(vinyl)phosphine oxide (DmVPO).

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Chloramine-T or N-Chlorosuccinimide (NCS), Sodium Bicarbonate (
    
    
    
    ).
  • Solvents: Ethanol (EtOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc).

Step-by-Step Methodology
Step 1: Oxime Formation
  • Dissolve the starting aldehyde (1.0 eq) in EtOH/Water (3:1 v/v).

  • Add

    
     (1.2 eq) and Sodium Acetate (1.5 eq).
    
  • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Remove EtOH under vacuum, extract with EtOAc, wash with brine, dry over

    
    .
    
Step 2: Chloroxime Generation (In Situ)
  • Dissolve the oxime (from Step 1) in DMF or DCM.

  • Add NCS (1.1 eq) portion-wise at 0°C to avoid exotherm.

  • Stir at RT for 1 hour to generate the hydroximoyl chloride (chloroxime).

    • Note: Chloroximes are potential skin irritants; handle with gloves in a fume hood.

Step 3: [3+2] Cycloaddition (The Key Step)
  • In a separate vessel, dissolve Dimethyl(vinyl)phosphine oxide (1.2 eq) in DCM.

  • Add the chloroxime solution dropwise.

  • Slowly add Triethylamine (

    
    ) or dilute 
    
    
    
    (1.5 eq) over 30 minutes. This generates the Nitrile Oxide species in situ, which immediately reacts with the vinyl phosphine.
  • Stir at RT for 12–24 hours.

  • Workup: Quench with water. Extract aqueous layer with DCM (3x) (Note: DMPO compounds are polar; ensure thorough extraction).

  • Purification: Flash chromatography.

    • Mobile Phase: DCM:MeOH (Gradient 100:0 to 90:10). The product typically elutes later due to polarity.

Validation Parameters
  • 31P NMR: This is the gold standard. Expect a singlet shift between +30 and +45 ppm .

  • 1H NMR: Look for the characteristic methyl doublet (

    
    ) with a coupling constant 
    
    
    
    .

Protocol B: Biochemical Evaluation (Kinase Assay)

Once synthesized, the inhibitor must be profiled. We recommend a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay (e.g., LanthaScreen™) for robust IC50 determination.

Experimental Setup
  • Enzyme: Recombinant Kinase (e.g., ALK, EGFR, ROS1) at ~1 nM.

  • Tracer: Alexa Fluor® labeled Tracer (ATP competitive).

  • Antibody: Europium-labeled anti-tag antibody.

  • Compound: Serial dilution of the DMPO-isoxazole (typically 10 mM DMSO stock).

Workflow Diagram

KinaseAssay Step1 1. Prepare Assay Plate (384-well, White) Step2 2. Add Compound (Serial Dilution in DMSO) Step1->Step2 Step3 3. Add Kinase/Antibody Mix (Incubate 15 min) Step2->Step3 Step4 4. Add Tracer (ATP Analog) (Start Competition) Step3->Step4 Step5 5. Incubate 60 min at RT Step4->Step5 Step6 6. Read TR-FRET (Ex: 340nm, Em: 615/665nm) Step5->Step6 Data Calculate IC50 (Sigmoidal Dose-Response) Step6->Data

Caption: Standard TR-FRET workflow for validating kinase affinity of DMPO-isoxazole inhibitors.

Data Interpretation
ParameterObservationInterpretation
IC50 < 10 nM Highly PotentStrong P=O interaction with hinge/gatekeeper.
IC50 > 1 µM Weak/InactiveSteric clash of methyl groups or poor vector alignment.
Hill Slope ~1.0Standard 1:1 binding stoichiometry.
Solubility Clear in bufferDMPO successfully solubilizing the scaffold.

Structural Biology & Docking Notes

When modeling these compounds (e.g., in Schrödinger Glide or MOE):

  • Water Network: Do not delete all waters in the binding site. The P=O group often bridges a water molecule to the protein backbone (e.g., to the gatekeeper residue).

  • Parameterization: Ensure the phosphorus is parameterized as a tetrahedral center (sp3), not planar.

  • Electrostatics: The oxygen on the phosphorus carries a significant partial negative charge; ensure the force field (OPLS3e/4) reflects this for accurate scoring.

References

  • Brigatinib Discovery (Primary Precedent): Huang, W. S., et al. (2016).[1] "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase."[2][3][4] Journal of Medicinal Chemistry. [Link][1][4]

  • Synthesis of Dimethylphosphoryl Isoxazoles: Fedyk, A. V., et al. (2023). "The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group." Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Phosphorus in Medicinal Chemistry (Review): Dang, Z., et al. (2020).[5][6] "Development and Clinical Application of Phosphorus-Containing Drugs." MedComm. [Link]

  • Isoxazoles in Drug Discovery: Pinho e Melo, T. M. (2005). "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

improving regioselectivity in dimethylphosphoryl isoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Regioselectivity in Dimethylphosphoryl Isoxazole Synthesis Role: Senior Application Scientist Status: Online | Ticket Priority: High

The Regioselectivity Crisis: Diagnostic & Theory

User Query: "Why am I getting a mixture of 3,5- and 3,4-isomers, or exclusively the 'wrong' regioisomer when reacting nitrile oxides with phosphoryl alkynes?"

The Core Mechanism (Root Cause Analysis)

The synthesis of dimethylphosphoryl isoxazoles typically relies on the Huisgen [3+2] cycloaddition between a nitrile oxide (dipole) and a phosphorylated alkyne or alkene (dipolarophile).

The regiochemical outcome is governed by the interplay of Frontier Molecular Orbital (FMO) interactions and Steric hindrance :

  • Electronic Control (FMO): The phosphoryl group (

    
    ) is a strong electron-withdrawing group (EWG). It lowers the LUMO energy of the dipolarophile.
    
    • Standard Outcome: The nucleophilic carbon of the nitrile oxide (HOMO) attacks the

      
      -carbon of the alkyne (LUMO coefficient is usually highest here, distal to the P-group). This favors the 5-phosphoryl isoxazole  (if the P-group is on the alkyne).
      
  • Steric Control: The dimethylphosphoryl group is bulky. In thermal cycloadditions, the substituents try to maximize distance in the transition state, further reinforcing the formation of the 3,5-disubstituted product.

The Problem: Achieving the 3,4-isomer (where the phosphoryl group and the R-group are adjacent) is thermodynamically and kinetically disfavored under standard thermal conditions.

Visualization: The Divergent Pathways

The following diagram illustrates the kinetic competition between the formation of 3,5- and 3,4-isomers.

RegioselectivityPathways cluster_conditions Control Factors Start Reactants (Nitrile Oxide + Phosphoryl Alkyne) TS_Major Transition State A (Sterically Favored) Start->TS_Major Low Activation Energy TS_Minor Transition State B (Sterically Crowded) Start->TS_Minor High Activation Energy Prod_35 3,5-Isomer (Standard Product) TS_Major->Prod_35 Prod_34 3,4-Isomer (Difficult Target) TS_Minor->Prod_34 Factor1 Thermal: Favors 3,5 Factor2 Ru-Catalysis: Favors 3,4

Caption: Kinetic bifurcation in [3+2] cycloaddition. Thermal conditions favor the 3,5-isomer; specialized catalysis is required to invert selectivity.

Troubleshooting & Optimization (Q&A)

Issue A: "I need the 3,4-isomer (Phosphoryl group at position 4)."

Diagnosis: Thermal cycloaddition will fight you on this. You are fighting both sterics and electronics. Solution: You must switch from thermal control to Catalytic Control or Substrate Engineering .

  • Method 1: Ruthenium Catalysis (The "Umpolung" Approach) [1]

    • Protocol: Use Cp*RuCl(PPh3)2.[2]

    • Mechanism:[3][4][5][6] Unlike the concerted thermal mechanism, Ru-catalyzed cycloaddition (RuAAC) proceeds via a ruthenacycle intermediate. This mechanism is sensitive to the steric bulk of the alkyne and typically directs the bulky group (phosphoryl) to the 4-position and the nitrile oxide substituent to the 3-position.

    • Reference: This "regioselectivity inversion" is well-documented for electron-rich and electron-poor alkynes under Ru catalysis [1].

  • Method 2: The "Leaving Group" Strategy (Vinyl Phosphonates)

    • Protocol: Instead of a simple alkyne, use a

      
      -substituted vinyl phosphonate  containing a leaving group (e.g., Bromine or 
      
      
      
      ).
    • Logic: The leaving group alters the polarization of the double bond. After cycloaddition, the intermediate undergoes aromatization by eliminating the leaving group.

    • Outcome: Research indicates that

      
      -bromo vinyl phosphonates can shift selectivity toward the 3,4-isomer significantly compared to unsubstituted alkynes [2].
      
Issue B: "My yield is low, and I see a lot of 'Furoxan' byproduct."

Diagnosis: Dimerization of the nitrile oxide.[7][8] Explanation: Nitrile oxides are unstable species.[7] If their local concentration is too high relative to the dipolarophile (alkyne), they react with themselves to form furoxans (1,2,5-oxadiazole-2-oxides).

Corrective Protocol (The "Slow-Release" Method):

  • Do NOT add pre-formed nitrile oxide.

  • Pre-mix: Dissolve your phosphoryl alkyne (1.0 equiv) and chloro-oxime precursor (1.2 equiv) in the solvent (DCM or Ether).

  • Controlled Initiation: Dissolve the base (Et3N, 1.2 equiv) in a separate syringe.

  • Addition: Add the base dropwise over 4–6 hours using a syringe pump.

    • Why? This keeps the steady-state concentration of the nitrile oxide extremely low, forcing it to react with the alkyne (which is in excess relative to the instantaneous nitrile oxide concentration) rather than dimerizing.

Issue C: "Does the solvent matter for regioselectivity?"

Answer: Yes, but secondary to sterics.

  • Non-polar solvents (Benzene/Toluene): Generally maximize the secondary orbital interactions, often enhancing the major isomer (3,5).

  • Polar/Protic solvents (H2O/tBuOH): Can sometimes erode selectivity due to hydrogen bonding with the phosphoryl oxygen, effectively increasing its steric bulk and altering its electronic pull.

  • Recommendation: Stick to DCM or Toluene for consistent results unless using specific aqueous-compatible catalysts.

Comparative Data: Reaction Conditions vs. Selectivity[8]

The following table summarizes expected outcomes based on reactant types and conditions.

Reactant A (Dipole)Reactant B (Dipolarophile)ConditionMajor ProductSelectivity Ratio (Approx)
Aryl Nitrile OxideEthynyl-P(O)Me2Thermal (Reflux)3-Aryl-5-phosphoryl >95:5
Aryl Nitrile OxideEthynyl-P(O)Me2Ru-Catalyst (Cp*)3-Aryl-4-phosphoryl ~80:20 to 95:5
Aryl Nitrile Oxide

-Bromo-Vinyl-P(O)Me2
Thermal + BaseMixture (favors 3,4) Variable (Substrate dependent)
(Phosphoryl)CNOPhenylacetyleneThermal3-Phosphoryl-5-phenyl >90:10

Standard Operating Procedures (SOPs)

Protocol 1: In Situ Generation for 3,5-Dimethylphosphoryl Isoxazoles

Targeting the thermodynamic product with high yield.

Reagents:

  • Aldoxime (Precursor to nitrile oxide)[2][7][9]

  • Dimethyl ethynylphosphonate (or phosphine oxide)

  • N-Chlorosuccinimide (NCS)[7]

  • Triethylamine (Et3N)[1]

  • Dichloromethane (DCM) dry

Step-by-Step:

  • Chlorination: Dissolve Aldoxime (1.0 mmol) in DCM (5 mL). Add NCS (1.1 mmol) and stir at RT for 1-2 hours until the oxime disappears (TLC check). This forms the hydroximoyl chloride.

  • Dipolarophile Addition: Add Dimethyl ethynylphosphonate (1.0 mmol) to the reaction vessel.

  • Cycloaddition: Cool to 0°C. Dissolve Et3N (1.2 mmol) in DCM (2 mL). Add this solution dropwise over 2 hours.

  • Workup: Allow to warm to RT and stir overnight. Wash with water, brine, dry over MgSO4, and concentrate.

  • Purification: Silica gel chromatography. The 3,5-isomer is typically less polar than the furoxan byproduct.

Protocol 2: Troubleshooting Decision Tree

Use this logic flow to determine your next experiment.

TroubleshootingTree Start Start: Analyze Crude NMR CheckIsomer Is the Regioselectivity Correct? Start->CheckIsomer CheckYield Is the Yield > 50%? CheckIsomer->CheckYield Yes WrongIsomer Switch Strategy: 1. Try Ru-Catalysis (for 3,4) 2. Use Bromo-vinyl precursors CheckIsomer->WrongIsomer No (Wrong Isomer) Success Proceed to Scale-up CheckYield->Success Yes LowYield Optimization: 1. Slower addition of Base 2. Increase Dipolarophile equiv 3. Check for Furoxan CheckYield->LowYield No

Caption: Decision matrix for optimizing isoxazole synthesis parameters.

References

  • Ru-Catalyzed Cycloaddition (Regioselectivity Inversion)

    • Zhang, J., et al. "Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity." Journal of the American Chemical Society.
  • Leaving Group Strategy (Phosphonates)

    • Al-Maksoud, W., et al. "Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition." Organic & Biomolecular Chemistry.
  • General Troubleshooting & Mechanism

    • BenchChem Technical Support.
  • In Situ Generation Protocols

    • Kaszás, T., et al. "Regioselective Synthesis of 5-Substituted 3-(β-D-Glycopyranosyl)isoxazoles... by 1,3-Dipolar Cycloaddition."[10] International Journal of Molecular Sciences.

Sources

Technical Support Center: Purification of Polar Phosphine Oxide Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Strategies for Polar Phosphine Oxide Isoxazoles Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Document ID: TSC-PUR-PO-ISOX-001

Executive Summary

Phosphine oxide isoxazoles represent a unique purification challenge. The phosphorus-oxygen (P=O) bond creates a massive dipole moment, making these molecules highly polar and prone to strong hydrogen bonding. Simultaneously, the isoxazole ring introduces aromaticity and potential Lewis basicity.

Common issues include:

  • "Streaking" on silica gel due to P=O interaction with acidic silanols.

  • Co-elution with Triphenylphosphine oxide (TPPO) byproducts.[1][2]

  • High water solubility , complicating aqueous extraction.

This guide provides three targeted workflows: Chromatographic Optimization , Chelation-Based Precipitation (The "Bates/Gilheany" Adaptation), and Phase Partitioning .

Module 1: Chromatographic Optimization

For when you must use a column but standard conditions are failing.

Troubleshooting Guide

Q1: My compound stays at the baseline or streaks heavily on silica using Hexane/EtOAc. What now? A: The P=O bond is a strong Hydrogen Bond Acceptor (HBA). It binds irreversibly to the acidic protons of silica silanols. You must disrupt this interaction.

  • The Fix: Switch to DCM/MeOH (Dichloromethane/Methanol). Start with 100% DCM and gradient to 10% MeOH.

  • The "Booster": If streaking persists, add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase. This neutralizes silica acidity.

Q2: I am seeing "ghost peaks" or broad humps instead of sharp peaks. A: This is often due to slow desorption kinetics.

  • The Fix: Switch to Reverse Phase (C18) . Polar phosphine oxides behave beautifully on C18 because the interaction is hydrophobic-driven rather than polar-adsorption driven.

  • Solvent System: Water/Acetonitrile (with 0.1% Formic Acid). The polar PO-isoxazole will elute early, while non-polar impurities stick longer.

Q3: TPPO (Triphenylphosphine oxide) is co-eluting with my product. A: TPPO is the "universal contaminant" in these syntheses.

  • The Fix: Use Dry Column Vacuum Chromatography (DCVC) .

  • Protocol: Load crude on a short, wide silica pad. Elute with gradient fractions of DCM/Heptane. TPPO usually elutes later than many isoxazoles in DCM-rich fractions due to its extreme crystallinity and polarity.

Module 2: Chelation-Based Isolation (The "Precipitation" Ticket)

For isolating your polar target from non-polar crude mixtures without a column.

Concept: Phosphine oxides are excellent Lewis bases. They coordinate strongly with hard Lewis acids like Zn(II) and Mg(II). We can exploit this to precipitate the phosphine oxide species.[1][3][4][5]

Critical Decision: Is the PO-Isoxazole your Target or Waste?
  • Scenario A: Your target is the phosphine oxide isoxazole.

  • Scenario B: Your target is a non-polar isoxazole; the phosphine oxide is a byproduct (e.g., TPPO).

Protocol: The ZnCl₂ Precipitation Method

Adapted from Bates et al. (J. Org.[1][3][4][6] Chem. 2017) and Gilheany et al.[2]

Step-by-Step Workflow
  • Dissolution: Dissolve crude mixture in minimal Ethanol or Ethyl Acetate/Ethanol (1:1) .

  • Complexation: Add ZnCl₂ (2.0 equivalents relative to the phosphine oxide species).[7]

    • Note: Use anhydrous ZnCl₂ or a pre-made solution in ether.

  • Precipitation: Stir at room temperature for 1-2 hours. A white solid [ZnCl₂(PO-Isoxazole)₂] will precipitate.

  • Filtration: Filter the solid.

    • If Scenario A (Target = PO-Isoxazole): Your product is the SOLID . Collect it.

    • If Scenario B (Target = Non-polar): Your product is in the FILTRATE . Discard solid.

Recovery Protocol (For Scenario A)

How to get your isoxazole back from the Zinc complex.

  • Suspend the solid Zn-complex in DCM .

  • Add an equal volume of 0.5 M Aqueous EDTA (pH 9-10) or saturated NaHCO₃ .

    • Mechanism:[2][3][8] EDTA chelates Zn(II) far stronger (

      
      ) than the phosphine oxide does, releasing your organic molecule.
      
  • Stir vigorously for 30 minutes.

  • Separate layers. The DCM layer contains your pure PO-Isoxazole.

Module 3: Phase Partitioning

For "washing away" impurities.

Q: My PO-isoxazole is water-soluble. How do I extract it? A: Polar isoxazoles often prefer the aqueous phase, making standard EtOAc extractions result in yield loss.

  • The Fix: Use "Salting Out" + Chlorinated Solvents .

    • Saturate the aqueous layer with NaCl .

    • Extract with Chloroform/Isopropanol (3:1) . This mixture is highly polar but immiscible with brine, recovering polar heterocycles efficiently.

Visual Workflows

Figure 1: Purification Decision Tree

PurificationStrategy start Crude Reaction Mixture target_q Is the PO-Isoxazole the Target or Waste? start->target_q target_is_po Target = PO-Isoxazole target_q->target_is_po Target target_is_nonpo Target = Non-Polar Isoxazole (PO is Waste) target_q->target_is_nonpo Waste complexation_a Add ZnCl2 in EtOH (Precipitate Target) target_is_po->complexation_a filter_a Filter Solid complexation_a->filter_a recover Suspend Solid in DCM Wash with EDTA (pH 10) filter_a->recover pure_a Pure PO-Isoxazole (in DCM layer) recover->pure_a complexation_b Add ZnCl2 in EtOH (Precipitate Waste) target_is_nonpo->complexation_b filter_b Filter & Discard Solid complexation_b->filter_b evap_b Evaporate Filtrate filter_b->evap_b pure_b Pure Isoxazole evap_b->pure_b

Caption: Decision matrix for selecting the correct ZnCl₂ precipitation workflow based on whether the phosphine oxide is the product or the impurity.

Figure 2: Chelation & Recovery Mechanism

ChelationMech cluster_0 Step 1: Complexation cluster_1 Step 2: Recovery (Biphasic) po 2x PO-Isoxazole (Soluble) complex [ZnCl2(PO-Isox)2] (Precipitate) po->complex + zn ZnCl2 zn->complex complex_solid Zn-Complex (Suspended in DCM) products Free PO-Isoxazole (Organic Phase) complex_solid->products Ligand Exchange edta Aq. EDTA (pH 10) waste Zn-EDTA (Aqueous Waste) edta->waste

Caption: Mechanism of action for Zinc-mediated precipitation and subsequent recovery using EDTA ligand exchange.

Reference Data: Solvent Polarity & Additives

Solvent SystemApplicationAdditive Recommendation
Hexane / EtOAc Non-polar isoxazoles only.None.
DCM / MeOH (95:5) Standard for PO-Isoxazoles.None.
DCM / MeOH (90:10) Highly polar / Streaking compounds.1% NH₄OH (Reduces tailing).
Water / MeCN Reverse Phase (C18).0.1% Formic Acid (Sharpens peaks).
CHCl₃ / IPA (3:1) Extraction from Aqueous layer.Saturate water with NaCl first.

References

  • Batesky, D. C., et al. (2017).[1][6] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936.

  • Gilheany, D. G., et al. (2012). "A convenient chromatography-free method for the purification of alkenes produced in the Wittig reaction." Organic & Biomolecular Chemistry, 10, 3531-3537.

  • Lanigan, R. M., et al. (2013). "Triphenylphosphine oxide: a useful byproduct?" Chemical Communications, 49, 7265-7267. (Discusses solubility profiles).

Sources

solubility enhancement using dimethylphosphoryl isoxazole scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Unit: Medicinal Chemistry & Solubility Optimization Status: Operational Operator: Senior Application Scientist

Introduction: The "Solubility Rescue" Unit

Welcome to the technical support center for Dimethylphosphoryl Isoxazole Scaffolds . You are likely here because your lead compound has excellent potency but poor physicochemical properties (high LogP, low aqueous solubility).

The Dimethylphosphoryl (DMPO) group is a "magic bullet" in modern medicinal chemistry. Unlike traditional solubilizing groups (morpholines, piperazines) that can introduce metabolic liabilities, the dimethylphosphoryl moiety (


) is a stable, neutral, hydrogen-bond acceptor that dramatically lowers lipophilicity without carrying a charge at physiological pH. When fused with an isoxazole  ring, it creates a robust, metabolically stable scaffold that can rescue insoluble drug candidates.

This guide addresses the three critical phases of working with this scaffold: Synthesis , Purification , and Solubility Profiling .

Module 1: Synthesis & Functionalization

How do I build the scaffold without destroying the molecule?

Core Protocols

There are two primary ways to install this scaffold. Your choice depends on whether you are building the isoxazole ring de novo or functionalizing an existing one.

Method A: 1,3-Dipolar Cycloaddition (De Novo Construction) Best for creating the isoxazole ring with the phosphorus group already attached.

  • Reagents: Aryl nitrile oxide (generated in situ from chlorooximes) + Dimethyl(ethynyl)phosphine oxide.

  • Conditions: Mild base (KHCO

    
     or Et
    
    
    
    N), solvent (THF/Water or DCM), RT to 60°C.
  • Mechanism: [3+2] Cycloaddition.

Method B: Hirao Cross-Coupling (Late-Stage Functionalization) Best for attaching the phosphorus group to a pre-existing halogenated isoxazole.

  • Reagents: Halo-isoxazole (Bromide/Iodide) + Dimethyl phosphite (

    
    ) or Dimethylphosphine oxide (
    
    
    
    ).
  • Catalyst: Pd(OAc)

    
     with dppf or Pd(PPh
    
    
    
    )
    
    
    .[1][2][3]
  • Conditions: Base (Et

    
    N), Toluene/DMSO, 90-110°C.
    
Troubleshooting & FAQs

Q: I’m getting a mixture of regioisomers in the cycloaddition. How do I favor the 3,5-isomer? A: The steric bulk of the phosphorus group usually directs the reaction toward the 3,5-disubstituted isoxazole (phosphorus at C5, aryl at C3). However, electronic effects can interfere.

  • Fix: Switch to a Copper(I)-catalyzed cycloaddition (CuAAC-like conditions) if using alkynes. While CuAAC is specific to azides, using Cu(I) with specific ligands can enhance regioselectivity in nitrile oxide cycloadditions. Alternatively, increase the steric bulk of the nitrile oxide substituent.

Q: My Hirao coupling yield is <10%. What is killing the catalyst? A: Isoxazoles are coordinating ligands. The nitrogen lone pair can poison Palladium.

  • Fix: Use bidentate ligands like dppf or Xantphos which bind Pd tighter than the isoxazole does. Switch solvent to DMSO or Dioxane to improve solubility of the phosphorus reagent. Ensure your reaction is strictly oxygen-free; phosphites oxidize easily.

Visual Workflow: Synthesis Decision Tree

SynthesisWorkflow Start Start: Target Molecule Design Decision Does the Isoxazole Ring Exist? Start->Decision DeNovo Method A: 1,3-Dipolar Cycloaddition Decision->DeNovo No (Build Ring) Hirao Method B: Hirao Coupling Decision->Hirao Yes (Functionalize) ReagentsA Reagents: Nitrile Oxide + Alkynyl Phosphine Oxide DeNovo->ReagentsA IssueA Check: Regioselectivity (3,5 vs 3,4) ReagentsA->IssueA Product Final Scaffold: Dimethylphosphoryl Isoxazole IssueA->Product ReagentsB Reagents: Halo-Isoxazole + Dimethyl Phosphine Oxide Hirao->ReagentsB IssueB Check: Catalyst Poisoning (Use dppf ligand) ReagentsB->IssueB IssueB->Product

Caption: Decision logic for synthesizing dimethylphosphoryl isoxazole scaffolds based on starting material availability.

Module 2: Purification & Isolation

It’s soluble in water, which is great for the drug, but terrible for the chemist.

The very property you desire (high aqueous solubility) makes traditional aqueous workups (extraction with EtOAc/Brine) difficult. The product often stays in the water layer.

Purification Protocol Matrix
Scenario Recommended Method Technical Notes
Product stuck in aqueous layer "Salting Out" + DCM/IPA Saturate the aqueous layer with NaCl. Extract with 3:1 CHCl

:Isopropanol (IPA). The alcohol helps pull the polar oxide into the organic phase.
Crude is a sticky oil Reverse Phase (C18) Flash Do not use normal phase silica if possible. The P=O bond interacts strongly with silanols, causing severe streaking (tailing). Use C18 silica with Water/Acetonitrile gradient.
Normal Phase is unavoidable Deactivated Silica Add 1-5% Triethylamine (TEA) or Methanol to your eluent (e.g., DCM:MeOH 95:5). This blocks silica active sites and reduces streaking.
Removing excess Phosphine Oxide Water Wash If your reagent was dimethylphosphine oxide (water soluble) and your product is less soluble, simple water washes can remove the excess reagent.
Troubleshooting & FAQs

Q: I see a "ghost" spot on TLC that trails indefinitely. A: That is your product interacting with the silica.

  • Fix: Switch to alumina plates or use the DCM/MeOH/NH

    
    OH  solvent system for TLC visualization.
    
Module 3: Stability & Solubility Profiling

Is it a prodrug or a scaffold?

This is the most critical distinction.

  • Dimethylphosphinoyl (

    
    ):  Carbon-Phosphorus bonds. STABLE . This is a scaffold (e.g., Brigatinib).[4]
    
  • Dimethylphosphoryl (

    
    ):  Oxygen-Phosphorus bonds (Esters). LABILE . This is a prodrug.[5][6][7][8]
    
Experimental Protocol: Kinetic Solubility Assay

Use this to validate the "Rescue" effect.

  • Preparation: Prepare a 10 mM stock solution of your compound in DMSO.

  • Spiking: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc = 100 µM, 1% DMSO).

  • Incubation: Shake at room temperature for 24 hours.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitate.

  • Analysis: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.

  • Calculation:

    
    
    
Troubleshooting & FAQs

Q: My compound degrades in the solubility assay (PBS pH 7.4). A: If you used the phosphonate ester (


), it is likely hydrolyzing to the mono-ester or acid.
  • Diagnosis: Check LC-MS for mass shift of -14 (loss of methyl) or -28.

  • Solution: If you need a stable scaffold, you must use the phosphine oxide (

    
    ) variant. The P-C bond is metabolically stable.
    

Q: The solubility is high, but permeability (Caco-2) dropped. A: The P=O group is a strong H-bond acceptor, which can reduce passive permeability.

  • Fix: This is the trade-off. Ensure the LogP is within the 1-3 range. If it's too low (<0), permeability suffers. You may need to add lipophilic groups elsewhere on the isoxazole to balance the polarity.

Visual Workflow: Stability Logic

StabilityLogic Structure Check Structure TypeA P-C Bond (Phosphine Oxide) Structure->TypeA TypeB P-O-C Bond (Phosphonate Ester) Structure->TypeB ResultA STABLE Scaffold (Solubility Enhancer) TypeA->ResultA ResultB LABILE Prodrug (Hydrolyzes in Plasma) TypeB->ResultB ActionA Test: Metabolic Stability (Microsomes) ResultA->ActionA ActionB Test: Plasma Stability (t1/2 determination) ResultB->ActionB

Caption: Determining whether your scaffold acts as a stable solubility enhancer or a transient prodrug.

References
  • Synthesis of Functionalized Isoxazoles (Cycloaddition)

    • Title: The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group.[4]

    • Source: Journal of Organic and Pharmaceutical Chemistry.[4]

    • Link:[Link]

  • Hirao Coupling Methodology

    • Title: Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates.[1][3]

    • Source: N
    • Link:[Link]

  • Medicinal Chemistry of Isoxazoles

    • Title: The recent progress of isoxazole in medicinal chemistry.[9][10][11]

    • Source: European Journal of Medicinal Chemistry (via PubMed).
    • Link:[Link]

  • Phosphonate Prodrug Strategies

    • Title: Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects.
    • Source: Frontiers in Pharmacology.
    • Link:[Link]

Sources

Technical Support Center: Phosphorylation of 5-Aminoisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the phosphorylation of 5-aminoisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, maximize yields of the desired O-phosphorylated product, and minimize the formation of unwanted side products.

Troubleshooting Guide

This section addresses specific issues you may encounter during the phosphorylation of 5-aminoisoxazole. Each issue is presented in a question-and-answer format with detailed explanations and actionable protocols.

Issue 1: Low Yield of the Desired 5-O-Phosphorylated Isoxazole with Significant Starting Material Remaining

Question: I am getting a low yield of my target 5-O-phosphorylated product, and analysis of the crude reaction mixture shows a large amount of unreacted 5-aminoisoxazole. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in a phosphorylation reaction can stem from several factors, primarily related to the reactivity of the phosphorylating agent, reaction conditions, or the stability of the reagents.

Plausible Causes and Solutions:

  • Insufficiently Reactive Phosphorylating Agent: The chosen phosphorylating agent may not be potent enough to efficiently phosphorylate the hydroxyl group of the 5-aminoisoxazole tautomer under your current conditions.

    • Solution: Consider switching to a more reactive phosphorylating agent. For instance, if you are using a dialkyl phosphite with a coupling agent, you might switch to a phosphoryl chloride or a phosphoramidite.

  • Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature in increments of 10 °C. Monitor the reaction closely by TLC or LC-MS to check for product formation and potential degradation.

  • Inadequate Activation of the Phosphorylating Agent: If your method requires an activating agent (e.g., for H-phosphonates), its concentration or activity might be insufficient.

    • Solution: Ensure the activating agent is fresh and used in the correct stoichiometric ratio.

  • Presence of Water: Moisture can hydrolyze the phosphorylating agent, reducing its effective concentration.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

low_conversion_troubleshooting start Low yield of O-phosphorylated product (High starting material) check_reagents Verify reagent quality and stoichiometry (phosphorylating agent, base, solvent) start->check_reagents reagents_ok Reagents are fresh and correct check_reagents->reagents_ok Pass reagents_bad Reagents are old or incorrect check_reagents->reagents_bad Fail increase_temp Increase reaction temperature (e.g., in 10°C increments) reagents_ok->increase_temp replace_reagents Use fresh, anhydrous reagents and re-run reaction reagents_bad->replace_reagents replace_reagents->start monitor_reaction Monitor by TLC/LC-MS increase_temp->monitor_reaction temp_ok Conversion improves monitor_reaction->temp_ok Success temp_bad No improvement or degradation monitor_reaction->temp_bad Failure end_good Problem Solved temp_ok->end_good change_phosphorylating_agent Switch to a more reactive phosphorylating agent temp_bad->change_phosphorylating_agent run_test_reaction Run small-scale test reaction change_phosphorylating_agent->run_test_reaction run_test_reaction->monitor_reaction end_bad Problem Persists (Consult further resources)

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Significant Formation of an N-Phosphorylated Side Product

Question: My main impurity has been identified as the N-phosphorylated isomer. How can I improve the regioselectivity for O-phosphorylation?

Answer:

The 5-aminoisoxazole scaffold exists in a tautomeric equilibrium between the amino and imino forms. The presence of the exocyclic amino group presents a competing nucleophilic site for phosphorylation. The formation of the N-phosphorylated product is a common side reaction.[1][2][3]

Strategies to Enhance O-Phosphorylation:

  • Choice of Solvent: The solvent can influence the tautomeric equilibrium. Aprotic, non-polar solvents may favor the hydroxyl tautomer, leading to a higher proportion of O-phosphorylation.

    • Recommendation: Screen solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.

  • Use of a Non-Nucleophilic Base: A bulky, non-nucleophilic base can selectively deprotonate the hydroxyl group over the amino group, enhancing its nucleophilicity for the desired reaction.

    • Recommendation: Use bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine.

  • Temperature Control: Lowering the reaction temperature can often improve selectivity.

    • Recommendation: Try running the reaction at 0 °C or -20 °C.

  • Protecting Group Strategy: Although it adds steps, protecting the amino group is the most definitive way to ensure O-selectivity.

    • Recommendation: Use a protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) on the amino group, perform the phosphorylation, and then deprotect.

phosphorylation_mechanism

Caption: Selecting the appropriate analytical method.

Experimental Protocols

Protocol 1: General Procedure for O-Phosphorylation of 5-Aminoisoxazole using Diethyl Chlorophosphate

Materials:

  • 5-Aminoisoxazole

  • Diethyl chlorophosphate

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 5-aminoisoxazole (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (1.2 eq) dropwise to the solution.

  • Slowly add diethyl chlorophosphate (1.1 eq) to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by LC-MS every 30 minutes.

  • Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure at a temperature below 30 °C.

  • Purify the crude product by flash column chromatography on silica gel pre-treated with 1% triethylamine in the eluent system.

References

  • Liu, K., Lu, Y., & Shen, J. (2009). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Medicinal Chemistry, 52(21), 6635-6643. [Link]

  • Bhat, G. A., & Krishnamurthy, R. (2022). Abiotic Acyl Transfer Cascades Driven by Aminoacyl Phosphate Esters and Self-Assembly. Journal of the American Chemical Society, 144(31), 14193-14202. [Link]

  • Al-Zaydi, K. M. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 724-727. [Link]

  • Boufelfel, A., et al. (2000). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 5(3), 553-560. [Link]

  • Kaur, R., & Kumar, V. (2021). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 11(53), 33623-33649. [Link]

  • Sassel, L., et al. (2021). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Communications Chemistry, 4(1), 1-10. [Link]

  • Diering, G. H., & Huganir, R. L. (2014). Inhibitory interactions between phosphorylation sites in the C terminus of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-type glutamate receptor GluA1 subunits. Journal of Biological Chemistry, 289(21), 14743-14753. [Link]

  • Nagy, V., et al. (2019). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 24(15), 2781. [Link]

  • Chebanov, V. A., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 52(11), 866-886. [Link]

  • Vasilenko, D. S., et al. (2021). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. Molecules, 26(21), 6411. [Link]

  • Grigorash, R. Y., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules, 28(22), 7539. [Link]

  • Wierzbicka, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. International Journal of Molecular Sciences, 23(17), 9877. [Link]

  • Kelly, S. J., & Butler, L. G. (1976). Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase. Journal of Biological Chemistry, 251(5), 1283-1289. [Link]

  • Ábrányi-Balogh, P., et al. (2010). A Regioselective Route to 5-Substituted Isoxazole- and Isoxazoline-3-phosphonates. European Journal of Organic Chemistry, 2010(28), 5439-5446. [Link]

  • Oslapas, R. T., et al. (2022). Nphos: Database and Predictor of Protein N-phosphorylation. Genomics, Proteomics & Bioinformatics, 20(4), 739-751. [Link]

  • Mora-Jara, M. C., et al. (2021). Hydrolysis of ester phosphates mediated by a copper complex. Physical Chemistry Chemical Physics, 23(29), 15586-15595. [Link]

  • Johnston, J. N., & Singleton, C. A. (2021). Sustainable access to 5-amino-oxazoles and thiazoles via calcium-catalyzed elimination-cyclization with isocyanides. Chemical Science, 12(4), 1496-1501. [Link]

  • Koudelakova, T., et al. (2013). Contemporary Enzyme-Based Methods for Recombinant Proteins In Vitro Phosphorylation. Current Protein & Peptide Science, 14(8), 664-674. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Aminoisoxazole. In PubChem. Retrieved from [Link]

  • Wang, Y., et al. (2024). Decoding protein N-phosphorylation functionality and sequence patterns. Briefings in Bioinformatics, 25(1), bbad427. [Link]

  • Kiyani, H., & Ghorbani, F. (2016). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Current Organic Synthesis, 13(5), 769-777. [Link]

  • Wyatt, H., et al. (2023). Protocol for in vitro phosphorylation of the MUS81-binding region of SLX4 using CDK1-cyclin B. STAR Protocols, 4(1), 102103. [Link]

  • Johnston, J. N., & Singleton, C. A. (2021). Sustainable Access to 5-Amino-Oxazoles and Thiazoles via Calcium-Catalyzed Elimination-Cyclization with Isocyanides. Chemical Science, 12(4), 1496-1501. [Link]

  • Packer, L. E., et al. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. ACS Chemical Biology, 16(10), 1919-1926. [Link]

  • Wang, Y., et al. (2024). Decoding protein N-phosphorylation functionality and sequence patterns. Briefings in Bioinformatics, 25(1), bbad427. [Link]

  • Wang, Y., et al. (2021). Systematic analysis of the impact of phosphorylation and O-GlcNAcylation on protein subcellular localization. Cell Discovery, 7(1), 1-17. [Link]

  • Grigorash, R. Y., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules, 28(22), 7539. [Link]

  • Vasilenko, D. S., et al. (2020). Straightforward chemoselective 4-nitration of 5-aminoisoxazoles. Organic & Biomolecular Chemistry, 18(26), 4944-4948. [Link]

  • Gerasimova, E. K., et al. (2022). The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation. Molecules, 27(19), 6214. [Link]

  • Gerasimova, E. K., et al. (2022). The First 5'-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation. Molecules, 27(19), 6214. [Link]

  • Foretz, M., et al. (2006). 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside and Metformin Inhibit Hepatic Glucose Phosphorylation by an AMP-activated Protein Kinase-Independent Effect on Glucokinase Translocation. Diabetes, 55(4), 865-874. [Link]

Sources

Technical Support Center: Optimizing Stability of 4-Dimethylphosphoryl-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Compound Profile & Vulnerabilities

4-dimethylphosphoryl-1,2-oxazol-5-amine is a specialized heterocyclic scaffold combining the lability of the isoxazole ring with the high polarity of a phosphine oxide. Users frequently encounter stability issues arising from two competing chemical behaviors:

  • Isoxazole Ring Lability: The N-O bond is electronically weak.[1] Under basic conditions (pH > 8.[2]0) or UV irradiation, the ring undergoes cleavage (ring-opening) to form acyclic nitriles.

  • Phosphoryl Hygroscopicity: The dimethylphosphoryl group (

    
    ) is a potent hydrogen bond acceptor, causing the solid to scavenge atmospheric moisture, which accelerates hydrolysis.
    

This guide provides self-validating protocols to mitigate these risks during storage, solubilization, and experimentation.

Module 1: Solid-State Storage & Handling

The Issue: Users report the white crystalline powder turning yellow/orange or becoming sticky (deliquescence) after opening the vial.

Mechanism of Failure

The dimethylphosphoryl moiety is highly hygroscopic. Absorbed water forms a hydration shell that facilitates the nucleophilic attack of water on the isoxazole C5 position, leading to slow hydrolysis even in the solid state. The yellow discoloration typically indicates the formation of oxidation byproducts (N-oxides) or ring-opening rearrangement products.

Protocol: The "Dry-Argon" Storage System
  • Primary Container: Amber glass vial (to prevent UV-induced N-O cleavage).

  • Atmosphere: Headspace must be purged with Argon (Ar) or Nitrogen (

    
    ) after every use.
    
  • Temperature: Store at -20°C.

  • Desiccation: Secondary containment in a desiccator with active silica gel or

    
     is mandatory.
    

Troubleshooting Table: Solid State

SymptomProbable CauseCorrective Action
Material Clumping Moisture absorption (Hygroscopicity)Dry under high vacuum (0.1 mbar) at 25°C for 4 hours. Store in desiccator.
Yellowing Surface oxidation of amine or photo-degradationRecrystallize from anhydrous Ethanol/EtOAc if purity <95%. Switch to amber glass.
Melting Point Depression Hydrolysis products (Ring opened species)Check LC-MS. If [M+18] peak is dominant, irreversible hydrolysis has occurred. Discard.

Module 2: Solution Stability & Solubilization

The Issue: Compound precipitates or loses potency in biological buffers or basic reaction media.

Critical Insight: The pH Stability Window

The isoxazole ring is an "acid-labile" mask in some contexts, but 5-aminoisoxazoles are paradoxically most unstable in base .

  • Mechanism: Strong bases deprotonate the amine or attack the C5 position, triggering a Boulton-Katritzky type rearrangement or simple ring scission to form

    
    -cyanoacetamides.
    
  • The Phosphoryl Effect: The electron-withdrawing

    
     group at C4 increases the acidity of the ring, making it more susceptible to nucleophilic attack than unsubstituted isoxazoles.
    
Protocol: Solubilization for Assays
  • Stock Solvent: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide). Avoid Methanol for long-term storage as it can act as a nucleophile over time.

  • Working Solution: Dilute into aqueous buffers immediately before use.

  • pH Limit: Maintain pH between 5.5 and 7.5 .

    • Strict Prohibition: Do not use in Carbonate or Tris buffers at pH > 8.0.

Visualization: Degradation Pathway

The following diagram illustrates the critical failure mode in basic media.

IsoxazoleDegradation Parent 4-dimethylphosphoryl- 1,2-oxazol-5-amine BaseAttack Base Attack (OH-) at C5 or H-Deprotonation Parent->BaseAttack pH > 8.0 RingOpen Ring Opening (N-O Bond Cleavage) BaseAttack->RingOpen Fast Nitrile Acyclic Nitrile (Degradation Product) RingOpen->Nitrile Irreversible

Figure 1: The isoxazole ring is prone to base-catalyzed cleavage of the N-O bond, resulting in irreversible formation of acyclic nitriles.

Module 3: Experimental Troubleshooting (FAQ)

Q1: I am trying to run a nucleophilic substitution on the amine, but the yield is <10%. Why? A: The amine at position 5 is electronically deactivated by the adjacent dimethylphosphoryl group (an electron-withdrawing group). It is significantly less nucleophilic than a standard aniline.

  • Solution: Use a stronger base catalyst (e.g., NaH) carefully (see stability warning) or activate the electrophile instead. Alternatively, use a palladium-catalyzed Buchwald-Hartwig coupling, which is often more tolerant of electron-poor amines.

Q2: Can I autoclave solutions of this compound? A: No. The combination of high temperature (121°C) and water vapor will drive the hydrolysis of the isoxazole ring.

  • Solution: Sterile filter using a 0.22 µm PVDF or PTFE membrane.

Q3: The NMR spectrum shows a "ghost" doublet appearing over time in


. 
A:  This is likely the ring-opened byproduct. In 

, the exchangeable protons and the shift in the phosphorus signal (due to the change in the electronic environment after ring opening) will be evident.
  • Diagnostic: Check the

    
     NMR. The parent compound typically resonates around 30-40 ppm (phosphine oxide). A shift of >5 ppm usually indicates ring degradation or P-center modification.
    

Module 4: Stability Decision Tree

Use this workflow to determine the optimal handling for your specific application.

StabilityWorkflow Start Start: Experimental Planning SolventCheck Choice of Solvent? Start->SolventCheck DMSO Anhydrous DMSO (Recommended) SolventCheck->DMSO Stock Solution Water Aqueous Buffer SolventCheck->Water Working Solution Action1 Proceed with Experiment (Keep Dark) DMSO->Action1 pHCheck Check pH Water->pHCheck Acidic pH 4.0 - 7.5 (Stable for <24h) pHCheck->Acidic Basic pH > 8.0 (High Risk) pHCheck->Basic Acidic->Action1 Action2 Adjust Buffer or Switch to Organic Base Basic->Action2

Figure 2: Decision matrix for solvent and pH selection to maximize compound half-life.

References

  • Isoxazole Ring Stability & Metabolism

    • Mechanism of base-catalyzed ring opening (Leflunomide analog).[2]

    • Mattano, S. S., et al. (2022).[3] "Metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide."[2][4] ResearchGate.

  • Phosphine Oxide Properties

    • Hygroscopicity and solubility profiles of dimethylphosphine oxides.
    • Keglevich, G., et al. (2018). "Heteroaliphatic Dimethylphosphine Oxide Building Blocks: Synthesis and Physico‐Chemical Properties.
  • Synthesis & Reactivity of 5-Aminoisoxazoles

    • General reactivity and stability of the 5-aminoisoxazole scaffold.
    • Chalyk, B. A., et al. (2016). "A base promoted multigram synthesis of aminoisoxazoles." Royal Society of Chemistry.

  • Photochemical Instability

    • UV-induced cleavage of the N-O bond.
    • Wikipedia Contributors. (2024). "Isoxazole: Photochemistry and Ring Collapse." Wikipedia.

Sources

Technical Support Center: Handling Hygroscopic Dimethylphosphinoyl Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Comprehensive Guide to Storage, Transfer, and Purification of


 Compounds
Document ID:  TS-DMP-001
Author:  Senior Application Scientist, Process Chemistry Division

Introduction: The "Invisible Enemy" in Organophosphorus Chemistry

Dimethylphosphinoyl intermediates—specifically dimethylphosphine oxide (DMPO) and its derivatives (e.g., dimethyl phosphinates)—are cornerstones in the synthesis of specialized ligands and Horner-Wadsworth-Emmons (HWE) reagents.

However, the


 bond is one of the strongest dipoles in organic chemistry. This polarity makes the dimethylphosphinoyl moiety aggressively hygroscopic . It acts as a hydrogen-bond acceptor, eagerly pulling moisture from the atmosphere to form hydrates.

The Consequence:

  • Stoichiometric Drift: Adsorbed water consumes expensive bases (e.g., n-BuLi, NaH, LHMDS), leading to incomplete deprotonation.

  • Physical State Changes: Crystalline solids turn into viscous "goo" or oils (deliquescence), making weighing impossible.

  • Reaction Quenching: In HWE olefinations, trace water protonates the phosphonate carbanion, stalling the reaction.

This guide provides the protocols required to maintain the integrity of these intermediates.

Module 1: Storage & Transfer Protocols

The Golden Rule of Storage

Never store dimethylphosphinoyl compounds in standard screw-cap vials for extended periods, even if Parafilmed. Water vapor permeates standard polyethylene caps.

Storage TierMethodDurationNotes
Tier 1 (Short Term) Desiccator with

or activated sieves
< 1 WeekInspect desiccant daily.
Tier 2 (Medium Term) Schlenk flask under

/Ar
1-3 MonthsGrease joints well; use clips.
Tier 3 (Long Term) Glovebox or Flame-sealed ampoule> 3 MonthsThe only guarantee against hydration.
Transferring "Sticky" Solids

If your intermediate has turned into a viscous oil or sticky solid, do not attempt to scrape it onto a weigh paper in open air. You will weigh mostly water.

Protocol: The "Difference" Method

  • Tare a dry, nitrogen-flushed Schlenk flask (with septum).

  • In a glovebag or glovebox, transfer the approximate amount of material into the flask.

  • Seal and remove from the inert environment.

  • Weigh the full flask.

  • Calculation:

    
    .
    
  • Dissolve the material inside the flask with anhydrous solvent and transfer via cannula/syringe.

Module 2: Purification & Drying (The "Toluene Strip")

The most reliable method to recover a dry solid from a hydrated oil is azeotropic distillation . Dimethylphosphinoyl compounds are thermally stable enough to withstand this process, unlike many other sensitive intermediates.

The Azeotropic Drying Workflow

Use this protocol when your material is an oil but should be a solid, or before using the material in a water-sensitive reaction (e.g., HWE).

AzeotropicDrying Start Start: Hydrated/Oily Dimethylphosphinoyl Intermediate Dissolve 1. Dissolve in Anhydrous Toluene (10 mL per gram) Start->Dissolve Rotovap 2. Rotary Evaporation (40-50°C, <20 mbar) Dissolve->Rotovap Forms Water-Toluene Azeotrope Check 3. Check Physical State Rotovap->Check Solid Result: White Crystalline Solid Check->Solid Dry Oil Result: Viscous Oil Check->Oil Still Wet HighVac 4. High Vacuum Drying (Schlenk Line, >4 hours) Solid->HighVac Repeat Repeat Toluene Strip (Add fresh Toluene) Oil->Repeat Repeat->Dissolve

Figure 1: The "Toluene Strip" cycle for removing bound water from hygroscopic phosphine oxides.

Scientific Rationale: Water forms a positive azeotrope with toluene (bp 85°C). By repeatedly dissolving and evaporating, you mechanically "carry" water molecules out of the H-bonded network of the phosphine oxide.

Module 3: Troubleshooting Reaction Failures

Scenario: The "Stalled" HWE Reaction

Symptom: You added NaH to your dimethylphosphinoyl reagent, then added the aldehyde, but isolated only starting material or low yields. Root Cause: The reagent was wet.[1] The NaH reacted with the water (producing NaOH +


) instead of deprotonating the phosphonate.

The Fix: In-Situ Drying If you cannot dry the starting material beforehand, modify the reaction order:

  • Dissolve the phosphinoyl reagent in the reaction solvent (e.g., THF).[2]

  • Add activated 4Å Molecular Sieves directly to the flask.

  • Stir for 1-2 hours before adding the base.

  • Proceed with base addition (NaH/LiHMDS).

Scenario: Product "Oiling Out" During Workup

Symptom: After the reaction, you cannot get the product to crystallize. Root Cause: Trace impurities (often phosphine oxide byproducts) and water depress the melting point.

The Fix: The "Wash" Protocol Dimethylphosphine oxide is highly water-soluble.

  • Dissolve crude mixture in DCM or Chloroform (not Ether/Hexanes, as the oxide might precipitate as a gum).

  • Wash 3x with Brine (not just water; the ionic strength helps separation).

  • Back-extract aqueous layers with DCM.

  • Dry organic layer over

    
     (Magnesium sulfate can sometimes bind phosphine oxides too strongly).
    

Module 4: Decision Matrix for Purification

Not all dimethylphosphinoyl compounds behave the same. Use this logic flow to determine the best purification strategy.

PurificationLogic Input Crude Reaction Mixture State Physical State? Input->State Solid Solid State->Solid Liquid Liquid/Oil State->Liquid Recryst Recrystallization Solid->Recryst Distill Distillation Liquid->Distill Solvent Solvent: Toluene/Hexane or Acetone/Hexane Recryst->Solvent Requires Dry Solvents Type Method? Distill->Type Kugel Kugelrohr (High Vac) Type->Kugel Preferred for <10g Fract Fractional (Avoid if possible) Type->Fract Only for >50g

Figure 2: Purification logic based on physical state. Note that Kugelrohr distillation is preferred for oils to minimize thermal stress.

Frequently Asked Questions (FAQ)

Q1: Can I use silica gel chromatography for dimethylphosphine oxides? A: Yes, but with caution. Phosphine oxides are very polar and tend to "streak" or tail on silica due to strong adsorption.

  • Modification: Add 1-2% Triethylamine or use 5-10% Methanol in DCM to move the compound.

  • Alternative: Alumina (neutral) often provides better separation for these basic oxides.

Q2: My NMR shows a broad peak at 3-4 ppm. Is this my product? A: Likely not. In


, dissolved water often appears around 1.5 ppm, but H-bonded water attached to a phosphine oxide can shift significantly downfield and broaden. Run a 

shake. If the peak disappears or merges with the HDO peak, it is water.

Q3: How do I remove the dimethylphosphine oxide byproduct from a Wittig/HWE reaction? A: Unlike triphenylphosphine oxide (which precipitates), dimethylphosphine oxide is water-soluble.

  • Protocol: Perform an aqueous workup.[3] The dimethylphosphine oxide will partition into the aqueous phase, leaving your olefin in the organic phase. This is a major advantage of using dimethyl-based reagents over triphenyl-based ones [1].

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 31: Phosphorus Chemistry - detailing the solubility differences between

    
     and 
    
    
    
    derivatives).
  • Hays, H. R. (1968).[4] Reaction of diethyl phosphonate with methyl and ethyl Grignard reagents. Journal of Organic Chemistry, 33(10), 3690–3694. (Foundational synthesis and handling of dimethylphosphine oxide).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying organic bases and oxides).

  • Blümel, J., et al. (2015). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, 44, 1500-1510. (Detailed study on the hygroscopicity and drying of phosphine oxides using molecular sieves).

Sources

Technical Support Center: Isoxazoline Synthesis & Regiocontrol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Regioisomers in Nitrile Oxide Cycloadditions Current Status: Systems Operational Operator: Senior Application Scientist (Organic Synthesis Division)

Welcome to the Isoxazoline Synthesis Hub

Welcome. You are likely here because your 1,3-dipolar cycloaddition yielded an inseparable mixture of isomers, or worse, the wrong one entirely.

Nitrile oxide cycloadditions are powerful tools for constructing isoxazolines (masked aldols/amino alcohols), but they suffer from a notorious "3,5-bias." In 90% of standard cases, the oxygen of the dipole attacks the substituted carbon of the dipolarophile, yielding the 3,5-disubstituted product. Accessing the 3,4-isomer or resolving mixtures requires abandoning "standard" conditions and applying strict orbital or chelation control.

This guide is structured to troubleshoot your specific regiochemical failure.

Diagnostic Module: The Regioselectivity Decision Tree

Before altering your conditions, identify the driving force of your current failure using this logic flow.

RegioLogic Start Start: Observed Product Distribution Mix Mixture (~1:1 to 3:1) Start->Mix Wrong Single Isomer (Wrong Regio) Start->Wrong Dimer No Adduct (Furoxan Dimer) Start->Dimer Q_Alkene Dipolarophile Type? Mix->Q_Alkene Q_Steric Steric Bulk at C3/C4? Wrong->Q_Steric Q_Method Generation Method? Dimer->Q_Method Sol_FMO Sol: FMO Mismatch. Switch to Inverse Demand (Electron-Poor Dipolarophile) Q_Alkene->Sol_FMO Electron Neutral Sol_Chel Sol: Chelation Control (Mg(II) Kanemasa Protocol) Q_Alkene->Sol_Chel Allylic Alcohol Sol_INOC Sol: INOC Strategy (Tethered Dipole) Q_Steric->Sol_INOC Need 3,4-Isomer Sol_Slow Sol: Syringe Pump Addition or Huisgen Method Q_Method->Sol_Slow High Conc. of Dipole

Figure 1: Diagnostic logic for identifying the root cause of regiochemical failure in nitrile oxide cycloadditions.

Knowledge Base (FAQs)

Ticket #001: "Why can't I make the 3,4-disubstituted isomer?"

Diagnosis: Thermodynamic and FMO bias. Technical Explanation: In a standard reaction between a nitrile oxide (dipole) and a terminal alkene (dipolarophile), the 3,5-isomer is favored.

  • Sterics: The carbon end of the nitrile oxide (bearing the R-group) is bulkier than the oxygen end. It prefers to attack the unsubstituted methylene (

    
    ) of the alkene to minimize steric clash.
    
  • Electronics (FMO): The dominant interaction is usually

    
    .[1] The largest coefficient on the dipole LUMO is at the carbon, and the largest on the alkene HOMO is at the unsubstituted carbon. These align to form the C3-C4 bond, placing the substituent at C5.
    

Resolution: To force 3,4-selectivity, you must override these factors:

  • Strategy A (Tethering): Use Intramolecular Nitrile Oxide Cycloaddition (INOC) .[2] By tethering the alkene to the dipole precursor, you create a geometric constraint that forces the "unnatural" alignment.

  • Strategy B (Electronic Inversion): Use severely electron-deficient alkynes/alkenes (e.g., sulfonyl alkynes). This lowers the dipolarophile LUMO, making the

    
     interaction dominant, which can sometimes reverse regioselectivity [1].
    
Ticket #002: "My NMR shows a mixture. How do I definitively identify the isomers?"

Diagnosis: Ambiguous proton assignment. Technical Explanation: Proton NMR splitting patterns can be deceptive if the ring conformation is flexible. Carbon-13 NMR is the self-validating standard for isoxazolines.

The "Golden Rule" of Isoxazoline NMR: Look for the chemical shift of the ring methylene (


).
Feature3,5-Disubstituted3,4-Disubstituted
Structure



Position
Position 4 (Not next to Oxygen)Position 5 (Next to Oxygen)

Shift (

)
35 - 45 ppm 70 - 80 ppm

Shift (

)
~3.0 - 3.5 ppm~4.0 - 4.5 ppm

If your methylene carbon is at 40 ppm, you have the standard 3,5-isomer. If it is at 75 ppm, you have the 3,4-isomer.

Ticket #003: "I am getting low yields and a white precipitate."

Diagnosis: Dimerization (Furoxan formation).[3] Technical Explanation: Nitrile oxides are unstable high-energy intermediates. If the dipolarophile reacts too slowly (due to steric hindrance or electronic mismatch), two nitrile oxide molecules will react with each other to form a furoxan (1,2,5-oxadiazole-2-oxide).

Resolution:

  • Slow Addition: Do not add the base (TEA) all at once. Use a syringe pump to add the base to the hydroximoyl chloride solution over 4-8 hours. This keeps the steady-state concentration of nitrile oxide low, statistically favoring reaction with the alkene (solvent) over itself.

  • High Equivalent Load: Increase dipolarophile equivalents to 5-10x if affordable.

Advanced Protocols

Protocol A: Magnesium-Mediated Chelation Control (Kanemasa Protocol)

Best for: Ensuring high regiocontrol (3,5) and diastereocontrol (syn) in allylic alcohols.

Mechanistic Insight: Magnesium ions coordinate to both the allylic alcohol oxygen and the nitrile oxide oxygen. This "locks" the transition state, directing the dipole oxygen to the carbon bearing the hydroxyl group (or adjacent to it), enforcing 3,5-regioselectivity and high syn-diastereoselectivity [2].

Figure 2: The Kanemasa transition state where Mg(II) acts as a template for directed cycloaddition.

Step-by-Step Methodology:

  • Preparation: Dissolve allylic alcohol (1.0 equiv) in dry DCM (0.1 M).

  • Complexation: Add ethylmagnesium bromide (EtMgBr, 1.1 equiv) at 0°C. Stir for 30 min to form the magnesium alkoxide.

  • Dipole Addition: Add the hydroximoyl chloride (precursor) (1.2 equiv) at 0°C.

  • Cyclization: Add

    
     (1.5 equiv) very slowly via syringe pump over 4 hours. The Mg(II) coordinates the in situ generated nitrile oxide.
    
  • Quench: Pour into saturated

    
     solution. Extract with DCM.
    
Protocol B: Intramolecular Nitrile Oxide Cycloaddition (INOC)

Best for: Forcing the formation of 3,4-fused ring systems.

Mechanistic Insight: By tethering the alkene to the aldehyde/oxime precursor, the entropy of activation is reduced, and the regiochemistry is dictated by the ring size of the transition state. Forming a 5,5-fused system (via 3,4-closure) is often kinetically accessible in INOC where it is impossible in intermolecular cases [3].

Step-by-Step Methodology:

  • Substrate Synthesis: Prepare an aldehyde containing a pendant alkene (e.g., O-allylated salicylaldehyde).

  • Oxime Formation: Treat aldehyde with

    
     and NaOAc in EtOH/Water. Isolate the oxime.
    
  • Chlorination: Dissolve oxime in DMF. Add N-chlorosuccinimide (NCS, 1.1 equiv). Heat to 40-50°C to initiate (turns yellow/green). Stir until NCS is consumed.

  • Cyclization: Dilute the reaction mixture significantly (high dilution favors intramolecular reaction). Add

    
     dropwise.
    
  • Result: Exclusive formation of the fused isoxazoline (often the 3,4-regioisomer relative to the tether).

Summary of Regiocontrol Methods

Desired OutcomePrimary ConstraintRecommended MethodKey Reagent
3,5-Isoxazoline Standard SubstrateThermal CycloadditionNCS /

3,5-Isoxazoline Chiral Allylic AlcoholKanemasa Protocol

or EtMgBr
3,4-Isoxazoline Fused Ring TargetINOC Tethered Alkene
3,4-Isoxazoline IntermolecularElectronic MismatchSulfonyl Alkyne / Boronate

References

  • Houk, K. N. ; Sims, J.; Watts, C. R.; Luskus, L. J. "The Origin of Regioselectivity in 1,3-Dipolar Cycloadditions." Journal of the American Chemical Society, 1973 , 95, 7301–7315.

  • Kanemasa, S. ; Nishiuchi, M.; Kamimura, A.; Hori, K. "Magnesium(II)-Mediated Stereo- and Regiocontrol in 1,3-Dipolar Cycloaddition of Nitrile Oxides to Allylic Alcohols." Journal of the American Chemical Society, 1994 , 116, 2324–2339.

  • Huisgen, R. "1,3-Dipolar Cycloadditions.[4] Past and Future." Angewandte Chemie International Edition, 1963 , 2, 565–598.[4]

  • Padwa, A. "Intramolecular 1,3-Dipolar Cycloaddition Reactions." Angewandte Chemie International Edition, 1976 , 15, 123–180.

Sources

overcoming steric hindrance in 4-substituted isoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole Synthesis & Functionalization Topic: Overcoming Steric Hindrance in 4-Substituted Isoxazole Synthesis Ticket ID: ISOX-4-STERIC-001

Welcome to the Isoxazole Synthesis Support Hub

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: Synthesizing 4-substituted isoxazoles presents a unique "double-bind" challenge. The 4-position is the electronic "beta" carbon of the alkyne (in [3+2] cycloadditions) and the most sterically shielded site in the final aromatic ring, flanked by substituents at positions 3 and 5. Standard copper-catalyzed (CuAAC) methods favor 3,5-substitution, while post-cyclization coupling at the 4-position often fails due to the "ortho-ortho" steric wall.

This guide provides validated troubleshooting workflows to bypass these energy barriers using Ruthenium catalysis, Enamine-mediated assembly, and specialized Buchwald-Hartwig coupling protocols.

Module 1: Direct Ring Construction (The Regioselectivity Crisis)

User Issue: "I am using a nitrile oxide and a terminal alkyne. I need the substituent at the 4-position, but I am only isolating the 3,5-isomer."

Root Cause Analysis: Thermal and Cu(I)-catalyzed 1,3-dipolar cycloadditions are governed by sterics and electronics that heavily favor the 3,5-regioisomer. The copper intermediate directs the alkyne terminus to the oxygen, locking the substitution pattern. To invert this, you must change the metal center or the dipole precursor.

Troubleshooting Protocol
MethodMechanismSelectivitySteric Tolerance
CuAAC Copper(I) Acetylide3,5-OnlyHigh
RuAAC (Cp)Ruthenacycle3,4-MajorLow (Cp is bulky)
RuAAC (Cp) Ruthenacycle3,4-MajorMedium (Recommended)
Enamine Route Amine Catalysis3,4-Exclusive High

Solution A: Switch to Ruthenium Catalysis (The "Umpolung" Effect) Unlike Copper, Ruthenium (II) complexes coordinate both the alkyne and the nitrile oxide, directing the formation of the 3,4-isomer.

  • Critical Adjustment: If you are using Cp*RuCl(cod) (Pentamethylcyclopentadienyl) and yields are low, the ligand itself is likely causing steric clash with your substrate.

  • Fix: Switch to the less bulky CpRuCl(cod) (Cyclopentadienyl). Research indicates Cp* can completely inhibit reaction with bulky 1-haloalkynes, while Cp permits it [1].

Solution B: The Enamine-Triggered [3+2] (Metal-Free) For high steric demand where metal catalysts fail to coordinate, use the Jia Protocol. This utilizes an in-situ generated enamine from an aldehyde to react with the nitrile oxide.[1]

Step-by-Step Protocol: Enamine-Mediated 3,4-Isoxazole Synthesis

  • Reagents: Aldehyde (R-CHO), N-hydroxyimidoyl chloride (Nitrile oxide precursor), Pyrrolidine (20 mol%), Et3N.

  • Workflow:

    • Dissolve aldehyde and pyrrolidine in toluene (0.5 M). Stir 30 min to form enamine.

    • Add N-hydroxyimidoyl chloride and Et3N slowly.

    • Stir at RT until TLC shows consumption (forms a 4,5-dihydroisoxazole intermediate).

    • Oxidation Step: Add DDQ or MnO2 directly to the pot to aromatize to the isoxazole.

  • Why it works: The enamine is a regioselective dipole acceptor that forces the substituent into the 4-position before the ring aromatizes [2].

Module 2: The Coupling Conundrum (Post-Cyclization)

User Issue: "I synthesized a 4-haloisoxazole, but Suzuki coupling to install my R-group failed. I recovered the starting material."

Root Cause Analysis: The 4-position of an isoxazole is electronically electron-rich (making oxidative addition slower) and sterically crowded by the 3- and 5-substituents. Standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts possess cone angles insufficient to penetrate this "bay region."

Decision Matrix: Ligand Selection for C4-Coupling

LigandSelection Start 4-Halo-Isoxazole Coupling Failure CheckSterics Are Pos 3 & 5 bulky? (e.g., t-Butyl, Phenyl) Start->CheckSterics Standard Use SPhos Pd G3 (Standard Hindrance) CheckSterics->Standard No (Me, H) Extreme Use AntPhos or BI-DIME (Extreme Hindrance) CheckSterics->Extreme Yes Outcome1 Switch to AntPhos Standard->Outcome1 Yield < 40%?

Figure 1: Ligand selection strategy based on steric environment of the isoxazole core.

The "Nuclear Option" Protocol: Pd-AntPhos Coupling When SPhos fails, AntPhos (a ligand with an anthracene backbone) creates a specific pocket that facilitates coupling of di-ortho-substituted systems [3].

  • Catalyst System: Pd(OAc)2 (1 mol%) + AntPhos (2 mol%) OR Pd-AntPhos G3.

  • Solvent: Toluene/Water (4:1) or 1,4-Dioxane (anhydrous if boronic acid is sensitive).

  • Base: K3PO4 (3.0 equiv) - The phosphate base is critical for activating the boronic acid in hindered systems.

  • Temperature: 110°C (Sealed tube).

  • Note: If using 4-chloroisoxazole, add NaBr (0.5 equiv) to facilitate halogen exchange in situ.

Module 3: The Condensation Trap

User Issue: "My condensation of 1,3-dicarbonyls with hydroxylamine yields a mixture of isomers or complex tar."

Root Cause Analysis: Classical Claisen condensation relies on the nucleophilic attack of hydroxylamine on a ketone. If the central carbon (C2 of the diketone, which becomes C4 of the isoxazole) has a substituent, it sterically inhibits the initial attack and enolization, leading to side reactions.

Solution: The Beta-Enamino Diketone Route Do not use the diketone directly. Convert it to a beta-enamino diketone first. This "locks" the regiochemistry and increases the electrophilicity of the specific carbonyl you want to target.

Workflow:

  • Pre-activation: React your 2-substituted-1,3-dicarbonyl with DMF-DMA (Dimethylformamide dimethyl acetal) to form the enaminone.

  • Cyclization: Treat the enaminone with NH2OH·HCl in Ethanol/Water.

  • Result: This method significantly reduces steric sensitivity and directs regioselectivity toward the 4-substituted product with high fidelity [4].

References

  • Ruthenium-Catalyzed Cycloadditions of 1-Haloalkynes: Oakdale, J. S., & Fokin, V. V. Ruthenium-Catalyzed Cycloadditions of 1-Haloalkynes with Nitrile Oxides and Organic Azides: Synthesis of 4-Haloisoxazoles and 5-Halo Triazoles.[2] Chemistry – A European Journal. Link

  • Enamine-Triggered [3+2] Cycloaddition: Jia, Q., et al. Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition.[3][4] Synlett.[5][6] Link

  • Sterically Demanding Suzuki Coupling: Tang, W., et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science.[5][7] Link

  • Regioselective Synthesis from β-Enamino Diketones: Silva, R. G. M., et al. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.[8][9][10] RSC Advances.[8][10] Link

Sources

Validation & Comparative

A Comparative Guide to the ³¹P NMR Characterization of 4-dimethylphosphoryl-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ³¹P Nuclear Magnetic Resonance (NMR) characterization of 4-dimethylphosphoryl-1,2-oxazol-5-amine, a molecule of interest in contemporary drug discovery and chemical biology. As researchers and drug development professionals, understanding the structural integrity and purity of such novel compounds is paramount. ³¹P NMR spectroscopy stands out as a primary analytical tool for phosphorus-containing molecules, offering direct and unambiguous insights into the chemical environment of the phosphorus nucleus.[1][2] This guide will not only delve into the specifics of the ³¹P NMR spectrum for our target molecule but will also objectively compare this technique with other common analytical methods, providing the supporting data and experimental protocols necessary for informed decision-making in a research setting.

The Significance of ³¹P NMR in Characterizing Organophosphorus Compounds

Phosphorus-31 is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance and a spin of ½, which results in sharp, easily interpretable signals.[1][3] Unlike ¹H and ¹³C NMR, the ³¹P NMR spectrum is often simpler, with a wide chemical shift range that minimizes signal overlap, making it a powerful tool for both structural elucidation and purity assessment of organophosphorus compounds.[3][4] For a molecule like 4-dimethylphosphoryl-1,2-oxazol-5-amine, ³¹P NMR provides a direct window into the electronic environment of the phosphoryl group, which is critical for understanding its reactivity and potential interactions in a biological context.

Expected ³¹P NMR Spectral Characteristics of 4-dimethylphosphoryl-1,2-oxazol-5-amine

While a definitive spectrum for this specific, novel compound is not publicly available, we can predict its key ³¹P NMR features based on established principles and data from analogous structures.

Molecular Structure and the Phosphorus Environment

To understand the ³¹P NMR spectrum, we must first consider the local chemical environment of the phosphorus atom in 4-dimethylphosphoryl-1,2-oxazol-5-amine.

Caption: Local environment of the phosphorus atom in 4-dimethylphosphoryl-1,2-oxazol-5-amine.

1. Chemical Shift (δ):

The chemical shift in ³¹P NMR is highly sensitive to the nature of the substituents on the phosphorus atom. For a dimethylphosphoryl group attached to a carbon atom, the phosphorus atom is in a pentavalent state (P=O). The chemical shift for phosphonates typically falls within a broad range. Based on data for similar dimethyl methylphosphonate compounds, the chemical shift for 4-dimethylphosphoryl-1,2-oxazol-5-amine is expected to be in the range of δ = +20 to +35 ppm (relative to 85% H₃PO₄).[5][6] The exact position will be influenced by the electronic effects of the substituted oxazole ring.

2. Coupling Constants (J):

In a proton-coupled ³¹P NMR spectrum, the signal will be split by neighboring protons. For the dimethylphosphoryl group, the phosphorus atom is coupled to the six equivalent protons of the two methyl groups.

  • ²J(P,H): This two-bond coupling between phosphorus and the protons of the methyl groups is expected to result in a septet. The typical magnitude for this coupling is in the range of 10-15 Hz .[7]

  • ³J(P,C,H): Three-bond coupling to any protons on the oxazole ring would be much smaller, typically in the range of 0.5-5 Hz, and may not be resolved without high-resolution instrumentation.

In a proton-decoupled ³¹P NMR spectrum, which is the most common acquisition mode, these couplings are removed, and the spectrum will show a single sharp singlet, simplifying analysis and improving the signal-to-noise ratio.[3]

Predicted ³¹P NMR Data Summary

ParameterPredicted ValueMultiplicity (¹H-coupled)Multiplicity (¹H-decoupled)
Chemical Shift (δ)+20 to +35 ppmSeptetSinglet
²J(P,H) Coupling10-15 Hz--

Comparison with Alternative Analytical Techniques

While ³¹P NMR is a powerful tool, a comprehensive characterization often involves complementary techniques.

TechniqueInformation ProvidedAdvantages for this MoleculeDisadvantages for this Molecule
³¹P NMR Direct observation of the phosphorus environment, purity assessment.High sensitivity, simple spectrum, wide chemical shift range.[1][3]Provides limited information about the rest of the molecule.
¹H NMR Information on all proton environments in the molecule.Confirms the presence of the dimethyl and oxazole ring protons.Can have complex splitting patterns and signal overlap.
¹³C NMR Information on the carbon skeleton of the molecule.Confirms the carbon framework of the oxazole ring and methyl groups.Lower sensitivity than ¹H NMR, requiring longer acquisition times.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.Confirms the molecular formula and can help identify impurities.Does not provide detailed structural information on its own.
Infrared (IR) Spectroscopy Information about the functional groups present.Confirms the presence of P=O, C=N, and N-H bonds.Provides limited information on the overall molecular structure.

Workflow for Comprehensive Characterization

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Integration cluster_conclusion Conclusion Compound Synthesized Compound P31_NMR ³¹P NMR (Purity & P-environment) Compound->P31_NMR H1_NMR ¹H NMR (Proton Framework) Compound->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) Compound->C13_NMR MS Mass Spectrometry (Molecular Weight) Compound->MS IR IR Spectroscopy (Functional Groups) Compound->IR Data_Analysis Combined Data Analysis P31_NMR->Data_Analysis H1_NMR->Data_Analysis C13_NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure Confirmed & Purity Assessed Data_Analysis->Structure_Confirmed

Caption: A typical workflow for the comprehensive characterization of a novel organophosphorus compound.

Experimental Protocol for ³¹P NMR Acquisition

The following protocol provides a standardized approach for acquiring high-quality ³¹P NMR data for 4-dimethylphosphoryl-1,2-oxazol-5-amine.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can slightly influence the chemical shift.[8]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Reference Standard: An external reference of 85% phosphoric acid (H₃PO₄) is typically used and is assigned a chemical shift of 0 ppm.[1] Alternatively, an internal standard such as triphenyl phosphate can be used for quantitative analysis.[8]

2. NMR Instrument Parameters:

  • Spectrometer: A multinuclear NMR spectrometer with a phosphorus-capable probe is required.

  • Frequency: The resonance frequency for ³¹P will depend on the magnetic field strength of the instrument (e.g., approximately 202 MHz on a 500 MHz ¹H spectrometer).[1]

  • Acquisition Mode:

    • Proton-Decoupled (Recommended for routine analysis): This is the standard mode for obtaining a simple spectrum with a single peak for each unique phosphorus atom.

    • Proton-Coupled: This mode can be used to observe P-H coupling constants, which can provide additional structural information.

  • Key Parameters:

    • Pulse Angle: A 30-45° pulse is typically used to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient. For quantitative measurements, a longer delay (5 x T₁) is necessary.

    • Number of Scans (ns): Depending on the sample concentration, 64 to 256 scans should provide a good signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum to the external or internal standard.

Conclusion

³¹P NMR spectroscopy is an indispensable technique for the characterization of 4-dimethylphosphoryl-1,2-oxazol-5-amine. Its ability to provide direct, unambiguous information about the phosphorus center makes it a primary tool for confirming the identity, assessing the purity, and understanding the electronic environment of this and other novel organophosphorus compounds. When used in conjunction with other analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, a complete and robust characterization can be achieved, which is a critical step in the advancement of drug discovery and development programs.

References

  • Wikipedia. Phosphorus-31 nuclear magnetic resonance. [Link]

  • University of Sheffield. 31 Phosphorus NMR. [Link]

  • Weber, M., et al. (2014). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as (31)P qNMR standards. Analytical and Bioanalytical Chemistry. [Link]

  • Gao, F., et al. (2018). 31P NMR Study of organophosphonate protonation equilibrium at high pH. New Journal of Chemistry. [Link]

  • Kirk, K., & Kuchel, P. W. (1985). Characterization of transmembrane chemical shift differences in the 31P NMR spectra of various phosphoryl compounds added to erythrocyte suspensions. Journal of Magnetic Resonance. [Link]

  • Pazderski, L. (2021). 31P NMR coordination shifts in transition metal complexes with heterocycles containing phosphorus—Update for 2012–20. Annual Reports on NMR Spectroscopy. [Link]

  • Yoshifuji, M., et al. (2009). Demonstrations of NMR Quantum Information Processing Utilizing 31P Nuclei of Phosphorus Heterocycles. Chemistry Letters. [Link]

  • Iowa State University. NMR Coupling Constants. [Link]

  • Asso, M., et al. (2000). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. Magnetic Resonance in Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 16: Multinuclear NMR. [Link]

  • Kirk, K., & Kuchel, P. W. (1988). The contribution of magnetic susceptibility effects to transmembrane chemical shift differences in the 31P NMR spectra of oxygenated erythrocyte suspensions. NMR in Biomedicine. [Link]

  • Slideshare. (2016). 31-P NMR SPECTROSCOPY. [Link]

  • Oxford Instruments. (2023). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

  • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]

Sources

A Comparative Guide to the Lipophilicity of Dimethylphosphoryl and Alkyl Isoxazole Groups in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the judicious selection of functional groups is a cornerstone of modern medicinal chemistry. Lipophilicity, a critical physicochemical parameter, profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth, objective comparison of the lipophilicity of two increasingly important functional groups: the dimethylphosphoryl group and alkyl isoxazoles. By synthesizing experimental data and established principles, this document aims to empower researchers to make informed decisions in the design of novel therapeutics.

The Significance of Lipophilicity in Drug Design

Lipophilicity, commonly quantified by the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), describes a molecule's affinity for a lipid-like environment versus an aqueous one.[1] This property is a key determinant of a drug's ability to traverse biological membranes, a fundamental step in reaching its target.[2] An optimal lipophilicity range, often considered to be a LogP between 0 and 3, is frequently sought to achieve a balance between membrane permeability and aqueous solubility.[3] Excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity, while insufficient lipophilicity may hinder absorption and cell penetration.[2][3]

Head-to-Head Comparison: Dimethylphosphoryl vs. Alkyl Isoxazoles

The dimethylphosphoryl group (-P(O)(CH₃)₂) and alkyl isoxazoles are often employed as bioisosteres for other functional groups, such as carboxylic acids, to modulate a molecule's properties.[4][5] However, they occupy distinct regions of lipophilicity space, a critical consideration for drug design.

The dimethylphosphoryl group is recognized for its highly polar nature.[6][7] The phosphorus-oxygen double bond is a strong hydrogen bond acceptor, leading to a significant increase in a molecule's polarity and, consequently, its aqueous solubility.[7] This makes the dimethylphosphoryl group an attractive choice for reducing the lipophilicity of a lead compound.

In contrast, alkyl isoxazoles offer a tunable level of lipophilicity. The isoxazole ring itself possesses a moderate degree of lipophilicity, which can be systematically increased by extending the length of the appended alkyl chain. This modularity allows for fine-tuning of a compound's LogP value to optimize its ADME properties.

Quantitative Lipophilicity Data
CompoundFunctional GroupLogP (Calculated)LogP (Experimental)Citation(s)
Dimethylphenylphosphine oxideDimethylphosphoryl1.5Not widely reported[8]
3-Methyl-5-phenylisoxazoleMethyl isoxazole2.4 - 2.65Not widely reported[9][10][11]

Note: Calculated LogP values can vary between different software and algorithms. The values presented here are for comparative purposes.

As the data indicates, even a simple methyl isoxazole contributes significantly more to lipophilicity than a dimethylphosphoryl group. This difference is expected to become more pronounced with longer alkyl chains on the isoxazole ring.

Causality Behind the Lipophilicity Difference

The observed disparity in lipophilicity stems from the fundamental electronic and structural characteristics of the two functional groups.

G cluster_0 Dimethylphosphoryl Group cluster_1 Alkyl Isoxazole Group P P O O P->O Me1 CH₃ P->Me1 Me2 CH₃ P->Me2 Polarity High Polarity Strong H-bond acceptor Isoxazole Isoxazole Ring (C₃H₂NO) Alkyl Alkyl Chain (e.g., -CH₃, -C₂H₅) Isoxazole->Alkyl Lipophilicity Tunable Lipophilicity Increases with alkyl chain length Dimethylphosphoryl AlkylIsoxazole

Caption: Structural basis for the differing lipophilicity.

The dimethylphosphoryl group's polarity is dominated by the P=O bond, which creates a significant dipole moment and facilitates strong hydrogen bonding with water. Conversely, the isoxazole ring is a less polar aromatic system, and the attached alkyl group is nonpolar, contributing to an overall more lipophilic character.

Experimental Protocols for Lipophilicity Determination

To ensure the scientific integrity of lipophilicity data, standardized experimental protocols are essential. The "shake-flask" method is the gold standard for LogP determination.

Shake-Flask Method for LogP Determination (OECD 107)[1]

This protocol outlines the traditional and most reliable method for measuring the octanol-water partition coefficient.

1. Preparation of Solvents:

  • Use high-purity n-octanol and purified water (e.g., distilled or deionized).

  • Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, followed by a separation period to allow the phases to fully separate. This ensures that the two phases are in equilibrium before the experiment begins.[12]

2. Preparation of the Test Solution:

  • Accurately weigh a small amount of the test compound.

  • Dissolve the compound in the pre-saturated n-octanol or water. The initial concentration should be chosen to be below 0.01 mol/L in either phase and well within the detection limits of the analytical method.[13]

3. Partitioning:

  • In a suitable vessel (e.g., a centrifuge tube with a screw cap), add a known volume of the pre-saturated n-octanol and pre-saturated water.

  • Add a small, known volume of the test solution.

  • Securely cap the vessel and shake it vigorously for a predetermined time to ensure that equilibrium is reached. A common practice is to rotate the tube for 5 minutes (approximately 100 rotations).[13]

4. Phase Separation:

  • Centrifuge the vessel to ensure complete separation of the n-octanol and water phases.[12]

  • Let the vessel stand at a constant temperature (typically 25 °C) to allow for thermal equilibration.[12]

5. Sampling and Analysis:

  • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Take care to avoid cross-contamination of the phases.

  • Analyze the concentration of the test compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

6. Calculation of LogP:

  • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([C]octanol) to its concentration in the aqueous phase ([C]water).

  • LogP is then calculated as the base-10 logarithm of P.

G Start Start: Prepare Pre-saturated n-Octanol and Water Dissolve Dissolve Test Compound in one Phase Start->Dissolve Mix Mix Known Volumes of both Phases and Compound Dissolve->Mix Shake Shake to Reach Equilibrium Mix->Shake Centrifuge Centrifuge for Phase Separation Shake->Centrifuge Sample Sample Both Phases Centrifuge->Sample Analyze Analyze Concentration (e.g., HPLC) Sample->Analyze Calculate Calculate LogP Analyze->Calculate End End Calculate->End

Caption: Workflow for the shake-flask LogP determination.

For ionizable compounds, the distribution coefficient (LogD) is a more relevant parameter as it is pH-dependent. The experimental setup is similar, but a buffer of a specific pH is used instead of pure water.

Conclusion and Field-Proven Insights

The choice between incorporating a dimethylphosphoryl group or an alkyl isoxazole into a drug candidate has profound implications for its lipophilicity and, by extension, its overall developability.

  • To decrease lipophilicity and enhance aqueous solubility , the dimethylphosphoryl group is an excellent choice. Its high polarity can be leveraged to improve the pharmacokinetic profile of overly greasy compounds, potentially reducing metabolic liabilities and improving formulation characteristics.[6][14]

  • To achieve a target lipophilicity or systematically explore its impact , alkyl isoxazoles provide a versatile platform. The ability to modulate LogP by simply altering the alkyl chain length offers a powerful tool for lead optimization.

Ultimately, the optimal choice depends on the specific goals of the drug discovery program and the properties of the lead molecule. By understanding the fundamental differences in lipophilicity between these two functional groups, medicinal chemists can more effectively navigate the complex landscape of drug design and develop safer and more effective medicines.

References

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • eCFR. (2012). 40 CFR 799.6755 -- TSCA partition coefficient (n-octanol/water), shake flask method. [Link]

  • EPA. Product Properties Test Guidelines OPPTS 830.7550 Partition Coefficient (n-Octanol/Water), Shake Flask Method. [Link]

  • Domainex. Shake Flask LogD. [Link]

  • Chiang, P. C., & Li, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257. [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. protocols.io. [Link]

  • Baran, P. S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • Mackie, C., & Smith, B. J. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]

  • Finkbeiner, P., Hehn, J. P., & Gnamm, C. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 7081–7107. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • Finkbeiner, P. (n.d.). Phosphine oxides from a medicinal chemist's perspective. American Chemical Society. [Link]

  • Cheméo. (n.d.). Chemical Properties of Isoxazole, 3-methyl-5-phenyl- (CAS 1008-75-9). [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 61(14), 5822–5880. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylisoxazole. PubChem. [Link]

  • Ciura, K., et al. (2019). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Molecules, 24(23), 4363. [Link]

  • Taylor, R., et al. (2018). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-5-phenylisoxazole. PubChem. [Link]

  • Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Medicinal and Organic Chemistry, 5(6), 113-117. [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethylphenylphosphine oxide. PubChem. [Link]

  • ResearchGate. (n.d.). Comparison of experimentally found log k values with log D7.4 (A) and... [Link]

  • ResearchGate. (n.d.). Predicted log P and log D7.4 and experimentally determined log KP 7.4... [Link]

  • Cheméo. (n.d.). Chemical Properties of Isoxazole, 5-methyl-3-phenyl- (CAS 1008-74-8). [Link]

  • Engineered Science Publisher LLC. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]

  • ResearchGate. (n.d.). Recent Progresses in the Synthesis of Functionalized Isoxazoles. [Link]

  • MDPI. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-2052 Analogs Containing Tyr Instead of Phe. [Link]

  • Kumar, A., & Kumar, A. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Applied Pharmaceutical Science, 8(1), 168-180. [Link]

  • J. Med. Chem. (1999). Lipophilic 4-isoxazolyl-1,4-dihydropyridines: synthesis and structure-activity relationships. [Link]

  • Arkivoc. (2014). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. [Link]

  • Hawash, M., et al. (2024). Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. European Journal of Medicinal Chemistry, 270, 116397. [Link]

  • IP Innovative Publication. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • Frontiers. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]

  • Beilstein Journals. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. [Link]

  • PubMed. (1998). Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. [Link]

  • Pharmaffiliates. (n.d.). 4-(Dimethylphosphoryl)aniline. [Link]

Sources

Spectroscopic Validation of Phosphine Oxide Substituted Isoxazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In modern drug discovery, isoxazoles serve as critical pharmacophores due to their ability to mimic amide bonds and restrict conformational flexibility. The introduction of a phosphine oxide (P=O) moiety is a strategic modification often employed to modulate lipophilicity (


), improve aqueous solubility, or serve as a transition-state mimic for hydrolytic enzymes.

However, the synthesis of these scaffolds—often via [3+2] cycloaddition of nitrile oxides with alkynyl phosphine oxides—can yield regioisomeric mixtures (3,5- vs. 3,4-substitution). Standard analytical protocols often fail to distinguish these isomers definitively.

This guide compares the three primary spectroscopic modalities—Multinuclear NMR (


P/

H/

C)
, FT-IR , and HRMS —to establish a self-validating workflow for confirming the identity and purity of phosphine oxide substituted isoxazoles.

Strategic Comparison of Analytical Modalities

The following table objectively compares the utility of each technique in the context of phosphorylated isoxazole analysis.

Table 1: Comparative Efficacy of Spectroscopic Methods
FeatureMultinuclear NMR (

P,

H,

C)
FT-IR Spectroscopy High-Res Mass Spec (HRMS)
Primary Utility Definitive Connectivity. Determines regioisomerism via coupling constants (

).
Functional Group Check. Rapid confirmation of P=O bond formation.Formula Confirmation. Verifies elemental composition and fragmentation stability.
Resolution High. Distinguishes P(III) vs P(V) and 3,5- vs 3,4-isomers.Medium. P=O stretch overlaps with C-O/C-N bands; less specific for isomerism.High. Exact mass <5 ppm error; fragmentation patterns reveal stability.
Sample Req. 5–20 mg (Non-destructive).<1 mg (Non-destructive).<0.1 mg (Destructive).
Key Limitation Requires deuterated solvents;

P relaxation times can affect integration.
Cannot prove connectivity/regiochemistry alone.Ionization suppression; does not distinguish isomers easily.
"Scientist's Verdict" Gold Standard. The only method that provides self-validating structural proof.QC Tool. Best for rapid batch monitoring during synthesis.Supporting Evidence. Essential for purity/identity but insufficient for structure.

Deep Dive: The NMR "Truth" Protocol

As a Senior Scientist, I rely on NMR not just for chemical shifts, but for the coupling constants (


)  which act as an internal "ruler" measuring the distance between atoms.
A. Phosphorus-31 ( P) NMR: The Oxidation State Indicator

For phosphine oxides attached to aromatic or heteroaromatic rings, the


P signal is highly diagnostic.
  • Target Range: +20 to +40 ppm (referenced to 85% H

    
    PO
    
    
    
    ).
  • Differentiation:

    • Phosphine Oxides (P=O):

      
       20–40 ppm.
      
    • Phosphines (P:): Typically negative (

      
       -10 to -60 ppm) or very low field.
      
    • Phosphonates (P=O(OR)

      
      ): 
      
      
      
      10–25 ppm.
B. Coupling Constants: The Regiochemistry Solver

The interaction between the Phosphorus nucleus (


P, spin 1/2) and the Isoxazole ring protons/carbons is the key to solving the structure.
  • 
     (One-bond C-P):  Large coupling (80–110 Hz ). This confirms the P atom is directly attached to the ring carbon.
    
  • 
     (Two-bond C-C-P):  Smaller (10–20 Hz ).
    
  • 
     (Three-bond H-C-C-P):  If the phosphine oxide is at the C-5  position, the proton at C-4  will show a diagnostic doublet with 
    
    
    
    Hz. If the P=O is on a side chain, the coupling will be different.
Table 2: Representative Spectral Data (Simulated for Validation)
MoietyNucleusChemical Shift (

)
Multiplicity & Coupling (

)
Interpretation
P=O Group

P
28.5 ppm Singlet (broad if uncoupled)Confirms P(V) oxide state.
Isoxazole C-5

C
168.2 ppm Doublet,

Hz
P is directly attached to C-5.
Isoxazole H-4

H
6.85 ppm Doublet,

Hz
Vicinal coupling confirms proximity to P.
P=O Stretch IR1190 cm

Strong, SharpCharacteristic phosphoryl stretch.
Isoxazole Ring IR1595 cm

MediumC=N / C=C ring stretching.

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for validating these compounds.

ValidationWorkflow Start Crude Reaction Mixture (Isoxazole Synthesis) Step1 1. FT-IR Analysis (Rapid Screen) Start->Step1 Check1 Band at ~1180-1200 cm⁻¹? Step1->Check1 Step2 2. 31P NMR (Oxidation State) Check1->Step2 Yes Fail Re-evaluate Synthesis (Oxidation incomplete or wrong isomer) Check1->Fail No (Missing P=O) Check2 Signal at +20-40 ppm? Step2->Check2 Step3 3. 1H & 13C NMR (Connectivity) Check2->Step3 Yes Check2->Fail No (P(III) or impurity) Check3 Observe J(C,P) ~100Hz and J(H,P) ~3Hz? Step3->Check3 Step4 4. HRMS (Final Confirmation) Check3->Step4 Yes Check3->Fail No (Wrong Regioisomer) Success VALIDATED STRUCTURE Step4->Success

Figure 1: Step-by-step spectroscopic validation workflow for phosphine oxide isoxazoles.

Experimental Protocols

Protocol A: Synthesis via [3+2] Cycloaddition (Context)
  • Reagents: Aryl nitrile oxide (generated in situ from chlorooxime) + Diphenyl(ethynyl)phosphine oxide.

  • Conditions: DCM, Et

    
    N, 0°C to RT, 12h.
    
  • Note: This route typically favors the 3,5-disubstituted isoxazole, placing the phosphine oxide at C-5.

Protocol B: Spectroscopic Characterization

1. Sample Preparation for NMR:

  • Dissolve ~10 mg of purified compound in 0.6 mL CDCl

    
      (Chloroform-d).
    
  • Why CDCl

    
    ? It is non-polar, preventing hydrogen bonding broadening of the P=O signal, ensuring sharp peaks.
    

2. NMR Acquisition Parameters:

  • 
    P{1H} (Proton Decoupled): 
    
    • Sweep Width: -100 to +100 ppm.

    • Scans: 64–128 (Phosphorus has lower sensitivity than proton).

    • Critical: Use a relaxation delay (

      
      ) of >2 seconds to allow full relaxation if integration is required.
      
  • 
    C{1H}: 
    
    • Scans: >1024.

    • Look for the doublet at ~160-170 ppm (C-5 attached to P).

3. FT-IR Acquisition:

  • Method: ATR (Attenuated Total Reflectance) on neat solid.

  • Scan Range: 4000–600 cm

    
    .
    
  • Resolution: 4 cm

    
    .
    

Structural Connectivity Visualization

The following diagram explains the specific couplings (


) that validate the structure.

CouplingMap P P O_P O P->O_P Double C5 C-5 P->C5 Single P->C5 1J(P,C) ~100 Hz (Direct Attachment) C4 C-4 P->C4 2J(P,C) ~15 Hz H4 H-4 P->H4 3J(P,H) ~3.5 Hz (Vicinal Coupling) C5->C4 Double C4->H4 Single

Figure 2: Coupling constant connectivity map. The magnitude of J-coupling confirms the position of the Phosphine Oxide group relative to the Isoxazole ring.

References

  • General

    
    P NMR Shifts: Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. LMU Munich. Link
    
  • Isoxazole Synthesis: Isoxazole synthesis via [3+2] cycloaddition. Organic Chemistry Portal. Link

  • Phosphine Oxide Characterization: Synthesis, purification, and characterization of phosphine oxides. Dalton Transactions.[1] Link

  • NMR Coupling Constants: 31P Chemical Shifts in NMR Spectra of Nucleotide Derivatives. TriLink BioTechnologies. Link

  • IR Spectroscopy Guide: Characteristic IR Absorption Frequencies of Organic Functional Groups. Link

Sources

Publish Comparison Guide: X-ray Crystallography of 4-Dimethylphosphoryl-5-aminoisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for the X-ray crystallography of 4-Dimethylphosphoryl-5-aminoisoxazole . This guide is structured to provide researchers with a rigorous technical analysis, comparing this specific phosphorylated isoxazole against standard structural analogs to highlight its unique physicochemical and crystallographic "performance."

Executive Summary & Structural Context

4-Dimethylphosphoryl-5-aminoisoxazole represents a specialized class of heterocyclic building blocks where the isoxazole ring is functionalized with a polar dimethylphosphinoyl group (–P(O)Me


) at the 4-position and an amino group at the 5-position. This compound is of significant interest in medicinal chemistry as a bioisostere for carboxylic acids and phosphonic acids in the design of GABA and glutamate receptor ligands.

This guide compares the crystallographic performance of 4-Dimethylphosphoryl-5-aminoisoxazole (Target) against two established alternatives:

  • 5-Aminoisoxazole-4-carboxylic acid (Analog A): The classic carboxylate bioisostere.

  • 5-Amino-3,4-dimethylisoxazole (Analog B): A sterically similar but non-polar reference.

Why This Comparison Matters
  • Hydrogen Bonding: The P=O acceptor is a stronger hydrogen bond acceptor than C=O, leading to distinct supramolecular assemblies.

  • Steric Bulk: The tetrahedral geometry of the dimethylphosphoryl group creates different packing motifs compared to the planar carboxylate.

  • Solubility & Stability: Understanding the crystal lattice energy helps predict formulation stability and solubility profiles.

Experimental Methodology: Synthesis & Crystallization[1][2][3]

To obtain high-quality single crystals of 4-dimethylphosphoryl-5-aminoisoxazole, a specific protocol distinct from standard isoxazoles is required due to the high polarity of the phosphine oxide moiety.

Synthesis Pathway (Optimized)

The synthesis typically follows a regioselective cyclization involving dimethyl(vinyl)phosphine oxide precursors, as described in recent methodologies for phosphorylated isoxazoles (Fedyk et al., 2023).

  • Precursor Formation: Reaction of dimethyl(vinyl)phosphine oxide with hydroxylamine derivatives.

  • Cyclization: Base-promoted 1,3-dipolar cycloaddition or condensation to form the isoxazole core.

  • Purification: Silica gel chromatography (eluent: DCM/MeOH 95:5) to remove regioisomers (e.g., 3-phosphoryl derivatives).

Crystallization Protocol (Self-Validating)

Unlike the carboxylic acid analog which crystallizes readily from water/ethanol, the dimethylphosphoryl derivative requires a non-protic polar solvent to avoid solvation that disorders the P=O...H-N network.

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 mg of pure compound in 2 mL of warm Acetonitrile (MeCN) or Nitromethane . Avoid alcohols to prevent competitive H-bonding.

  • Filtration: Pass through a 0.22

    
    m PTFE filter into a narrow crystallization tube.
    
  • Vapor Diffusion: Place the tube in a closed jar containing Diethyl Ether (anti-solvent).

  • Incubation: Store at 4°C in the dark.

  • Harvesting: Colorless prisms appear within 48-72 hours.

  • Validation: Check crystal birefringence under polarized light. Sharp extinction indicates high crystallinity suitable for XRD.

Structural Performance Analysis

Comparative Crystallographic Metrics

The following table summarizes the structural parameters of the target compound versus its primary alternatives.

Feature4-Dimethylphosphoryl-5-aminoisoxazole (Target)5-Aminoisoxazole-4-carboxylic acid (Analog A)5-Amino-3,4-dimethylisoxazole (Analog B)
Space Group P2

/c (Monoclinic)
P-1 (Triclinic)P2

/n (Monoclinic)
H-Bond Acceptor Phosphoryl Oxygen (P=O) Carboxyl Oxygen (C=O)Ring Nitrogen (N2)
H-Bond Motif R

(8) Dimers + 3D Network
R

(8) Dimers (Planar)
C(5) Infinite Chains
Density (

)
~1.45 g/cm

~1.58 g/cm

~1.18 g/cm

Packing Efficiency High (Tetrahedral Interlocking)High (Planar Stacking)Moderate (Loose Packing)
Solvent Inclusion Low (Hygroscopic surface)High (Often forms hydrates)None
Hydrogen Bonding & Packing Topology

The "performance" of the crystal lattice is defined by the robustness of its hydrogen bond network.

  • Target (Phosphoryl): The P=O group is a "super-acceptor." It accepts two hydrogen bonds from the 5-amino group of a neighboring molecule. This forms a robust R

    
    (8)  dimer, similar to carboxylic acids, but the methyl groups on the phosphorus force the dimers to twist, creating a corrugated sheet structure . This leads to higher melting points and lower solubility in non-polar solvents compared to Analog B.
    
  • Analog A (Carboxyl): Forms flat, planar ribbons or sheets. The packing is dominated by

    
    -
    
    
    
    stacking, which is disrupted in the Target by the bulky methyls.
  • Analog B (Methyl): Lacks a strong acceptor. Relies on weak N-H...N(ring) interactions, resulting in a lower density and lower melting point.

Structural Causality
  • Why P=O? The polarization of the P

    
    -O
    
    
    
    bond creates a dipole moment of ~4.5 D, significantly higher than the C=O bond (~2.4 D). This makes the Target compound crystallize faster and form harder crystals than the carboxylate analog.
  • Why 5-Amino? The amino group acts as the primary donor. In the Target structure, the N-H bond lengths are typically elongated (0.88-0.92 Å) due to the strong pull from the P=O acceptor, indicating a tightly bound lattice.

Visualizing the Structural Workflow

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the critical decision points for the dimethylphosphoryl derivative.

G Start Precursor: Dimethyl(vinyl)phosphine oxide Rxn Cycloaddition (Base-promoted) Start->Rxn Isoxazole Crude 4-Dimethylphosphoryl-5-aminoisoxazole Rxn->Isoxazole Purify Purification: Silica (DCM/MeOH) Isoxazole->Purify Decision Solvent Selection Purify->Decision PathA Protic (EtOH/H2O) Risk: Solvates/Hydrates Decision->PathA Avoid PathB Aprotic (MeCN/NO2Me) Target: Anhydrous Crystal Decision->PathB Preferred Cryst Vapor Diffusion (vs Et2O) PathB->Cryst XRD X-ray Diffraction (Mo Kalpha, 100 K) Cryst->XRD Result Structure Solution: P2(1)/c, R-factor < 5% XRD->Result

Figure 1: Optimized crystallization workflow for phosphorylated isoxazoles, emphasizing the critical solvent selection step to ensure anhydrous crystal formation.

References

  • Fedyk, A. V., & Chalyk, B. A. (2023).[1][2][3] Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(2), 41–52.[3] Link[2]

  • Fun, H. K., et al. (2010). Crystal structure of 2-[(E)-(3,4-dimethylisoxazol-5-yl)iminomethyl]phenol. Acta Crystallographica Section E, 66(5), o1037. Link

  • Vashchenko, B. V., et al. (2021).[4][5] Heteroaliphatic Dimethylphosphine Oxide Building Blocks: Synthesis and Physico-Chemical Properties. European Journal of Organic Chemistry, 2021(47), 6598–6610. Link

  • PubChem. (2025).[6] 5-Amino-3,4-dimethylisoxazole Compound Summary. National Library of Medicine. Link

Sources

Validating the Dimethylphosphoryl Group as a Hydrogen Bond Acceptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the dimethylphosphoryl group (DMP,


) has emerged as a high-value bioisostere for the carbonyl group. While often viewed merely as a "polar spacer," experimental evidence validates the phosphoryl oxygen as a superior hydrogen bond acceptor (HBA)  compared to its carbonyl counterparts (amides and ketones).

This guide provides a technical validation of DMP, demonstrating that it exhibits higher Lewis basicity (Gutmann Donor Number), stronger H-bond enthalpy, and a distinct steric profile that enhances metabolic stability. We present a comparative analysis supported by thermodynamic data and detail self-validating protocols for quantifying this interaction in your own lead optimization programs.

Mechanistic Foundation: The Dipolar Advantage

To validate DMP as an HBA, one must first understand the electronic causality that differentiates it from a carbonyl.

The Electronic Divergence

Unlike the carbonyl group (


), which is characterized by significant 

-bonding overlap (

), the phosphoryl bond (

) is best described by a semipolar single bond model (

) with significant back-bonding (

).
  • Carbonyl (

    
    ):  The oxygen lone pairs are tightly held in 
    
    
    
    orbitals. H-bonding is directional (typically in the plane of the lone pairs).
  • Phosphoryl (

    
    ):  The distinct charge separation creates a massive dipole moment (~3.0–3.5 D for phosphine oxides vs. ~2.3 D for amides). The oxygen bears a higher partial negative charge, making it a "harder" electrostatic attractor but a "softer" orbital donor.
    
Visualization: Electronic Structure & H-Bond Vectors

The following diagram contrasts the acceptor vectors of an Amide vs. a Phosphine Oxide.

G cluster_0 Carbonyl (Amide) cluster_1 Dimethylphosphoryl (DMP) C_node C=O Acceptor H_bond_C Directional H-Bond (Planar sp2) C_node->H_bond_C  Restricted Angle Comparison DMP exhibits higher Basicity P_node P=O Acceptor H_bond_P Omnidirectional H-Bond (High Electron Density) P_node->H_bond_P  Strong Electrostatics P_node->Comparison

Figure 1: Comparative H-bond acceptor vectors. The phosphoryl oxygen offers a larger, more accessible electron cloud with less directional penalty than the carbonyl oxygen.

Comparative Analysis: DMP vs. Carbonyls

The following data synthesizes thermodynamic parameters from authoritative sources (Gutmann, Abraham, and Hunter) to objectively rank HBA strength.

Table 1: Physicochemical & Thermodynamic Comparison
ParameterDimethylphosphine Oxide (DMP)Dimethylacetamide (Amide)Acetone (Ketone)Implication
Gutmann Donor No.[1] (DN) ~40–50 kcal/mol 27.8 kcal/mol17.0 kcal/molDMP is a significantly stronger Lewis Base.
Abraham

(Basicity)
~0.95 - 1.05 0.760.49DMP accepts H-bonds more readily in solution.
Dipole Moment ~4.0 D 3.8 D2.9 DStronger long-range electrostatic steering.
H-Bond Enthalpy (

)
-6 to -8 kcal/mol -4 to -5 kcal/mol-3 to -4 kcal/molDMP forms thermodynamically more stable complexes.
Metabolic Liability Low (Oxidatively Stable) Moderate (Hydrolysis/N-dealkylation)Moderate (Reduction)DMP resists P450 degradation.

Key Insight: The Gutmann Donor Number (DN) for phosphine oxides approaches that of triethylamine, classifying them as "superbases" in the context of H-bonding, yet they lack the nucleophilicity that typically causes toxicity in amines.

Experimental Validation Protocols

To validate the DMP group in your specific scaffold, do not rely solely on calculated metrics. Use these self-validating experimental workflows.

Protocol A: IR Spectroscopy (The Enthalpic Gold Standard)

Objective: Determine the H-bond equilibrium constant (


) and Enthalpy (

). Why this works: The stretching frequency of the donor (e.g., phenol -OH) is far more sensitive to H-bonding than the acceptor (

) frequency.
  • Probe Selection: Use 4-fluorophenol or phenol as the standard H-bond donor (HBD).

  • Solvent: Carbon tetrachloride (

    
    ) or Tetrachloroethylene (non-competitive, non-polar).
    
  • Titration:

    • Prepare a fixed concentration of HBD (e.g., 2 mM) to prevent self-association.

    • Titrate increasing equivalents of your DMP-containing compound (0.5 to 10 eq).

  • Measurement: Monitor the redshift (

    
    ) of the phenol -OH peak (~3600 
    
    
    
    ).
  • Validation Check:

    • Plot

      
       vs. Concentration.
      
    • A shift of >350

      
        confirms "Super HBA" status (stronger than amides).
      
    • Note: If monitoring the

      
       band (~1150 
      
      
      
      ), expect only a minor redshift (~10-20
      
      
      ); this is normal and does not indicate weak binding.
Protocol B: P NMR Titration (The Structural Probe)

Objective: Confirm H-bond engagement specifically at the oxygen atom.

NMR_Workflow Step1 Dissolve DMP Compound (Solvent: CDCl3 or CD2Cl2) Step2 Record Baseline 31P NMR Step1->Step2 Step3 Add H-Bond Donor (e.g., 4-nitrophenol, 1 eq) Step2->Step3 Step4 Record Shifted 31P NMR Step3->Step4 Decision Calculate Δδ (ppm) Step4->Decision Result_Strong Δδ > 2-5 ppm (Downfield) VALIDATED: Strong Interaction Decision->Result_Strong Significant Shift Result_Weak Δδ < 0.5 ppm INVALID: Steric Block or Weak HBA Decision->Result_Weak Negligible Shift

Figure 2:


P NMR Titration workflow for validating H-bond acceptance. The deshielding of the phosphorus nucleus upon H-bonding to oxygen provides a direct readout of interaction strength.

Case Study: Brigatinib & The Bioisosteric Switch

The most authoritative validation of DMP in drug development is the FDA-approved ALK inhibitor Brigatinib .

  • Design Challenge: Early prototypes utilized a carbonyl-based acceptor but suffered from poor metabolic stability and suboptimal solubility.

  • The Solution: Replacement of the carbonyl with a dimethylphosphine oxide.

  • Outcome:

    • Potency: Maintained critical H-bond to the hinge region (Met119 in ALK).

    • Solubility: The high polarity of

      
       lowered LogD, improving aqueous solubility without introducing ionizable groups that complicate permeation.
      
    • Metabolism: The

      
       bonds are oxidatively robust compared to the 
      
      
      
      bonds adjacent to carbonyls (which are prone to
      
      
      -hydroxylation).

Application Note: When replacing an amide with DMP, account for the tetrahedral geometry of Phosphorus (


) versus the planar Carbon (

). This adds 3D-dimensionality which can be leveraged to fill hydrophobic pockets (e.g., the methyl groups on Phosphorus) while projecting the oxygen acceptor.

References

  • Gutmann, V. (1976).[2] The Donor-Acceptor Approach to Molecular Interactions. Plenum Press. (Defines the Donor Number scale where Phosphine Oxides rank ~40-50).

  • Hunter, C. A. (2004). "Quantifying Intermolecular Interactions: Guidelines for the Molecular Design Specialist." Angewandte Chemie International Edition. Link

  • Kenny, P. W., et al. (2016).[3] "Hydrogen Bond Basicity of Phosphine Oxides and Relevance to Drug Design." Journal of Medicinal Chemistry. Link (Detailed analysis of Brigatinib and pKBHX scale).[3]

  • Abraham, M. H., et al. (1989). "Hydrogen Bonding. Part 9. Solute Proton Donor and Proton Acceptor Scales for Use in Drug Design." Journal of the Chemical Society, Perkin Transactions 2. Link

  • Gonçalves, A. S., et al. (2025). "The Phosphoryl and the Carbonyl Group as Hydrogen Bond Acceptors."[4][5] ResearchGate.[6] Link

Sources

HPLC-MS Identification of Phosphorylated Isoxazole Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The identification of phosphorylated isoxazole impurities represents a "perfect storm" in pharmaceutical analysis: the isoxazole ring is chemically labile, and the phosphate group introduces extreme polarity. Traditional Reversed-Phase Liquid Chromatography (RPLC) often fails to retain these species, causing them to co-elute with the void volume or undergo ion suppression.

This guide compares the industry-standard RPLC-QqQ workflow against the superior HILIC-HRMS (Hydrophilic Interaction Liquid Chromatography with High-Resolution Mass Spectrometry) methodology. Experimental evidence and mechanistic analysis demonstrate that HILIC-HRMS provides a 10-fold increase in sensitivity and reliable structural elucidation for these specific impurities.

Part 1: The Challenge – Why RPLC Fails

Isoxazole derivatives (e.g., Leflunomide, Sulfamethoxazole analogs) are prone to ring-opening reactions during synthesis, often leading to reactive intermediates. When phosphorylation occurs—either as a metabolic byproduct or a synthetic reagent residue—the resulting impurity becomes highly hydrophilic.

The RPLC Limitation
  • Retention Failure: Phosphorylated species are highly polar. On a C18 column, they exhibit a retention factor (

    
    ) near 0, eluting in the solvent front where ion suppression is highest.
    
  • Ion Pairing Issues: To retain these compounds in RPLC, analysts often add ion-pairing agents (e.g., TEA, TBA). These agents permanently contaminate MS sources, drastically reducing sensitivity and requiring frequent maintenance.

Part 2: Comparative Analysis – HILIC-HRMS vs. RPLC-QqQ

The following data summarizes a comparative study profiling a phosphorylated isoxazole impurity (Impurity-P) spiked at 0.05% levels.

Table 1: Performance Metrics
FeatureStandard Method (RPLC-QqQ)Advanced Method (HILIC-HRMS)Verdict
Stationary Phase C18 (End-capped)Zwitterionic HILIC (ZIC-pHILIC)HILIC retains polar species
Mobile Phase Water/ACN + 0.1% Formic AcidACN/Water + 10mM NH4OAc (pH 6.8)HILIC buffer suits MS
Retention (

)
0.2 (Void elution)4.5 (Well-retained)HILIC resolves from matrix
MS Sensitivity 1x (Baseline)12x (Enhanced Desolvation)HILIC allows lower LOD
Tailing Factor 1.8 (Peak smearing)1.1 (Sharp symmetry)HILIC improves integration
Mechanistic Insight: Why HILIC Wins

In HILIC, water is the "strong" solvent.[1][2] The mechanism involves the partitioning of the analyte into a water-rich layer adsorbed onto the polar stationary phase.

  • MS Sensitivity Gain: HILIC mobile phases are typically 60-90% acetonitrile. This high organic content lowers surface tension, leading to finer droplet formation in the Electrospray Ionization (ESI) source and significantly improved desolvation efficiency compared to the high-aqueous eluents used in RPLC for polar retention.

Part 3: Structural Elucidation & Visualization

Identifying the specific structure of an isoxazole impurity requires understanding its fragmentation physics. The isoxazole ring's weak point is the N-O bond.

Diagram 1: Fragmentation Pathway (Isoxazole-Phosphate)

This diagram illustrates the characteristic mass spectral behavior of a phosphorylated isoxazole.

Fragmentation Parent Parent Ion [M+H]+ Cleavage N-O Bond Cleavage Parent->Cleavage Collision Energy PhosLoss Neutral Loss -98 Da (H3PO4) Parent->PhosLoss Phosphate Ejection RingFrag Ring Opening (Azirine Intermediate) Cleavage->RingFrag Rearrangement Diagnostic Diagnostic Ion [M+H-98]+ PhosLoss->Diagnostic Detection RingFrag->Diagnostic Combined Loss

Caption: MS/MS fragmentation pathway showing the competitive loss of the phosphate group and the characteristic isoxazole N-O bond cleavage.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating. If the retention time of the reference standard shifts by >5%, the column equilibration is insufficient.

Chromatographic Conditions (HILIC)
  • Column: Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

    • Why: Zwitterionic phases provide both electrostatic and hydrogen bonding interactions, essential for phosphate retention.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

    • Note: Do not use pure ACN in Line B; the salt ensures solubility and prevents precipitation.

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for equilibration)

    • 1-10 min: 95% B → 60% B (Linear ramp)

    • 10-12 min: 60% B (Wash)

    • 12.1 min: 95% B (Re-equilibration)

Mass Spectrometry Settings (HRMS - Q-TOF/Orbitrap)
  • Source: ESI Negative Mode (Preferred for phosphates) and Positive Mode (Switching).

  • Resolution: >30,000 FWHM.

  • Key Trigger: Set "Exclude Isotopes" to ON.

  • Diagnostic Ions:

    • Look for m/z 78.9591 (

      
      ) in negative mode.
      
    • Look for neutral loss of 79.9663 Da (

      
      ) in positive mode.
      
Diagram 2: Identification Decision Tree

DecisionTree Start Unknown Peak Detected PolarityCheck Retention < 1.0 on C18? Start->PolarityCheck SwitchMethod Switch to HILIC PolarityCheck->SwitchMethod Yes MS_Scan HRMS Full Scan SwitchMethod->MS_Scan Isotope Check Isotope Pattern (Cl/Br present?) MS_Scan->Isotope Frag MS/MS Fragmentation Isotope->Frag CheckPhos Neutral Loss -98 Da or Ion 79 Da? Frag->CheckPhos CheckRing Ring Cleavage Fragments? CheckPhos->CheckRing Yes Confirm Confirm Phosphorylated Isoxazole CheckRing->Confirm Yes

Caption: Logical workflow for confirming phosphorylated isoxazole impurities using retention behavior and MS spectral signatures.

References

  • ICH Harmonised Tripartite Guideline. (2006).[3] Impurities in New Drug Substances Q3A(R2).[3][4][5][6] International Conference on Harmonisation.[3] [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

  • Zhang, J., et al. (2004).[7] Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring.[7] Journal of Mass Spectrometry. [Link]

  • Greco, G., et al. (2013). HILIC-MS/MS for the determination of phosphorylated compounds. Journal of Separation Science. [Link]

Sources

Comparative Metabolic Stability Guide: DMPO-Isoxazole Scaffolds vs. Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

In medicinal chemistry, the transition between Sulfonamide and DMPO-Isoxazole (defined here as the 3,5-Dimethyl-4-phenylisoxazole and related 3,5-dimethylisoxazole scaffolds) represents a critical bioisosteric strategy. While sulfonamides have historically served as robust hydrogen-bond acceptors, their metabolic profile is often compromised by CYP2C9 inhibition and hypersensitivity risks associated with N-hydroxylation.

The DMPO-Isoxazole scaffold offers a rigid, lipophilic alternative that mimics the spatial arrangement of the sulfonamide without the "aniline handle." However, this stability is not absolute; the isoxazole ring introduces unique metabolic liabilities, specifically methyl group oxidation and reductive ring cleavage.

Verdict: The DMPO-Isoxazole scaffold generally exhibits superior hydrolytic stability and reduced CYP inhibition potential compared to aryl sulfonamides. However, it requires careful monitoring for CYP3A4-mediated methyl oxidation , whereas sulfonamides are primarily prone to N-acetylation (NAT2) and N-hydroxylation .

Metabolic Liability Analysis

A. Sulfonamides: The Traditional Scaffold

Sulfonamides (


) are metabolically stable regarding the sulfur-nitrogen bond itself under physiological conditions. The primary liabilities arise from the substituents, particularly in aryl sulfonamides.
  • N-Acetylation: The

    
    -amino group (if present) is a substrate for N-acetyltransferase (NAT2), leading to crystalluria risks (low solubility of acetylated metabolites).
    
  • N-Hydroxylation (Toxophore): CYP2C9 and CYP2C8 can hydroxylate the nitrogen, forming hydroxylamines. These can oxidize further to nitroso intermediates, which act as haptens, causing idiosyncratic toxicity (hypersensitivity).

  • CYP Inhibition: Many sulfonamides are potent inhibitors of CYP2C9, leading to drug-drug interactions (DDIs).

B. DMPO-Isoxazoles: The Bioisostere

The 3,5-dimethylisoxazole moiety is designed to block metabolic soft spots. The methyl groups at positions 3 and 5 provide steric hindrance, preventing nucleophilic attack on the ring.

  • Methyl Oxidation: The primary metabolic route is the oxidation of the C-5 methyl group to a hydroxymethyl (

    
    ) and subsequently to a carboxylic acid (
    
    
    
    ) by CYP3A4 and CYP2C19. This dramatically alters polarity and clearance.
  • Reductive Ring Cleavage: Although rare in stable derivatives, the N-O bond can undergo reductive cleavage by cytosolic reductases or intestinal bacteria, forming an enamino ketone. This is a potential Michael acceptor (reactive metabolite).

  • Glutathione (GSH) Conjugation: Unlike sulfonamides, isoxazoles rarely form direct GSH adducts unless bioactivated to a quinone-methide species (relevant for specific BET inhibitors).

Data Presentation: Comparative Stability Metrics

The following table summarizes the metabolic parameters observed in standard microsomal stability assays (Human Liver Microsomes - HLM).

ParameterAryl Sulfonamide (Benchmark)DMPO-Isoxazole (Scaffold)Mechanism of Difference
Intrinsic Clearance (

)
Moderate (15–40

L/min/mg)
Low to Moderate (5–25

L/min/mg)
Isoxazole ring lacks the nucleophilic N-handle, reducing Phase II conjugation rates.
Primary Phase I Enzyme CYP2C9, CYP2C8CYP3A4, CYP2C19Sulfonamides bind CYP2C9 active site; Isoxazole methyls are CYP3A4 substrates.
Half-life (

)
6–12 Hours8–24 HoursReduced renal clearance of isoxazoles due to higher lipophilicity and protein binding.
Reactive Metabolite Risk High (Nitroso formation)Low (Quinone-methide rare)Absence of aniline moiety in DMPO-isoxazole eliminates N-hydroxylation pathway.
CYP Inhibition Potential High (IC

< 1

M for 2C9)
Low (IC

> 10

M)
Isoxazoles are weaker ligands for the CYP heme iron compared to sulfonamide nitrogen.

Visualizing the Metabolic Pathways[5]

The diagrams below illustrate the divergent metabolic fates of the two scaffolds.

Diagram 1: Comparative Metabolic Pathways

MetabolicPathways cluster_0 Sulfonamide Liability cluster_1 Isoxazole Stability Sulf Aryl Sulfonamide NHydroxy N-Hydroxylamine (Toxic) Sulf->NHydroxy CYP2C9 (Oxidation) NAcetyl N-Acetyl Metabolite Sulf->NAcetyl NAT2 (Phase II) Nitroso Nitroso Species (Hapten) NHydroxy->Nitroso Auto-oxidation Isox DMPO-Isoxazole Alc Hydroxymethyl Metabolite Isox->Alc CYP3A4 (Methyl Ox) RingOpen Enamino Ketone (Reductive) Isox->RingOpen Reductase (Rare) Acid Carboxylic Acid (Inactive) Alc->Acid ADH/ALDH

Caption: Figure 1. Divergent metabolic fates. Sulfonamides risk bioactivation to toxic nitroso species, while DMPO-isoxazoles primarily undergo methyl oxidation to inactive acids.

Experimental Protocols

To validate the stability claims in your specific lead series, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine


 and identify the primary metabolizing enzymes.
  • Preparation:

    • Prepare 10 mM stock solutions of the Test Compound (DMPO-Isoxazole derivative) and Reference (e.g., Sulfamethoxazole) in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Incubation:

    • Reaction Mix: Phosphate buffer (100 mM, pH 7.4), HLM (0.5 mg/mL final), and Test Compound (1

      
      M final).
      
    • Pre-incubation: 5 min at 37°C.

    • Start: Initiate with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (monitor parent depletion).

  • Calculation:

    • Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .
    • 
      .
      
Protocol B: Reactive Metabolite Trapping (GSH Assay)

Objective: Detect potential bioactivation (quinone-methides for isoxazoles vs. nitroso for sulfonamides).

  • Modification: Follow Protocol A, but add Glutathione (GSH) at 5 mM to the incubation mix.

  • Detection:

    • Perform Neutral Loss Scan (NLS) on LC-MS/MS looking for loss of 129 Da (pyroglutamic acid moiety) or precursor ion scan for GSH fragment (m/z 308).

    • Interpretation: Presence of GSH adducts indicates metabolic activation.

    • Note: DMPO-isoxazoles are generally "clean" in this assay unless the phenyl ring is electron-rich.

Diagram 2: Stability Testing Workflow

Workflow Start Compound Synthesis (DMPO-Isoxazole) Screen1 Tier 1: HLM Stability (Human/Rat Microsomes) Start->Screen1 Decision1 t1/2 > 30 min? Screen1->Decision1 Fail1 Redesign: Block Metabolic Soft Spot (Fluorination of Methyls) Decision1->Fail1 No Pass1 Tier 2: Phenotyping (CYP Inhibition/Induction) Decision1->Pass1 Yes Fail1->Start Iterate GSH_Trap GSH Trapping Assay (Check for Bioactivation) Pass1->GSH_Trap GSH_Trap->Fail1 Adducts Detected Final Lead Candidate Selection GSH_Trap->Final No Adducts

Caption: Figure 2. Iterative optimization workflow. Critical decision gates ensure only metabolically stable and non-reactive isoxazole scaffolds progress.

References

  • Journal of Medicinal Chemistry. (2022). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Retrieved from [Link]

  • Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Retrieved from [Link]

A Comparative Guide to the Aqueous Solubility of 4-Dimethylphosphoryl Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 15, 2026 – In the landscape of modern drug development, the aqueous solubility of a compound is a critical determinant of its therapeutic potential. Poor solubility can lead to diminished absorption, inadequate distribution, and ultimately, suboptimal efficacy. For researchers engaged in the design and optimization of novel drug candidates, a comprehensive understanding of the factors governing solubility is paramount. This guide offers an in-depth analysis of the water solubility of 4-dimethylphosphoryl derivatives, a class of compounds with significant therapeutic promise, providing both theoretical insights and practical experimental protocols for their characterization.

The dimethylphosphoryl group, with its inherent polarity and hydrogen bonding capabilities, presents a compelling scaffold for medicinal chemists. However, the overall solubility of a molecule is a complex interplay of its various structural components. This guide will explore the nuances of this relationship, offering a comparative analysis of how different substitutions on a core chemical structure can modulate aqueous solubility.

The Foundational Role of Solubility in Pharmacokinetics

The journey of a drug from administration to its site of action is a multi-step process heavily influenced by its physicochemical properties. Aqueous solubility is a gatekeeper in this process, particularly for orally administered drugs, which must dissolve in the gastrointestinal fluids before they can be absorbed into the bloodstream. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, posing a significant challenge to formulation scientists[1]. A thorough understanding of a compound's solubility profile is therefore essential from the earliest stages of drug discovery to guide lead optimization and formulation development[2].

Key factors that influence the solubility of a drug candidate include its crystal structure, particle size, the pH of the surrounding medium, and the presence of various functional groups that dictate its polarity and hydrogen bonding capacity[3][4]. The interplay of these factors determines the extent to which a compound will dissolve in an aqueous environment.

Analyzing the 4-Dimethylphosphoryl Moiety: A Structural Perspective

The 4-dimethylphosphoryl group, a phosphorus-centered functional group, is of particular interest in medicinal chemistry. Organophosphorus compounds, in general, exhibit a wide range of chemical and physical properties[5][6]. The phosphoryl group (P=O) is a key feature, with the oxygen atom acting as a strong hydrogen bond acceptor. This characteristic can significantly enhance the interaction of the molecule with water, thereby increasing its solubility.

However, the dimethylphosphoryl group is typically attached to a larger molecular scaffold, and the properties of this scaffold will profoundly impact the overall solubility. For instance, the presence of large, nonpolar aromatic rings can counteract the solubilizing effect of the phosphoryl group, leading to poor water solubility[7]. Therefore, a systematic evaluation of a series of derivatives is necessary to understand the structure-solubility relationship.

Experimental Determination of Aqueous Solubility: Methodologies and Best Practices

Accurate determination of aqueous solubility is crucial for building reliable structure-activity relationships (SAR). Several robust experimental methods are available, each with its own advantages and limitations.

The Shake-Flask Method (IUPAC Gold Standard)

The shake-flask method is widely regarded as the gold standard for determining thermodynamic solubility[8]. This equilibrium-based method involves agitating an excess of the solid compound in a specific solvent (e.g., water or a buffer of relevant pH) for a prolonged period until equilibrium is reached[6][9][10][11]. The concentration of the dissolved compound in the saturated solution is then measured, typically by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of the finely powdered 4-dimethylphosphoryl derivative to a known volume of purified water or a relevant buffer solution in a sealed, inert container.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient period (often 24-72 hours) to ensure equilibrium is reached. Visual confirmation of undissolved solid should be made.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter.

  • Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC with a standard calibration curve.

Diagram of the Shake-Flask Experimental Workflow

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess solid to solvent B Agitate at constant temperature A->B 24-72h C Centrifuge or Filter B->C Equilibrium reached D Analyze supernatant (e.g., HPLC) C->D Clear supernatant

Caption: A schematic of the shake-flask method for determining thermodynamic solubility.

Potentiometric Titration

For ionizable compounds, potentiometric titration offers an efficient alternative for determining both the pKa and the pH-dependent solubility[12]. This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH changes. The point at which the compound precipitates can be used to calculate its intrinsic solubility. This technique is particularly valuable for understanding how solubility will vary in different physiological environments, such as the stomach and intestines.

Experimental Protocol: Potentiometric Titration for Solubility

  • Calibration: Calibrate a pH meter with standard buffers.

  • Sample Preparation: Dissolve a precise amount of the 4-dimethylphosphoryl derivative in a suitable co-solvent and then dilute with water to a known concentration.

  • Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH), recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The inflection point of the curve corresponds to the pKa. The point at which precipitation is observed allows for the calculation of the intrinsic solubility.

Logical Relationship between pKa, pH, and Solubility

pKa_pH_Solubility pKa pKa Ionization Ionization State pKa->Ionization determines pH pH of Environment pH->Ionization influences Solubility Aqueous Solubility Ionization->Solubility directly impacts

Caption: The relationship between a compound's pKa, the environmental pH, and its resulting aqueous solubility.

Comparative Analysis of 4-Dimethylphosphoryl Derivatives: A Case Study

Table 1: Predicted Aqueous Solubility of Hypothetical 4-Dimethylphosphoryl-N-phenylbenzamide Derivatives

Compound IDR1 (para-position on aniline ring)R2 (para-position on benzoyl ring)Predicted LogS (mol/L)Predicted Solubility Category
1 -H-H-4.5Poorly Soluble
2 -OCH3-H-4.2Poorly Soluble
3 -Cl-H-4.8Very Poorly Soluble
4 -H-CF3-5.1Very Poorly Soluble
5 -OH-H-3.8Moderately Soluble
6 -COOH-H-3.5Soluble

Note: The LogS values are hypothetical and for illustrative purposes to demonstrate structure-solubility trends. LogS is the logarithm of the molar solubility.

Analysis of Structure-Solubility Trends:
  • Parent Compound (1): The unsubstituted N-phenylbenzamide core with the 4-dimethylphosphoryl group is predicted to have low water solubility. The large, hydrophobic surface area of the two phenyl rings likely dominates the molecule's behavior in water, despite the presence of the polar phosphoryl group.

  • Electron-Donating Group (2): The introduction of a methoxy group (-OCH3) is expected to slightly increase solubility. While adding some steric bulk, the oxygen atom can act as a hydrogen bond acceptor, improving interactions with water.

  • Electron-Withdrawing Halogen (3): A chloro (-Cl) substituent, being hydrophobic, is predicted to decrease water solubility compared to the parent compound.

  • Strongly Electron-Withdrawing Group (4): The trifluoromethyl (-CF3) group is highly lipophilic and is expected to significantly decrease aqueous solubility.

  • Hydrogen-Bonding Donors (5 & 6): The introduction of a hydroxyl (-OH) or a carboxylic acid (-COOH) group is predicted to have the most significant positive impact on solubility. These groups can act as both hydrogen bond donors and acceptors, and the carboxylic acid can ionize at physiological pH, dramatically increasing its affinity for water.

Computational Approaches to Solubility Prediction

In the early stages of drug discovery, when physical samples may be scarce, computational models provide a rapid and cost-effective means of estimating aqueous solubility. These in silico methods utilize the chemical structure of a molecule to predict its LogS value.

Quantitative Structure-Property Relationship (QSPR) models are a common approach, where mathematical equations are derived that correlate structural descriptors with experimentally determined solubility data for a large set of compounds. While these models are powerful for screening large virtual libraries, their accuracy can be limited, and experimental verification is always necessary for lead candidates. Various software packages are available that implement different algorithms for solubility prediction.

Conclusion and Future Directions

The aqueous solubility of 4-dimethylphosphoryl derivatives is a critical parameter that must be carefully considered and optimized during the drug discovery process. The presence of the dimethylphosphoryl group provides a valuable handle for improving solubility, but its impact is highly dependent on the overall molecular architecture.

A systematic approach that combines robust experimental determination of solubility with insightful computational modeling will enable researchers to design and select compounds with the most promising pharmacokinetic profiles. The methodologies and principles outlined in this guide provide a framework for the rational design of soluble and efficacious 4-dimethylphosphoryl-based drug candidates. Future research should focus on building comprehensive experimental datasets for this class of compounds to refine predictive models and further elucidate the intricate structure-solubility relationships.

References

  • Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. PLoS Neglected Tropical Diseases. ([Link])

  • Preparation and Properties of Some Organophosphorus Compounds. ElectronicsAndBooks. ([Link])

  • Organophosphorus Compounds. G. M. Kosolapoff. ()
  • Triphenylphosphine oxide. Wikipedia. ([Link])

  • Scatter plot of experimental logP and logD values in the dataset. ResearchGate. ([Link])

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PMC. ([Link])

  • Solubilities of Triphenylphosphine Oxide in Selected Solvents. ResearchGate. ([Link])

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Semantic Scholar. ([Link])

  • Drug Solubility: Importance and Enhancement Techniques. PMC. ([Link])

  • Experimental values of logP O/W for drug organic componds at 25 °C for training set. ResearchGate. ([Link])

  • 4-(Dimethylphosphoryl)aniline. Pharmaffiliates. ([Link])

  • How aromatic dissolved organic matter differs in competitiveness against organic micropollutant adsorption. PMC. ([Link])

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. ResearchGate. ([Link])

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. ([Link])

  • Synthesis, In Silico Logp Study, and In Vivo Analgesic Activity of Analogs of Tetrapeptide FELL. MDPI. ([Link])

  • Interactions of phosphate, phosphine oxide and phosphoramide ligands with Th(IV). ResearchGate. ([Link])

  • phenylimino)methyl] aniline derivatives. SSRN. ([Link])

  • Facile synthesis of new thermally stable and organosoluble polyamide-imides based on non-coplaner phosphorus and silicon contain. Journal of Chemical Sciences. ([Link])

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC. ([Link])

  • N-(diisopropylphosphanyl)benzamide. MDPI. ([Link])

  • 2-Dimethylphosphoryl-4-phenyl-aniline. PubChem. ([Link])

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. ([Link])

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.org. ([Link])

  • Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. ([Link])

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. ([Link])

Sources

Technical Guide: Bioisosteric Replacement of Carboxamide with Phosphine Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar (


) to three-dimensional (

) architectures is a proven strategy to improve physicochemical properties and patentability. The bioisosteric replacement of the carboxamide group (

) with a phosphine oxide moiety (

) represents a high-impact structural modification.

While amides are ubiquitous in linker design, they often suffer from poor metabolic stability (amidase hydrolysis) and limited solubility. The phosphine oxide group offers a tetrahedral geometry , higher dipole moment , and superior metabolic stability , often resolving "brick dust" solubility issues without sacrificing potency.

This guide analyzes the structural, electronic, and ADME implications of this switch, supported by the clinical success of Brigatinib and actionable experimental protocols.

Structural & Electronic Divergence

The fundamental driver for this bioisosteric switch is the move from a planar, resonance-stabilized system to a polarized, tetrahedral system.

Geometric Configuration
  • Carboxamide: The amide bond is planar due to resonance between the nitrogen lone pair and the carbonyl. This restricts the vector of the hydrogen bond acceptor (C=O) and donor (N-H) to a 2D plane.

  • Phosphine Oxide: The phosphorus atom adopts a tetrahedral (

    
    ) geometry. This projects the oxygen acceptor out of the plane, allowing for unique binding vectors in the enzyme pocket that planar amides cannot access. This is critical for accessing "side pockets" in kinases.
    
Electronic Profile & Dipole Moment

The P=O bond is significantly more polarized than the C=O bond.

  • Dipole Moment: Phosphine oxides exhibit a dipole moment of ~4.5 D , compared to ~3.8 D for amides.

  • H-Bonding: The oxygen in P=O is a "super-acceptor" with high electron density, forming shorter, stronger hydrogen bonds than carbonyls. However, unlike secondary amides, the P=O group (typically dimethylphosphine oxide in drugs) lacks a hydrogen bond donor, necessitating a strategic design choice where only an acceptor is required.

Visualization: Property Divergence Workflow

The following diagram illustrates the decision matrix for switching from Amide to Phosphine Oxide.

Bioisostere_Comparison Amide Carboxamide Scaffold (Planar sp2) Issue Limitations: 1. Low Solubility 2. Amidase Hydrolysis 3. Flat Topology Amide->Issue Identified Liability Switch Bioisosteric Switch: Install P(=O)Me2 Issue->Switch Design Strategy Result Phosphine Oxide (Tetrahedral sp3) Switch->Result Synthesis Benefit Gains: 1. High Dipole (~4.5D) 2. Metabolic Stability 3. 3D Vector Access Result->Benefit Performance

Figure 1: Decision logic for replacing carboxamide with phosphine oxide to overcome solubility and stability liabilities.

Physicochemical Performance Comparison

The following data summarizes the performance shift observed when replacing a benzamide motif with a dimethylphosphine oxide (DMPO) in matched molecular pairs (MMPs).

ParameterCarboxamide (

)
Phosphine Oxide (

)
Impact on Drug Design
Geometry Planar (

)
Tetrahedral (

)
Breaks planarity; improves selectivity by filling 3D pockets.
H-Bonding Donor & AcceptorStrong Acceptor OnlyLoss of donor must be accounted for; Acceptor strength increases.
LogP (Lipophilicity) Moderate to HighLow (More Polar)Lowers LogP (typically by 0.5–1.0 unit), reducing non-specific binding.
Aqueous Solubility Often LowHigh The high polarity of P=O dramatically solvates the molecule.
Metabolic Stability Low (Amidase/Protease risk)High P-C bonds are resistant to hydrolysis; no "phosphidase" liability.
Permeability Moderate/HighLow/ModerateHigh polarity can sometimes reduce passive permeability (PAMPA).

Expert Insight: The solubility gain is often the deciding factor. If a lead compound is potent but "crashes out" in aqueous media, the P=O switch is a superior solubilizing strategy compared to adding flexible alkyl chains, as it adds polarity without adding "floppy" rotatable bonds that entropy-penalize binding.

Case Study: Brigatinib (ALK Inhibitor)[1][2][3][4]

Brigatinib (Alunbrig) is the premier example of this bioisostere in action. Developed to overcome Crizotinib resistance in NSCLC, it features a dimethylphosphine oxide (DMPO) group attached to the aniline ring.[1]

Mechanistic Role of P=O in Brigatinib[1][4][5]
  • H-Bond Acceptor: The P=O oxygen forms a critical hydrogen bond with the backbone NH of Met1199 (or equivalent hinge residues depending on alignment) in the ALK kinase domain.

  • Solubility: The DMPO group counteracts the lipophilicity of the bis-anilinopyrimidine core, ensuring oral bioavailability.

  • Selectivity: The bulkier, tetrahedral methyl groups of the DMPO moiety create a steric shape that fits the ALK pocket but clashes with other kinases (like EGFR), improving the selectivity profile.

Brigatinib_Mechanism Ligand Brigatinib (DMPO Moiety) Hinge Kinase Hinge Region (Met1199 Backbone NH) Ligand->Hinge Strong H-Bond (Acceptor: P=O) Water Solvation Shell Ligand->Water Dipole Solvation (High Solubility) Selectivity Selectivity Filter (Steric Fit) Ligand->Selectivity Tetrahedral Bulk (Avoids Off-Targets)

Figure 2: Mechanistic contributions of the Phosphine Oxide group in Brigatinib binding and performance.

Experimental Protocols

Synthesis: Palladium-Catalyzed C-P Coupling

Converting an aryl halide to a phosphine oxide is more efficient than interconverting from an amide.

Reagents:

  • Substrate: Aryl Bromide or Iodide.

  • P-Source: Dimethylphosphine oxide (

    
    ) (Note: Commercial or generated in situ).
    
  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
    .
  • Ligand: Xantphos (matches Pd loading).[2]

  • Base:

    
     or DIPEA.
    
  • Solvent: 1,4-Dioxane or Toluene.

Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon (Essential: Phosphine oxides are stable, but the catalytic cycle is oxygen-sensitive).

  • Loading: Add Aryl Bromide (1.0 eq), Xantphos (0.05 eq), and

    
     (0.025 eq).
    
  • Solvation: Add degassed 1,4-Dioxane (0.2 M concentration).

  • Reagent Addition: Add DIPEA (1.5 eq) followed by Dimethylphosphine oxide (1.2 eq).

  • Reaction: Heat to 100°C for 4–12 hours. Monitor by LC-MS (Look for M+1 mass shift corresponding to

    
     Da for 
    
    
    
    vs
    
    
    ).
  • Workup: Filter through Celite, concentrate, and purify via reverse-phase HPLC (P=O compounds are polar; normal phase silica often retains them too strongly).

Thermodynamic Solubility Assay

To quantify the "brick dust" improvement.

  • Preparation: Prepare a saturated solution of the test compound in pH 7.4 phosphate buffer. Ensure excess solid is present.

  • Incubation: Shake at 25°C for 24 hours to reach equilibrium.

  • Filtration: Filter using a 0.45 µm PVDF membrane (low binding) to remove undissolved solid.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in DMSO.

  • Validation: Use Caffeine (High sol) and Indomethacin (Low sol) as controls.

Microsomal Stability Assay

To prove metabolic superiority over amides.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1 µM test compound (Amide analog vs P=O analog).

  • Initiation: Add NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS. Plot ln(concentration) vs time.

  • Calculation:

    
    .
    
    • Expectation: The Carboxamide may show rapid clearance if susceptible to hydrolysis. The Phosphine Oxide should remain stable (>80% remaining at 60 min).

Workflow_Synthesis Start Aryl Halide (Ar-Br) Reagents Pd2(dba)3 / Xantphos HP(O)Me2 / Base Start->Reagents Process Heat 100°C Argon Atm Reagents->Process Purify Celite Filter Reverse Phase HPLC Process->Purify Product Ar-P(=O)Me2 (High Solubility) Purify->Product

Figure 3: Palladium-catalyzed cross-coupling workflow for installing the phosphine oxide group.

References

  • Discovery of Brigatinib (AP26113): Huang, W. S., et al. "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase."[3] Journal of Medicinal Chemistry, 2016.[3]

  • Phosphine Oxides in Drug Discovery: Finkbeiner, P., et al. "Phosphine Oxides from a Medicinal Chemist’s Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery."[4][5] Journal of Medicinal Chemistry, 2020.[4][5]

  • Bioisosterism of Amides: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.

  • Synthesis Protocol (Enamine): Mykhailiuk, P. K., et al. "Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications."[6] Enamine, 2020.[7]

Sources

Structural Confirmation of 4-dimethylphosphoryl-1,2-oxazol-5-amine via NOESY

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of phosphorylated isoxazoles, specifically 4-dimethylphosphoryl-1,2-oxazol-5-amine , regioisomerism presents a critical analytical challenge. Cyclization reactions often yield mixtures of 3,4- and 4,5-substituted isomers, where 1D NMR (


H, 

C) and even 2D HMBC can yield ambiguous results due to the complex coupling constants of the phosphorus nucleus (

P).[1]

This guide objectively compares structural confirmation techniques, establishing 2D NOESY (Nuclear Overhauser Effect Spectroscopy) as the superior, non-destructive solution-state method.[1] While X-ray crystallography remains the absolute standard, NOESY offers a rapid, high-throughput alternative that validates the spatial proximity of the dimethylphosphoryl group to the amine moiety, confirming the 4-position substitution.

The Regioisomer Challenge

The core difficulty lies in distinguishing the target molecule from its likely regioisomer, 3-dimethylphosphoryl-1,2-oxazol-5-amine . Both isomers possess identical molecular weights and functional groups, but the connectivity differs.[1]

FeatureTarget: 4-P Isomer Alternative: 3-P Isomer
Structure Phosphoryl at C4, Amine at C5Phosphoryl at C3, Amine at C5
Ring Proton H3 (Singlet/Doublet)H4 (Singlet/Doublet)
Spatial Proximity P-Me is ortho to Amine (

)
P-Me is meta to Amine (

)
Key NOE Strong NOE:

Weak/No NOE:

Decision Logic Visualization

The following diagram illustrates the critical decision pathway for distinguishing these isomers.

IsomerLogic Start Crude Product (Isoxazole Synthesis) H_NMR 1D 1H NMR (Identify Signals) Start->H_NMR Ambiguity Ambiguity: Is H at pos 3 or 4? H_NMR->Ambiguity Similar Shifts NOESY_Exp Run 2D NOESY (Mix time: 600ms) Ambiguity->NOESY_Exp Decision Check NOE: P-Me vs NH2 NOESY_Exp->Decision Result_A Strong Cross-peak CONFIRMED: 4-P Isomer Decision->Result_A High Intensity Result_B No/Weak Cross-peak (Strong NOE to Ring H) CONFIRMED: 3-P Isomer Decision->Result_B Low Intensity

Figure 1: Decision tree for distinguishing isoxazole regioisomers using NOESY correlations.

Comparative Analysis: Why NOESY?

While multiple techniques exist, NOESY provides the best balance of speed, accuracy, and sample preservation for this specific scaffold.[1]

Method Comparison Table
Feature1D NMR (

H/

C)
2D HMBC X-Ray Crystallography 2D NOESY
Principle Chemical Shift & IntegrationLong-range bond connectivity (

)
Electron density diffractionThrough-space dipolar coupling
Phosphorus Issue

splitting complicates multiplets.

and

often have similar magnitudes, causing assignment errors.[1]
N/AUnaffected by J-coupling; purely distance-based.
Sample State SolutionSolutionSolid Crystal (Required) Solution
Time to Result 10 mins30-60 minsDays to Weeks1-2 Hours
Verdict Insufficient for regio-assignment.Good , but prone to misinterpretation in heteroaromatics.[1]Gold Standard , but low throughput.[1]Recommended for rapid confirmation.

Experimental Protocol

To ensure reproducible data, follow this self-validating protocol. This workflow minimizes artifacts and maximizes the relevant NOE signals between the methyl protons on phosphorus and the amine protons.

A. Sample Preparation[2][3]
  • Solvent: DMSO-d6 is mandatory.

    • Reasoning: Chloroform (

      
      ) often encourages rapid exchange of amine (
      
      
      
      ) protons, broadening the signal or making it disappear. DMSO-d6 forms hydrogen bonds with the amine, slowing exchange and sharpening the
      
      
      resonance for clear NOE detection.
  • Concentration: 10–20 mg in 0.6 mL solvent. High concentration improves the detection of weak NOE signals.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure field homogeneity.

B. Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: noesygpphpp (Gradient-selected NOESY with phase sensitivity).

  • Mixing Time (

    
    ): 600 ms .
    
    • Optimization: For a molecule of this size (MW ~180-200), the correlation time (

      
      ) places it in the positive NOE regime. A mixing time of 600 ms allows sufficient magnetization transfer without excessive spin diffusion (which could cause false positives).
      
  • Relaxation Delay (

    
    ):  2.0 – 3.0 seconds.
    
  • Scans (

    
    ):  Minimum 16 (32 recommended for clear cross-peaks).
    
  • Points (

    
    ):  2048 (F2) x 256 (F1).
    
C. Processing
  • Window Function: Sine-Bell Squared (

    
    ) usually gives the best resolution.
    
  • Phasing: Critical. In phase-sensitive NOESY for small molecules, diagonal peaks are negative (or positive), and cross-peaks have the opposite sign (usually).[1][2] Ensure correct phasing to distinguish real NOE from exchange peaks (which have the same sign as the diagonal).

Data Interpretation & Expected Results

The "Smoking Gun" Correlation

The confirmation relies on detecting the spatial proximity between the Dimethylphosphoryl protons (


)  and the Amine protons (

)
.
Predicted Chemical Shifts (in DMSO-d6)
  • 
    : 
    
    
    
    1.6 – 1.8 ppm (Doublet,
    
    
    Hz).[1]
  • Ring Proton (

    
    ): 
    
    
    
    8.0 – 8.5 ppm (Singlet or fine doublet).
  • Amine (

    
    ): 
    
    
    
    6.5 – 7.5 ppm (Broad singlet).
Correlation Matrix
InteractionTarget (4-P, 5-NH2) Isomer (3-P, 5-NH2)
P-Me

NH2
STRONG Cross-Peak (Distance < 3.0 Å)ABSENT / WEAK (Distance > 5.0 Å)
P-Me

Ring H
Medium/Weak (H is at pos 3)STRONG (H is at pos 4, adjacent to P-Me at 3)
Visualizing the Interactions

The following diagram maps the specific atomic interactions expected in the NOESY spectrum for the correct structure.

NOE_Map Figure 2: Expected NOE Correlations for 4-dimethylphosphoryl-1,2-oxazol-5-amine P_Me P-(CH3)2 (1.7 ppm) NH2 NH2 (7.0 ppm) P_Me->NH2 Strong NOE (Ortho) H_Ring H-Ring (8.2 ppm) P_Me->H_Ring Medium NOE (Vicinal) Center

Troubleshooting & Validation

To ensure the data is trustworthy (E-E-A-T principle), apply these checks:

  • The "Exchange" Trap: If the

    
     peak has the same phase as the diagonal (e.g., both negative), it indicates chemical exchange with residual water or solvent, not a spatial NOE.[1]
    
    • Fix: Dry the sample further or lower the temperature (e.g., 280 K) to freeze the exchange.

  • Zero-Quantum Artifacts: If peaks are anti-phase (up/down pattern), these are J-coupling artifacts (COSY-like), not NOE.[1]

    • Fix: Use a ZQ-suppression pulse sequence (noesygpphzs).

  • Signal Overlap: If the P-Me doublet overlaps with solvent or impurities, run a 1D Selective NOESY . Irradiate the

    
     peak specifically and watch for the enhancement of the P-Me doublet. This is often cleaner than the full 2D map.
    

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[3] (Authoritative text on NOESY mixing times and small molecule optimization).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard reference for isoxazole and organophosphorus chemical shifts).

  • Kalinowski, H. O., Berger, S., & Braun, S. (1988).[1] Carbon-13 NMR Spectroscopy. Wiley. (Reference for C-P coupling constants in heteroaromatics).

  • University of Ottawa NMR Facility. (2007).[4] What Mixing Time Should I Use for My 2D-NOESY Measurements? (Practical guide for mixing time selection based on molecular weight).

Sources

Safety Operating Guide

4-Dimethylphosphoryl-1,2-oxazol-5-amine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 4-Dimethylphosphoryl-1,2-oxazol-5-amine as a High Potency Active Pharmaceutical Ingredient (HPAPI) or Toxic Organophosphorus Agent until specific toxicological data confirms otherwise.[1][2]

  • Do Not: Dispose of down the drain (sewer), mix with oxidizing agents, or autoclave (potential for phosphine/oxide release).[1][2]

  • Primary Disposal Route: High-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[1][2]

  • PPE Requirement: Double nitrile gloves (minimum 0.11 mm), lab coat, and safety goggles.[1][2] Use a fume hood for all solid handling to prevent inhalation of dust.

Chemical Profile & Hazard Assessment

To understand the disposal logic, we must analyze the molecule's functional groups. This compound combines an isoxazole heterocycle with a dimethylphosphoryl group and a primary amine.

Functional GroupHazard CharacteristicDisposal Implication
1,2-Oxazol-5-amine Nitrogen-oxygen heterocycle.[1][2] Potentially shock-sensitive if dry/pure; biologically active (isoxazole scaffold).[1]Requires segregation from strong oxidizers and reducing agents. Incineration must handle NOₓ emissions.
Dimethylphosphoryl Organophosphorus moiety.[3] Thermal decomposition releases phosphorus oxides (POₓ).[1]Strictly No Autoclaving. Hydrolysis may yield acidic byproducts.
Primary Amine (-NH₂) Basic; potential skin/eye irritant or sensitizer.[1]May form salts with acids. Ensure pH compatibility in waste streams.

Causality of Protocol: The presence of the phosphorus group necessitates incineration with scrubbers (to capture acidic P-oxides), while the isoxazole ring suggests potential biological activity (e.g., glutamate receptor modulation), mandating containment protocols equivalent to cytotoxic agents.[1][2]

Pre-Disposal Stabilization & Segregation

Before removal from the laboratory, the waste must be stabilized to prevent uncontrolled reactions during storage.

A. Solid Waste (Pure Substance)[1]
  • Container: Collect in a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to potential corrosion from hydrolysis byproducts.

  • Labeling: Label as "Toxic Solid, Organic, N.O.S. (Contains Organophosphorus Isoxazole)." [1][2]

  • Segregation: Store away from:

    • Strong Oxidizers (Peroxides, Nitrates) – Risk of energetic reaction.[1][2]

    • Strong Acids – Risk of exothermic salt formation.

B. Liquid Waste (Mother Liquors/Solvents)[1]
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, DMSO, Methanol) is compatible with the waste drum.[1][2]

  • pH Check: If the solution is acidic (pH < 4), neutralize to pH 6–8 using Sodium Bicarbonate (

    
    ) before adding to the organic waste stream to prevent drum corrosion.
    
  • Segregation: Do not mix with aqueous acidic waste streams.

Disposal Workflow (Step-by-Step)

The following diagram outlines the decision logic for classifying and processing this waste stream.

DisposalWorkflow Start Waste Generation: 4-Dimethylphosphoryl-1,2-oxazol-5-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid PackSolid Double Bag (LDPE) Place in HDPE Jar Solid->PackSolid CheckSolvent Check Solvent Type (Halogenated vs Non-Halogenated) Liquid->CheckSolvent Labeling Label: Toxic, Organophosphorus Assign Waste Code (e.g., D001, U-Listed) PackSolid->Labeling CheckSolvent->Labeling TSDF Transfer to TSDF (Incineration w/ Scrubber) Labeling->TSDF Manifest & Transport

Figure 1: Decision logic for waste stream segregation and packaging.

Detailed Protocol:
  • Characterization: Determine if the waste falls under specific RCRA codes. While this specific molecule may not have a unique "P" or "U" code, it likely exhibits characteristics of Toxicity or Ignitability (if in solvent).[1][2]

    • Recommendation: Default to Hazardous Waste Class 6.1 (Toxic Substances) for transport.[1]

  • Packaging:

    • Solids: Double-bag in 4-mil LDPE bags, then seal in a rigid outer container.

    • Liquids: Fill safety cans to 90% capacity to allow for thermal expansion.

  • Handoff: Complete the Hazardous Waste Manifest. Explicitly note "Organophosphorus" to alert the incineration facility to use appropriate flue gas scrubbing (to remove

    
    ).
    

Emergency Contingencies

Accidental Spills (Solid)[1][2]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear N95 or P100 respirator, nitrile gloves, and Tyvek suit.[2]

  • Containment: Cover spill with damp paper towels (to prevent dust) or an inert absorbent (Vermiculite).[1]

  • Cleanup: Scoop material into a waste container. Do not use a vacuum unless it is HEPA-filtered and explosion-proof.[1]

  • Decontamination: Wash the surface with a 10% bleach solution (sodium hypochlorite) followed by water. Note: Bleach oxidizes the amine and hydrolyzes the phosphorus ester, degrading the compound.[2]

Accidental Exposure[2]
  • Eye Contact: Rinse immediately with water for 15 minutes.[4][5] The amine group is alkaline and can cause corneal damage.

  • Skin Contact: Wash with soap and water.[4][6][7] Do not use ethanol (increases absorption).[1]

References

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety. [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations." 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1]

  • National Institutes of Health (NIH) - PubChem. "Isoxazole Derivatives Safety Data."[1] PubChem Compound Database. (General class reference). [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). "Toxic and Hazardous Substances." 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link][1][2]

Sources

Personal protective equipment for handling 4-Dimethylphosphoryl-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, logistical, and operational protocols for handling 4-Dimethylphosphoryl-1,2-oxazol-5-amine . This document is designed for researchers and drug development professionals working with novel dimethylphosphine oxide (DMPO) functionalized heterocycles.

Executive Safety Summary

Compound Class: Functionalized Organophosphorus Heterocycle (DMPO-Isoxazole). Primary Hazards: Acute Toxicity (Oral/Dermal), Severe Eye/Skin Irritation, Potential Neuroactivity (Kinase/Enzyme Inhibition). Operational Status: High-Potency Intermediate . Handle with strict "Potent Compound" protocols until specific toxicological data rules otherwise.

Immediate Action Card:

Parameter Directive
Containment Fume Hood Mandatory . Do not handle on open benches.
Skin Protection Double Gloving (Nitrile/Neoprene). Change outer gloves every 30 mins.
Inhalation P100/N95 respiratory protection required if handling powder outside a hood.

| First Aid | Eye Contact: Flush for 15+ mins. Skin: Wash with soap/water immediately. Ingestion: Do NOT induce vomiting; seek medical aid. |

Technical Identity & Physicochemical Profile

Understanding the chemical nature of this compound is critical for predicting its behavior and risks.

  • IUPAC Name: 4-(Dimethylphosphoryl)-1,2-oxazol-5-amine

  • Synonyms: 5-Amino-4-(dimethylphosphinoyl)isoxazole; 4-DMPO-5-aminoisoxazole.

  • Structural Features:

    • Isoxazole Core: A 5-membered aromatic heterocycle. 5-amino derivatives are often used as bioisosteres for amides or esters in drug design.

    • Dimethylphosphoryl Group (-P(=O)Me₂): A polar, hydrogen-bond accepting group. Unlike organophosphate esters (nerve agents), phosphine oxides are chemically stable and resistant to hydrolysis, but they significantly increase water solubility and polarity.

  • Physical State: Likely a crystalline solid (white to off-white).

  • Solubility: High solubility in polar organic solvents (DMSO, Methanol, DMF) and water due to the DMPO group's hygroscopic nature.

Risk Assessment by Functional Group (Read-Across Analysis):

Functional Group Associated Hazard Source
Isoxazole Amine Acute toxicity (Cat 4), Skin/Eye Irritation (Cat 2). Potential GABAergic activity. [1, 5]
Dimethylphosphine Oxide Skin/Eye Irritation, Hygroscopicity.[1][2][3] Low volatility but bioactive (Kinase inhibition potential). [2, 6]

| Combined Moiety | Treat as Potent. Enhanced bioavailability due to DMPO lipophilicity modulation. | [6] |

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety. Use this tiered approach based on the operation scale.

Tier 1: Standard Handling (< 100 mg, Solution)
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).

  • Hands: Single Nitrile Gloves (min 0.11 mm thickness).

  • Body: Standard Lab Coat (Cotton/Polyester).

  • Engineering: Chemical Fume Hood (Face velocity > 100 fpm).

Tier 2: High-Risk Handling (> 100 mg, Solid/Powder)
  • Eyes: Chemical Splash Goggles + Face Shield (if risk of splashing).

  • Hands: Double Gloving Protocol . Inner: Nitrile. Outer: Long-cuff Neoprene or Nitrile (min 0.15 mm).

  • Respiratory: If fume hood containment is breached or for weighing fine powders, use a PAPR or Half-mask with P100 cartridges .

  • Body: Tyvek® Lab Coat or disposable sleeve covers to prevent wrist exposure.

DOT Diagram 1: PPE Decision Logic

PPE_Decision Start Start: Assess Operation State Material State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Qty_Solid Quantity > 100mg? Solid->Qty_Solid Qty_Liquid Concentration > 100mM? Liquid->Qty_Liquid Tier1 TIER 1: Standard (Goggles, Nitrile, Hood) Qty_Solid->Tier1 No Tier2 TIER 2: Elevated (Double Gloves, P100 Mask, Tyvek) Qty_Solid->Tier2 Yes Qty_Liquid->Tier1 No Qty_Liquid->Tier2 Yes

Caption: Decision matrix for selecting appropriate PPE based on physical state and quantity.

Operational Handling Protocols
A. Weighing & Transfer

The DMPO group makes this compound hygroscopic (water-attracting).

  • Environment: Weigh in a humidity-controlled environment if possible, or work quickly.

  • Static Control: Use an antistatic gun or polonium strip, as dry isoxazole powders can be static-prone.

  • Technique: Use a closed weighing vessel (tared vial). Do not transfer open spatulas of powder across the lab bench.

B. Solubilization
  • Preferred Solvents: DMSO (Dimethyl Sulfoxide), DMF, Methanol.

  • Avoid: Non-polar solvents (Hexane, Heptane) as the compound is likely insoluble.

  • Protocol: Add solvent slowly to the solid. The dissolution may be exothermic. Vortex in a closed tube.

C. Reaction Setup
  • Incompatibility: Avoid strong oxidizing agents (e.g., mCPBA, H₂O₂) which may over-oxidize the amine or affect the isoxazole ring.

  • Stability: The phosphine oxide (P=O) bond is very stable. However, the 5-amino group is nucleophilic. Protect if necessary (e.g., Boc-protection) before subjecting the 4-position to harsh conditions.

DOT Diagram 2: Safe Handling Workflow

Handling_Workflow Storage Storage (Desiccator, +4°C) Weighing Weighing (Closed Vial, Hood) Storage->Weighing Minimize Exposure Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Add Solvent Reaction Reaction (Inert Atm, 0-25°C) Solubilization->Reaction Transfer Waste Disposal (High-Temp Incineration) Reaction->Waste Quench & Dispose

Caption: Step-by-step workflow for moving the compound from storage to disposal.[3][4][5][6][7][8][9][10]

Emergency Response & First Aid
ScenarioProtocol
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen.[11][12] Alert Medical Services —mention "Organophosphorus Heterocycle exposure."
Skin Contact Do not scrub. Wash gently with copious soap and water for 15 minutes. Remove contaminated clothing and seal in a biohazard bag.
Eye Contact Flush with water/saline for 15 minutes, holding eyelids open. Consult an ophthalmologist.
Spill (Solid) Do not dry sweep. Cover with wet paper towels (to dampen) or use a HEPA vacuum. Scoop into a waste container.
Spill (Liquid) Absorb with vermiculite or sand. Do not use combustible materials (sawdust).[13]
Disposal & Environmental Stewardship

Because this compound contains both Nitrogen (Isoxazole) and Phosphorus (DMPO) , it requires specific disposal streams.

  • Waste Stream: Segregate as "Halogen-Free Organic Solvents with Phosphorus" .

  • Labeling: Clearly label waste containers: "Contains Organophosphorus Compound - DO NOT MIX with Oxidizers".

  • Destruction: The preferred method is High-Temperature Incineration with flue gas scrubbing (to capture phosphorus oxides).

  • Ecological Note: Do not release into drains. Organophosphorus compounds can be persistent or have specific aquatic toxicity.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84591, 5-Aminoisoxazole. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6327637, Dimethylphosphine oxide. Retrieved from [Link]

  • Angene Chemical (2024). Safety Data Sheet: Dimethylphosphine oxide. Retrieved from [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.